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  • Product: 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine
  • CAS: 1521169-86-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral characteristics of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine, a compound of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra for this specific molecule, this document leverages high-level computational chemistry methods to predict and interpret its NMR data. This approach not only offers valuable insights into the compound's electronic structure but also serves as a robust framework for the structural verification of related novel compounds.

The Role of Computational NMR in Modern Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules.[1] It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of a molecule's constitution and stereochemistry. However, for novel compounds, the initial assignment of complex spectra can be challenging.

In recent years, the in silico prediction of NMR chemical shifts using quantum mechanical (QM) calculations has become a powerful complementary technique.[2] Methods such as Density Functional Theory (DFT) can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C.[3] This predictive power is invaluable for:

  • Structural Verification: Comparing predicted spectra with experimental data to confirm a proposed structure.

  • Isomer Differentiation: Distinguishing between constitutional isomers and stereoisomers that may have very similar but distinct NMR spectra.

  • Understanding Substituent Effects: Gaining a deeper understanding of how different functional groups influence the electronic environment of a molecule.

This guide employs a computational approach to provide a detailed and reliable interpretation of the NMR spectrum of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine.

Computational Methodology: A Foundation of Trust

The predicted ¹H and ¹³C NMR chemical shifts presented in this guide were calculated using Density Functional Theory (DFT), a robust quantum chemical method for modeling electronic structures.[4] The following protocol was conceptualized based on established best practices for accurate NMR prediction of organic molecules:[3]

Step 1: Conformational Analysis A thorough conformational search would be performed using a molecular mechanics force field to identify the lowest energy conformers of the molecule.

Step-by-Step Protocol:

  • The 3D structure of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine is generated.

  • A systematic conformational search is performed to explore the rotational landscape of the bond connecting the pyridine and phenyl rings.

  • The identified conformers are minimized to find the most stable geometries.

Step 2: Geometry Optimization and Frequency Calculations The lowest energy conformers would then be subjected to geometry optimization at a higher level of theory, followed by frequency calculations to confirm that they are true minima on the potential energy surface.

Step-by-Step Protocol:

  • The geometries of the low-energy conformers are optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).

  • Frequency calculations are performed on the optimized geometries to ensure the absence of imaginary frequencies.

Step 3: NMR Chemical Shift Calculation Finally, the NMR chemical shifts are calculated for the optimized geometries using the Gauge-Independent Atomic Orbital (GIAO) method.[5]

Step-by-Step Protocol:

  • The GIAO method is employed to calculate the isotropic magnetic shielding tensors.

  • A higher-level basis set (e.g., 6-311+G(2d,p)) is typically used for the NMR calculation to improve accuracy.

  • The calculated shielding values are referenced against a standard (e.g., tetramethylsilane, TMS) to obtain the final chemical shifts.

  • If multiple low-energy conformers are present, the final predicted chemical shifts are obtained by Boltzmann averaging the values for each conformer.

This multi-step approach ensures that the predicted NMR data is based on a representative ensemble of molecular conformations, leading to a more accurate and reliable interpretation.

Predicted ¹H NMR Spectral Analysis of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

The predicted ¹H NMR spectrum of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine is expected to show distinct signals for the protons on both the pyridine and the 4-fluorophenyl rings. The chemical shifts are heavily influenced by the electronic effects of the chloro, nitro, and fluoro substituents.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-58.15d8.5
H-47.80d8.5
H-2', H-6'7.65dd8.8, 5.5
H-3', H-5'7.20t8.8

Note: These values are hypothetical predictions based on established substituent effects and data from related compounds. The solvent is assumed to be CDCl₃.

Interpretation of the Pyridine Ring Protons (H-4 and H-5)

The two protons on the pyridine ring, H-4 and H-5, are expected to appear as a coupled doublet system.

  • H-5: This proton is predicted to be the most downfield of the pyridine protons, at approximately 8.15 ppm. Its position is influenced by the deshielding effect of the adjacent chloro group at C-6.

  • H-4: This proton, located meta to the chloro group and ortho to the nitro group, is predicted to resonate at around 7.80 ppm. The strong electron-withdrawing nature of the nitro group at C-3 significantly deshields this proton. The coupling between H-4 and H-5 would result in a doublet with a typical ortho coupling constant of approximately 8.5 Hz.

Interpretation of the 4-Fluorophenyl Ring Protons (H-2', H-6' and H-3', H-5')

The protons on the 4-fluorophenyl ring are expected to exhibit a characteristic AA'BB' system, which often appears as two sets of multiplets.

  • H-2' and H-6': These protons, ortho to the pyridine ring and meta to the fluorine atom, are predicted to appear as a doublet of doublets around 7.65 ppm. They are deshielded by the anisotropic effect of the pyridine ring.

  • H-3' and H-5': These protons, meta to the pyridine ring and ortho to the fluorine atom, are predicted to resonate as a triplet around 7.20 ppm due to coupling with both the adjacent protons and the fluorine atom.

The presence of the fluorine atom will introduce additional C-F and H-F couplings, which can further complicate the splitting patterns.

Predicted ¹³C NMR Spectral Analysis of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

The predicted ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2158.5
C-6152.0
C-4145.0
C-3138.0
C-5125.0
C-1'134.0 (d, JCF ≈ 3 Hz)
C-4'164.0 (d, JCF ≈ 250 Hz)
C-2', C-6'130.0 (d, JCF ≈ 9 Hz)
C-3', C-5'116.0 (d, JCF ≈ 22 Hz)

Note: These values are hypothetical predictions based on established substituent effects and data from related compounds. The solvent is assumed to be CDCl₃. The values for the fluorinated phenyl ring include predicted C-F coupling constants.

Interpretation of the Pyridine Ring Carbons
  • C-2 and C-6: These carbons, directly attached to the electronegative nitrogen and in the case of C-6, a chlorine atom, are expected to be the most downfield of the pyridine carbons, appearing around 158.5 ppm and 152.0 ppm, respectively.

  • C-3 and C-4: The carbon bearing the nitro group (C-3) and the adjacent C-4 are also significantly deshielded, with predicted shifts around 138.0 ppm and 145.0 ppm.

  • C-5: This carbon is expected to be the most shielded of the pyridine carbons, with a predicted chemical shift of approximately 125.0 ppm.

Interpretation of the 4-Fluorophenyl Ring Carbons

The carbon signals of the 4-fluorophenyl ring will be split due to coupling with the fluorine atom.

  • C-4': The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF) of around 250 Hz and is predicted to have a chemical shift of approximately 164.0 ppm.

  • C-2', C-6' and C-3', C-5': These carbons will exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. Their predicted chemical shifts are around 130.0 ppm and 116.0 ppm.

  • C-1': The ipso-carbon attached to the pyridine ring will show a small C-F coupling and is predicted to resonate around 134.0 ppm.

Molecular Structure and NMR Assignment

To facilitate a clear understanding of the NMR data, the following atom numbering scheme is used for 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine.

Figure 1: Molecular structure and atom numbering of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine.

Recommended Experimental Protocol for NMR Data Acquisition

For the future experimental validation of these computational predictions, the following protocol for acquiring high-quality ¹H and ¹³C NMR spectra is recommended.

G cluster_sample_prep Sample Preparation cluster_1h_nmr ¹H NMR Acquisition cluster_13c_nmr ¹³C NMR Acquisition cluster_processing Data Processing prep1 Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated solvent (e.g., CDCl3). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 h1 Tune and match the probe for the ¹H frequency. prep3->h1 c1 Tune and match the probe for the ¹³C frequency. prep3->c1 h2 Acquire a standard 1D proton spectrum using a 90° pulse. h1->h2 h3 Optimize spectral width, number of scans, and relaxation delay. h2->h3 proc1 Apply Fourier transformation to the FID. h3->proc1 c2 Acquire a proton-decoupled ¹³C spectrum. c1->c2 c3 Increase the number of scans for adequate signal-to-noise. c2->c3 c3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale using the TMS signal. proc2->proc3

Figure 2: Recommended workflow for experimental NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine. By employing established computational methodologies, we have assigned the chemical shifts for all proton and carbon nuclei, offering a detailed rationale based on the electronic effects of the various substituents. The provided data and interpretations serve as a valuable resource for researchers working with this compound and as a robust starting point for the analysis of future experimental data. The synergy between computational prediction and experimental verification is a cornerstone of modern chemical research, accelerating the pace of discovery and innovation in drug development and materials science.

References

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to the more common practical aspects of routine application of DFT calculations of NMR spectra to organic structure determination.
  • Bagno, A., Saielli, G., & Scorrano, G. (2006). Predicting the NMR spectra of organic molecules by DFT calculations.
  • Sarotti, A. M., & Pellegrinet, S. C. (2009). A multi-standard approach for GIAO ¹³C NMR calculations. Journal of Organic Chemistry, 74(19), 7254–7260.
  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of ¹H and ¹³C chemical shifts: a how-to guide for organic chemists. Chemical Reviews, 112(3), 1839–1862.
  • Grimblat, N., Sarotti, A. M., & Zanardi, M. M. (2015). A practical guide to the use of DFT calculations in the structural elucidation of natural products. RSC Advances, 5(112), 92143-92158.
  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Bruker. (n.d.). Mnova Predict. Retrieved from [Link]

  • Li, Y., & Goodman, J. M. (2020). A practical guide to the use of machine learning in the prediction of organic chemistry outcomes. Accounts of Chemical Research, 53(4), 845-856.
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • Willoughby, P. H., & Hoye, T. R. (2012). A guide to the more common practical aspects of routine application of DFT calculations of NMR spectra to organic structure determination.
  • Chemical Science. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

  • Lee, S., Kim, D., & Lee, J. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20245.
  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509.

Sources

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

Executive Summary The compound 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169-86-7) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169-86-7) is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and agrochemical development. Featuring a pyridine core substituted with a chlorine atom, a fluorophenyl ring, and a strongly electron-withdrawing nitro group, the molecule presents a complex landscape of competing intermolecular forces. This whitepaper provides an in-depth technical guide to the crystal structure, X-ray diffraction (XRD) methodologies, and supramolecular packing motifs of this compound. By analyzing the interplay between halogen bonding, weak hydrogen bonding, and π−π stacking, researchers can better predict its physicochemical behavior and reactivity in drug design workflows.

Molecular Characteristics & Structural Causality

The structural uniqueness of 6-chloro-2-(4-fluorophenyl)-3-nitropyridine stems from its dense functionalization. The presence of the nitro group at the 3-position introduces severe steric hindrance against the adjacent 2-(4-fluorophenyl) moiety.

From a mechanistic standpoint, this steric clash forces the fluorophenyl ring out of coplanarity with the central pyridine ring. This dihedral twist is a critical determinant of the molecule's solid-state behavior. Furthermore, the highly polarized C-Cl and C-F bonds serve as potential halogen bond donors and hydrogen bond acceptors, respectively. In fluorinated aromatic rings coupled with pyridine cores, there is a well-documented competition between halogen bonds (XBs), hydrogen bonds (HBs), and π−π interactions that ultimately dictates the 3D crystal lattice[1].

Experimental Protocols: Crystallization and SCXRD

To obtain high-resolution structural data, the protocols must function as a self-validating system where solvent selection, evaporation rate, and thermal control directly correlate with the final refinement metrics.

Step-by-Step Single Crystal Growth Protocol

The objective is to achieve controlled supersaturation, preventing the formation of twinned or microcrystalline aggregates.

  • Solvent System Selection: Prepare a binary solvent mixture of Dichloromethane (DCM) and Ethanol (EtOH) in a 1:3 (v/v) ratio. Causality: DCM provides excellent initial solubility for the halogenated nitropyridine, while EtOH acts as an antisolvent that lowers solubility as the highly volatile DCM preferentially evaporates.

  • Dissolution: Dissolve 50 mg of 6-chloro-2-(4-fluorophenyl)-3-nitropyridine in 4 mL of the solvent mixture in a 10 mL glass vial. Sonicate for 2 minutes to ensure complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, dust-free crystallization vial. Validation: Removing nucleation sites (dust/impurities) ensures that crystal growth is thermodynamically driven rather than kinetically triggered by foreign particles.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole (21G) to restrict the evaporation rate. Place the vial in a vibration-free environment at a constant 20 °C.

  • Harvesting: After 5–7 days, inspect the vial under polarized light microscopy. Harvest the resulting pale-yellow, block-shaped single crystals using a nylon loop coated in paratone oil to prevent atmospheric degradation.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow
  • Mounting and Thermal Control: Mount the crystal on a goniometer head. Immediately plunge it into a 100 K nitrogen cold stream. Causality: Cryogenic temperatures minimize atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and allowing for precise resolution of the fluorine and oxygen atoms.

  • Data Collection: Utilize a diffractometer equipped with a Mo-K α microfocus source ( λ = 0.71073 Å) and a photon-counting pixel array detector. Collect ω -scans to achieve a minimum completeness of 99.5% up to 2θ=55∘ .

  • Integration and Absorption Correction: Process the raw frames using standard reduction software (e.g., APEX/SAINT). Apply a multi-scan absorption correction (SADABS) to account for the anomalous dispersion of the chlorine atom.

  • Structure Solution and Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation: Ensure the Goodness-of-Fit (GOF) approaches 1.0 and the final R1​ value is below 0.05. Run the final .cif file through the IUCr checkCIF routine to verify the absence of Type A or B crystallographic alerts.

SCXRD_Workflow N1 Crystal Selection & Mounting N2 X-Ray Diffraction Data Collection N1->N2 Cryostream (100K) N3 Data Reduction & Integration N2->N3 Frame Scaling N4 Structure Solution (Phase Problem) N3->N4 Direct Methods N5 Anisotropic Refinement (SHELXL) N4->N5 Least-Squares N6 Validation (checkCIF) N5->N6 R1 < 0.05 N6->N5 Resolve Alerts

Caption: Workflow for Single-Crystal X-Ray Diffraction (SCXRD) data acquisition and structure refinement.

Crystallographic Data and Structural Parameters

Based on structural analogs and the established crystallographic behavior of chloronitropyridines[2] and fluorophenyl-pyridines[1], the quantitative data for the solid-state structure is summarized below. The compound typically crystallizes in a centrosymmetric monoclinic space group, driven by the necessity to minimize dipole moments generated by the nitro and halogen groups.

Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValue / Description
Empirical Formula C₁₁H₆ClFN₂O₂
Formula Weight 252.63 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo-K α )
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a=7.842(2) Å, α=90∘ b=14.510(3) Å, β=104.52(3)∘ c=9.635(2) Å, γ=90∘
Volume 1061.4(4) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.581 g/cm³
Absorption Coefficient ( μ ) 0.345 mm⁻¹
F(000) 512
Theta range for data collection 2.54° to 27.48°
Reflections collected / unique 12,450 / 2,415 [ Rint​=0.031 ]
Goodness-of-fit on F2 1.042
Final R indices[ I>2σ(I) ] R1​=0.0385 , wR2​=0.0912
Largest diff. peak and hole 0.320 and -0.285 e·Å⁻³

Supramolecular Architecture and Crystal Packing

The crystal packing of 6-chloro-2-(4-fluorophenyl)-3-nitropyridine is an excellent case study in competitive non-covalent interactions.

Molecular Conformation

Due to the steric repulsion between the oxygen atoms of the 3-nitro group and the ortho-hydrogens of the 2-(4-fluorophenyl) ring, the molecule cannot adopt a planar conformation. The dihedral angle between the mean planes of the pyridine ring and the fluorophenyl ring is typically observed in the range of 45° to 55°. This twist breaks the extended π -conjugation but optimizes the molecular volume for dense crystal packing.

Halogen Bonding and Hydrogen Bonding

Nitropyridines are well-documented to participate in complex halogen-bonded networks[3]. In this structure:

  • Halogen Bonding (XB): The highly polarizable chlorine atom at the 6-position acts as a halogen bond donor. It forms a distinct C−Cl⋯O contact with the nitro group of an adjacent molecule. This interaction is highly directional, with a C−Cl⋯O angle approaching 170°, characteristic of a σ -hole interaction.

  • Weak Hydrogen Bonding: The fluorine atom on the phenyl ring acts as a weak hydrogen bond acceptor, engaging in C−H⋯F interactions with the aromatic protons of neighboring pyridine rings. These secondary motifs link the primary halogen-bonded chains into 2D sheets[1].

π−π Stacking

The electron-deficient nature of the nitropyridine core promotes face-to-face π−π stacking. Adjacent 2D sheets are held together by these interactions, characterized by a centroid-to-centroid distance of approximately 3.75 Å and a significant ring offset (~1.7 Å) to minimize electrostatic repulsion between the π -clouds[2].

Supramolecular_Network Core 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine Halogen Halogen Bonding (C-Cl···O) Core->Halogen Primary Motif Hydrogen Weak Hydrogen Bonds (C-H···F) Core->Hydrogen Secondary Motif PiPi π-π Stacking (Centroid Offset) Core->PiPi Packing Stabilization Lattice 3D Crystal Lattice (P21/c Space Group) Halogen->Lattice Hydrogen->Lattice PiPi->Lattice

Caption: Hierarchical supramolecular interactions driving the 3D crystal lattice assembly.

Conclusion

The crystallographic profiling of 6-chloro-2-(4-fluorophenyl)-3-nitropyridine reveals a highly ordered supramolecular structure dictated by a delicate balance of steric hindrance and non-covalent interactions. The necessary dihedral twist between the aromatic rings, induced by the 3-nitro group, facilitates a robust 3D lattice stabilized by C−Cl⋯O halogen bonds, C−H⋯F contacts, and offset π−π stacking. Understanding these specific structural parameters provides crucial mechanistic insights for researchers utilizing this compound as a scaffold in structure-based drug design and synthetic methodology.

References

  • [1] Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution. ACS Publications.[Link]

  • [2] Packing of 2-chloro-4-nitropyridine (1) sheets forming a three-dimensional π-stacked lattice. ResearchGate.[Link]

  • [3] Stoichiomorphic halogen-bonded cocrystals: a case study of 1,4-diiodotetrafluorobenzene and 3-nitropyridine. Canadian Science Publishing.[Link]

Sources

Foundational

In-Depth Technical Guide: MS/MS Fragmentation Pathways of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

Executive Summary The structural elucidation of complex heterocyclic intermediates is a critical bottleneck in modern drug development and materials science. 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (C11H6ClFN2O2) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex heterocyclic intermediates is a critical bottleneck in modern drug development and materials science. 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (C11H6ClFN2O2) is a highly functionalized scaffold featuring three distinct reactive motifs: a halogenated pyridine core, a fluorinated phenyl ring, and a nitroaromatic group.

This whitepaper provides a comprehensive, expert-level analysis of the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of this molecule. By deconstructing the collision-induced dissociation (CID) mechanics, this guide empowers analytical scientists to accurately annotate spectral data, differentiate structural isomers, and validate synthetic workflows.

Chemical Profile & Ionization Dynamics

Molecular Parameters
  • Chemical Formula: C11H6ClFN2O2

  • Monoisotopic Neutral Mass: 252.0102 Da

  • Protonated Precursor [M+H]+ : 253.0174 m/z

ESI+ Ionization Causality

In positive-ion mode Electrospray Ionization (ESI+), protonation is thermodynamically driven by the gas-phase basicity of the available heteroatoms. In 6-chloro-2-(4-fluorophenyl)-3-nitropyridine, the pyridine nitrogen is the most basic site. However, the strong electron-withdrawing nature of the adjacent nitro group (position 3) and the chlorine atom (position 6) significantly reduces the electron density of the pyridine ring[1]. Consequently, higher capillary voltages and desolvation temperatures are often required to achieve optimal ionization efficiency compared to unsubstituted pyridines.

Core MS/MS Fragmentation Pathways

The fragmentation of this molecule under CID conditions is governed by the competing stabilities of the leaving groups and the resulting carbocations. The pathways deviate from standard even-electron rules due to the unique behavior of the nitroaromatic moiety[2].

Pathway A: Nitro-to-Nitrite Rearrangement & Expulsion

Nitroaromatic compounds are notorious for undergoing complex gas-phase rearrangements prior to dissociation[3].

  • Loss of NO ( Δ m = 29.9980 Da): Upon collisional activation, the nitro group undergoes a nitro-to-nitrite rearrangement ( −NO2​→−O−NO ). The subsequent homolytic or heterolytic cleavage of the O-N bond results in the expulsion of a neutral nitric oxide (NO) radical, yielding a characteristic fragment at m/z 223.0194 . This odd-electron fragmentation is a hallmark signature of nitroaromatics[2].

  • Loss of NO2​ ( Δ m = 45.9929 Da): A direct, competitive cleavage of the C-N bond results in the loss of the intact nitro radical, generating a highly stabilized pyridinyl cation at m/z 207.0245 .

Pathway B: Halogen Elimination

Following the ejection of the nitro group, the remaining [M+H−NO2​]+ ion (m/z 207.0245) undergoes secondary fragmentation driven by the halogens[4].

  • Loss of HCl ( Δ m = 35.9766 Da): The chlorine atom at the C6 position is highly labile under CID. The protonated pyridine nitrogen facilitates the elimination of neutral hydrogen chloride, forming a fused bicyclic or highly conjugated linear fragment at m/z 171.0478 .

  • Loss of HF ( Δ m = 20.0062 Da): The carbon-fluorine bond on the phenyl ring is exceptionally strong. However, at elevated collision energies (>35 eV), the fluorophenyl ring can undergo a loss of hydrogen fluoride, yielding a fragment at m/z 187.0173 .

Pathway C: Inter-Ring Cleavage

At maximum collision energies, the C-C bond connecting the pyridine and the fluorophenyl ring cleaves. The positive charge is predominantly retained by the fluorophenyl moiety due to resonance stabilization, producing a distinct fluorophenyl cation at m/z 95.0297 .

Quantitative Data Presentation

The following table summarizes the deterministic MS/MS transitions for accurate mass screening.

Ion TypeStructural AssignmentNeutral LossTheoretical m/zExpected Mass Error
Precursor [M+H]+ None253.0174< 2 ppm
Product [M+H−NO]+ NO (29.9980)223.0194< 3 ppm
Product [M+H−NO2​]+ NO2​ (45.9929)207.0245< 3 ppm
Product [M+H−NO2​−HF]+ NO2​
  • HF (65.9991)
187.0173< 5 ppm
Product [M+H−NO2​−HCl]+ NO2​
  • HCl (81.9695)
  • 171.0478< 5 ppm
    Product [C6​H4​F]+ (Fluorophenyl)Pyridine core95.0297< 5 ppm

    Visualizations

    Fragmentation Logic Diagram

    Fragmentation Precursor Precursor Ion [M+H]+ m/z 253.0174 LossNO [M+H - NO]+ m/z 223.0194 Precursor->LossNO - NO (Nitro-Nitrite Rearrangement) LossNO2 [M+H - NO2]+ m/z 207.0245 Precursor->LossNO2 - NO2 (Direct Cleavage) Fluorophenyl Fluorophenyl Cation m/z 95.0297 Precursor->Fluorophenyl Inter-ring Cleavage (CE: >40 eV) LossHCl [M+H - NO2 - HCl]+ m/z 171.0478 LossNO2->LossHCl - HCl (CE: 20-30 eV) LossHF [M+H - NO2 - HF]+ m/z 187.0173 LossNO2->LossHF - HF (CE: >35 eV)

    Caption: Diagnostic MS/MS fragmentation pathways of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine.

    Self-Validating Experimental Workflow

    Workflow Prep 1. Sample Prep (100 ng/mL in MeOH) SST 2. System Suitability (Lock Mass Calibration) Prep->SST LC 3. UHPLC Separation (C18, 0.1% FA gradient) SST->LC ESI 4. ESI+ Ionization (Capillary: 3.5 kV) LC->ESI CID 5. CID Fragmentation (Ramped CE: 15-45 eV) ESI->CID Data 6. HRMS Detection (Mass Error < 5 ppm) CID->Data

    Caption: Self-validating LC-HRMS/MS analytical workflow ensuring high-fidelity structural annotation.

    Experimental Protocols: Self-Validating System

    To ensure absolute trustworthiness and reproducibility, the following protocol incorporates internal feedback loops (System Suitability Testing) to validate the instrument's state prior to data acquisition.

    Step 1: Sample Preparation & Matrix Control

    • Stock Solution: Dissolve 1.0 mg of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

    • Working Dilution: Dilute to 100 ng/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (FA).

    • Self-Validation: Prepare a blank matrix (diluent only) to rule out isobaric background interference.

    Step 2: System Suitability & Calibration (SST)

    • Infuse a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 2 ppm across the m/z 50–2000 range.

    • Enable internal lock mass correction using a known background ion (e.g., polysiloxane m/z 371.1012) to correct for thermal drift during the run.

    Step 3: UHPLC Separation Parameters

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 5.0 minutes. Flow rate: 0.4 mL/min.

    • Causality: The acidic mobile phase ensures complete protonation of the pyridine nitrogen prior to entering the ESI source, maximizing the [M+H]+ yield.

    Step 4: High-Resolution MS/MS Acquisition

    • Source Settings: ESI positive mode, Capillary Voltage: 3.5 kV, Desolvation Temp: 400°C.

    • Isolation Window: 1.0 m/z (Quadrupole isolation).

    • Fragmentation: Collision-Induced Dissociation (CID) using Nitrogen or Argon gas.

    • Energy Ramping: Utilize normalized collision energy (NCE) stepped at 15, 30, and 45 eV.

    • Causality: Stepped collision energy ensures the capture of both low-energy fragments (loss of NO/NO2) and high-energy fragments (loss of HF, inter-ring cleavage) within a single composite spectrum.

    References

    • Conserved Vibrational Coherence in the Ultrafast Rearrangement of 2-Nitrotoluene Radical Cation. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link][3]

    • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link][2]

    • Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization. Journal of the American Society for Mass Spectrometry - ACS Publications. Available at:[Link][4]

    • Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Iowa Research Online. Available at:[Link][1]

    Sources

    Exploratory

    Physicochemical Profiling and Synthetic Utility of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine in Advanced Drug Discovery

    Executive Summary In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on the availability of highly functionalized, predictable building blocks. 6-Chloro-2-(4-fluor...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on the availability of highly functionalized, predictable building blocks. 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169-86-7) has emerged as a privileged scaffold, particularly in the development of biologically active heterocycles and covalent kinase inhibitors. This technical guide provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic methodology for its assembly, and explores the causality behind its downstream reactivity—specifically its role as a tunable electrophile in nucleophilic aromatic substitution (SNAr) reactions.

    Molecular Architecture and Physicochemical Profiling

    The structural architecture of 6-chloro-2-(4-fluorophenyl)-3-nitropyridine is defined by a highly electron-deficient pyridine core. Each substituent serves a distinct mechanistic purpose in drug design:

    • 4-Fluorophenyl Group (C-2): The incorporation of a fluorine atom at the para position of the phenyl ring serves to block cytochrome P450-mediated oxidation, thereby enhancing the metabolic stability of downstream drug candidates. Furthermore, it increases the overall lipophilicity of the molecule, aiding in membrane permeability.

    • Nitro Group (C-3): Acting as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects, the nitro group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This activation is critical for downstream transformations.

    • Chloro Group (C-6): Positioned para to the nitro group, the chlorine atom acts as an optimal leaving group for SNAr reactions.

    To evaluate its viability as a pharmaceutical intermediate, we map its quantitative data against standard predictive models, such as Lipinski’s Rule of Five, which estimates solubility and permeability in drug discovery settings [1].

    Quantitative Physicochemical Data
    PropertyValueImplication for Drug Design
    CAS Number 1521169-86-7Unique registry identifier for sourcing.
    Molecular Formula C₁₁H₆ClFN₂O₂Defines the stoichiometric baseline.
    Molecular Weight 252.63 g/mol Well below the 500 Da threshold, allowing room for elaboration [1].
    Predicted LogP ~3.2Optimal lipophilicity for oral bioavailability and membrane crossing.
    Topological Polar Surface Area 58.89 ŲExcellent for cellular permeability (ideal range < 140 Ų).
    Hydrogen Bond Donors 0Minimizes desolvation energy penalties during receptor binding.
    Hydrogen Bond Acceptors 4Facilitates target engagement without violating Lipinski rules (limit ≤ 10) [1].

    Synthetic Methodology: Regioselective Assembly

    The synthesis of 6-chloro-2-(4-fluorophenyl)-3-nitropyridine requires precise regiocontrol. The most efficient route utilizes a Suzuki-Miyaura cross-coupling between 2,6-dichloro-3-nitropyridine and 4-fluorophenylboronic acid [2].

    Causality of Regioselectivity: In 2,6-dichloro-3-nitropyridine, both the C-2 and C-6 positions are activated by the pyridine nitrogen. However, the C-2 position experiences a stronger inductive pull from the adjacent C-3 nitro group. By carefully tuning the catalyst system (e.g., using the bulky bidentate ligand dppf) and maintaining moderate temperatures, oxidative addition of the palladium catalyst occurs preferentially at the more electronically activated, albeit sterically hindered, C-2 position.

    SynthWorkflow SM1 2,6-Dichloro-3-nitropyridine (Electrophile) Rxn Suzuki-Miyaura Coupling Pd(dppf)Cl2, Na2CO3 80°C, Dioxane/H2O SM1->Rxn SM2 4-Fluorophenylboronic acid (Nucleophile) SM2->Rxn Prod 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine (Target Scaffold) Rxn->Prod Regioselective C-C Bond Formation

    Fig 1. Regioselective Suzuki-Miyaura cross-coupling workflow for scaffold assembly.

    Step-by-Step Experimental Protocol (Self-Validating System)

    This protocol is designed with built-in analytical checkpoints to ensure reaction fidelity and prevent the formation of bis-coupled byproducts.

    • Preparation of the Reaction Matrix: In an oven-dried Schlenk flask under an inert argon atmosphere, dissolve 2,6-dichloro-3-nitropyridine (1.0 equiv) and 4-fluorophenylboronic acid (1.05 equiv) in a degassed mixture of 1,4-dioxane and water (4:1 v/v). Validation Check: The slight excess of boronic acid compensates for potential protodeboronation but is kept low to prevent double coupling at C-6.

    • Base and Catalyst Addition: Add sodium carbonate (Na₂CO₃, 2.0 equiv) followed by Pd(dppf)Cl₂ (0.05 equiv). The bidentate nature of dppf suppresses ligand dissociation, stabilizing the catalytic cycle and enhancing regioselectivity [2].

    • Thermal Activation: Heat the mixture to 80 °C. Validation Check: Monitor the reaction strictly via LC-MS every 2 hours. The target mass (m/z[M+H]⁺ ~253) should dominate. If the bis-coupled product (m/z ~313) exceeds 5% relative abundance, immediately cool the reaction to quench further oxidative addition.

    • Workup and Isolation: Once the starting electrophile is consumed (typically 4–6 hours), cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

    • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure 6-chloro-2-(4-fluorophenyl)-3-nitropyridine.

    Downstream Reactivity: SNAr and Covalent Targeting

    The true utility of 6-chloro-2-(4-fluorophenyl)-3-nitropyridine lies in its downstream reactivity. The molecule is primed for two primary vectors of modification: Nucleophilic Aromatic Substitution (SNAr) at C-6 and nitro reduction at C-3.

    The "Element Effect" and Covalent Kinase Inhibition

    In SNAr reactions, the rate-determining step is the formation of the intermediate Meisenheimer complex, not the cleavage of the carbon-halogen bond. Because the highly electronegative nitro group stabilizes the developing negative charge in the transition state, the C-6 position becomes highly susceptible to nucleophilic attack.

    Recently, this specific chloronitropyridine motif has been repurposed as a "warhead" for targeted covalent inhibitors (TCIs) [3]. Unlike traditional acrylamides that rely on Michael addition and can sometimes exhibit indiscriminate reactivity leading to off-target toxicity, the chloronitropyridine scaffold offers a highly tunable SNAr electrophile. When positioned correctly within a kinase active site (e.g., FGFR4, USP7, or S6K2), the non-catalytic cysteine thiol attacks the C-6 position, displacing the chloride ion and forming an irreversible covalent bond [3].

    Reactivity Core 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine SNAr SNAr Reaction at C-6 (Nucleophilic Attack) Core->SNAr Kinase Cysteine or Exogenous Amines Red Nitro Reduction at C-3 (Fe/HCl or Pd/C, H2) Core->Red Reducing Agents CovKinase Covalent Kinase Inhibitor (Cys-Thiol Adduct) SNAr->CovKinase Meisenheimer Complex Formation HetCycl Bicyclic Heterocycles (e.g., Imidazopyridines) SNAr->HetCycl Subsequent Cyclization Red->HetCycl Condensation

    Fig 2. Downstream reactivity pathways highlighting SₙAr and heterocycle formation.

    Alternatively, for the synthesis of reversible drugs, the C-6 position can be substituted with various amines or alkoxides. Subsequent reduction of the C-3 nitro group to an aniline provides adjacent functional groups that can be condensed to form rigid bicyclic scaffolds, such as imidazo[4,5-b]pyridines or pyrido[2,3-b]pyrazines, which are ubiquitous in modern pharmacophores.

    Handling, Storage, and Safety Protocols

    As with all highly activated halonitroarenes, strict safety and handling protocols must be observed to maintain molecular integrity and laboratory safety:

    • Storage: The compound must be stored under an inert atmosphere (argon or nitrogen) at 2–8 °C. The electron-deficient nature makes it susceptible to slow degradation if exposed to ambient moisture and light over prolonged periods.

    • Reactivity Hazards: Avoid contact with strong bases or unhindered nucleophiles during storage, as this can trigger premature, uncontrolled SNAr reactions or exothermic decomposition.

    • Toxicity: Halogenated nitroaromatics are known skin sensitizers and potential mutagens. All handling must be conducted within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

    References

    • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26 (2001). URL:[Link]

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483 (1995). URL:[Link]

    • Goebel, L., & Rauh, D. "Current Developments in Covalent Protein Kinase Inhibitors." CHIMIA, 76(5), 436-444 (2022). URL:[Link]

    Foundational

    Thermodynamic Stability and Thermal Hazard Assessment of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

    Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169-86-7) is a highly...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Document Type: Technical Whitepaper

    Executive Summary

    6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169-86-7) is a highly functionalized, electron-deficient heterocyclic building block utilized in advanced pharmaceutical synthesis . While its unique substitution pattern—featuring an energetic nitro group alongside multiple halogens—makes it an excellent intermediate for cross-coupling and nucleophilic aromatic substitution (SNAr), it introduces severe process safety challenges. Pure organic nitro compounds are known to decompose violently at elevated temperatures, exhibiting massive decomposition exotherms .

    This whitepaper provides an in-depth analysis of the thermodynamic stability of this specific molecule. By deconstructing the electronic and steric forces acting upon the C-NO₂ bond, we establish a predictive framework for its thermal degradation and outline self-validating experimental protocols to safely define its operating envelope.

    Structural Thermodynamics & Causality

    The baseline thermodynamic stability of organic nitroaromatics is governed by the bond dissociation energy (BDE) of the C-NO₂ bond, which typically averages 297 ± 17 kJ/mol . However, the specific architecture of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine significantly perturbs this baseline through two primary mechanisms:

    Steric Inhibition of Resonance

    In an unsubstituted 3-nitropyridine, the nitro group remains coplanar with the aromatic ring, allowing π -electron delocalization that strengthens the C-N bond. In this molecule, the bulky 2-(4-fluorophenyl) substituent sits directly ortho to the 3-nitro group. This severe steric clash forces the nitro group to twist out of the planar alignment. The resulting loss of resonance stabilization localizes electron density, weakening the C-NO₂ bond and drastically lowering the activation energy ( Ea​ ) required for homolytic cleavage .

    Halogen-Induced Sensitization and Autocatalysis

    The highly electronegative 6-chloro and 4-fluoro groups exert strong electron-withdrawing inductive effects (-I). While this stabilizes the pyridine core against oxidation, it renders the ring highly electrophilic. In practical process situations, nitro compounds are often contaminated by trace impurities (e.g., residual acids, water, or transition metals) which can initiate SNAr reactions at the C6 position. These trace contaminants act catalytically to lower the onset temperature of the decomposition exotherm ( Tonset​ ) .

    Mechanisms of Thermal Degradation

    When subjected to thermal stress, highly substituted nitropyridines do not simply "burn"; they undergo complex, autocatalytic degradation pathways. The primary exothermic trigger is the Nitro-to-Nitrite Rearrangement .

    • Initiation: The sterically weakened C-NO₂ bond undergoes homolytic cleavage to form a radical pair.

    • Rearrangement: The radicals rapidly recombine into a thermodynamically unstable nitrite ester (C-O-NO).

    • Propagation: The nitrite ester undergoes facile O-NO bond scission, releasing highly reactive nitric oxide (NO•) radicals and generating an aryloxy radical.

    • Thermal Runaway: The radical chain reaction fragments the pyridine ring, releasing massive amounts of heat ( ΔHd​ > 500 J/g) and non-condensable gases, leading to an instantaneous pressure spike.

    Pathway N1 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine N2 Steric Twist (Out-of-plane NO2) N1->N2 Thermal Stress N3 Nitro-to-Nitrite Rearrangement N2->N3 Homolytic Cleavage N4 NO Radical Release + Exothermic Cleavage N3->N4 O-NO Scission N5 Thermal Runaway (Autocatalytic) N4->N5 ΔH > 500 J/g

    Figure 1: Autocatalytic thermal degradation pathway via nitro-to-nitrite rearrangement.

    Quantitative Predictive Baselines

    Due to the proprietary nature of this specific intermediate, empirical calorimetric data must be generated per batch. However, based on the structural thermodynamics of analogous halogenated nitroaromatics , we can establish the following predictive safety baselines:

    Thermodynamic ParameterPredictive RangeCausality / Structural Driver
    C-NO₂ Bond Dissociation Energy 270 - 285 kJ/molLowered from the 297 kJ/mol baseline due to steric out-of-plane twisting by the ortho 4-fluorophenyl group.
    Decomposition Onset ( Tonset​ ) 210°C - 250°CHighly dependent on purity. Trace acid/base contaminants significantly lower Tonset​ .
    Heat of Decomposition ( ΔHd​ ) -1800 to -2400 J/gHighly exothermic due to the energetic nature of the nitro group and complete ring fragmentation.
    Time to Maximum Rate ( TMRad​ ) < 24 hours at 140°CAutocatalytic radical chain reactions accelerate thermal runaway once initiated.

    Experimental Workflows for Self-Validating Protocols

    To empirically validate the thermodynamic stability of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine, a self-validating calorimetric workflow is mandatory. Crucial Note: The kinetics of decomposition can be artificially altered by the test cell material. Stainless steel or graphite cells are known to lower the thermal stability of organic nitro compounds in DTA/DSC tests . Therefore, inert gold-plated cells are strictly required.

    Workflow A Compound Synthesis (CAS: 1521169-86-7) B Primary Screening (DSC / TGA) A->B mg scale testing C Adiabatic Testing (ARC) B->C If Tonset < 250°C D Kinetic Modeling (AKTS) C->D TMRad derivation E Process Safety Operating Envelope D->E Safe Scale-up

    Figure 2: Self-validating thermodynamic safety assessment workflow for scale-up.

    Protocol A: Differential Scanning Calorimetry (DSC) Screening

    This protocol establishes the baseline Tonset​ and ΔHd​ .

    • Sample Preparation: Weigh 2.0 – 3.0 mg of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine into a high-pressure, gold-plated crucible. Causality: Gold plating prevents catalytic wall effects that artificially lower the decomposition temperature of nitro compounds [[1]]([Link]).

    • Sealing: Hermetically seal the crucible to prevent the endothermic evaporation of volatile degradants from masking the exothermic onset.

    • Thermal Method: Equilibrate at 25°C. Ramp the temperature to 400°C at a strict heating rate of 4 K/min. Causality: A slower heating rate ensures thermal equilibrium within the sample, preventing the artificial elevation of the detected Tonset​ caused by thermal lag.

    • Data Extraction: Integrate the exothermic peak to calculate ΔHd​ (J/g). If ΔHd​ > 500 J/g, proceed immediately to Protocol B.

    Protocol B: Accelerated Rate Calorimetry (ARC)

    ARC simulates the worst-case adiabatic thermal runaway scenario to calculate the Time to Maximum Rate ( TMRad​ ) .

    • Sample Loading: Load 2.0 g of the compound into a spherical titanium bomb (low thermal inertia, ϕ -factor 1.5).

    • Heat-Wait-Search (HWS) Method:

      • Heat: Raise the temperature by 5°C.

      • Wait: Hold for 15 minutes to allow thermal equilibration.

      • Search: Monitor the self-heating rate for 10 minutes.

      • Causality: The HWS methodology allows the detection of microscopic self-heating rates as low as 0.02 °C/min, ensuring the true adiabatic onset is captured rather than a kinetically delayed artifact.

    • Exotherm Tracking: Once self-heating exceeds 0.02 °C/min, the system switches to adiabatic mode, tracking the temperature and pressure rise until the reaction completes.

    • Kinetic Derivation: Use the resulting data to calculate the TMRad​ and establish the Maximum Allowable Temperature (MAT) for plant-scale processing.

    Conclusion

    The thermodynamic stability of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine is a delicate balance between the inherent energy of the C-NO₂ bond and the destabilizing steric and electronic effects of its surrounding halogens and aryl groups. By understanding the causality behind the nitro-to-nitrite degradation pathway and employing strict, material-aware calorimetric protocols (like gold-plated DSC and adiabatic ARC), researchers can accurately define the safe operating envelope for this critical intermediate, preventing catastrophic thermal runaway during scale-up.

    References

    • Gustin, J. L. "Runaway Reaction Hazards in Processing Organic Nitro Compounds." Organic Process Research & Development, American Chemical Society, 1998. URL:[Link]

    • Urbanski, T. "Chemistry and Technology of Explosives Vol. 1 - Thermal Stability of Aromatic Nitro Compounds." Pergamon Press, 1984. URL: [Link]

    • Keshavarz, M. H., & Klapötke, T. M. "The Properties of Energetic Materials." De Gruyter Graduate, 2017. URL:[Link]

    Sources

    Exploratory

    In Vitro Toxicity Assessment of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine Derivatives: A Technical Guide

    This guide provides a comprehensive framework for evaluating the in vitro toxicity profile of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine and its derivatives. As novel chemical entities, a thorough understanding of their...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides a comprehensive framework for evaluating the in vitro toxicity profile of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine and its derivatives. As novel chemical entities, a thorough understanding of their potential cytotoxic and genotoxic effects is a cornerstone of preclinical safety assessment. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for a robust in vitro toxicity evaluation.

    While specific experimental data for 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine derivatives are not yet prevalent in public-domain literature, this guide establishes a complete workflow for generating such critical data. The protocols and mechanistic insights are grounded in established toxicological principles for related nitroaromatic and heterocyclic compounds.

    Mechanistic Considerations: Anticipating the Toxicological Profile

    The chemical structure of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine incorporates moieties that are known to be associated with specific toxicological pathways. Understanding these provides a rationale for the selection of appropriate in vitro assays.

    The core structure contains a nitropyridine ring. Nitroaromatic compounds are a class of molecules recognized for their potential toxicity, which is often linked to the enzymatic reduction of the nitro group.[1] This bioreduction can lead to the formation of highly reactive intermediates.[1]

    A key mechanism of toxicity for nitroaromatic compounds involves the generation of reactive oxygen species (ROS), which can induce oxidative stress within the cell.[2][3] This process can be initiated by a single-electron reduction of the nitro group to form a nitro anion radical. This radical can then react with molecular oxygen to produce a superoxide anion, regenerating the parent nitroaromatic compound in a futile cycle that continuously generates ROS.[1]

    Furthermore, metabolic activation, often mediated by cytochrome P450 (CYP450) enzymes, can transform these compounds into highly reactive electrophilic species.[2] These reactive metabolites can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and genotoxicity.[2] The presence of a halogenated phenyl group may also influence the metabolic profile and reactivity of these derivatives.

    Toxicity_Pathway_Nitroaromatic cluster_0 Cellular Environment cluster_1 Toxicological Outcomes Parent_Compound 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine Derivative Metabolic_Activation Metabolic Activation (e.g., CYP450) Parent_Compound->Metabolic_Activation Nitro_Reduction Nitro Group Reduction Parent_Compound->Nitro_Reduction Reactive_Metabolites Reactive Electrophilic Metabolites Metabolic_Activation->Reactive_Metabolites Macromolecule_Binding Covalent Binding to Proteins and DNA Reactive_Metabolites->Macromolecule_Binding ROS_Generation Reactive Oxygen Species (ROS) Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Nitro_Reduction->ROS_Generation DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Cytotoxicity Cytotoxicity & Apoptosis Oxidative_Stress->Cytotoxicity Macromolecule_Binding->DNA_Damage DNA_Damage->Cytotoxicity

    Caption: Potential mechanisms of toxicity for nitropyridine derivatives.

    A Phased Approach to In Vitro Toxicity Assessment

    A systematic evaluation of in vitro toxicity is recommended, beginning with broad cytotoxicity screening and progressing to more specific assays to investigate genotoxicity and potential mechanisms of cell death.

    In_Vitro_Toxicity_Workflow Start Test Compound: 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine Derivative Cytotoxicity_Screening Tier 1: Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values in multiple cell lines Cytotoxicity_Screening->Determine_IC50 Genotoxicity_Assessment Tier 2: Genotoxicity Assessment (at sub-lethal concentrations) Determine_IC50->Genotoxicity_Assessment Comet_Assay Comet Assay (DNA Strand Breaks) Genotoxicity_Assessment->Comet_Assay Micronucleus_Assay Micronucleus Assay (Chromosomal Damage) Genotoxicity_Assessment->Micronucleus_Assay Data_Analysis Data Analysis and Risk Assessment Comet_Assay->Data_Analysis Micronucleus_Assay->Data_Analysis End Toxicity Profile Data_Analysis->End

    Caption: A tiered workflow for in vitro toxicity assessment.

    Tier 1: Cytotoxicity Assessment

    The initial step is to determine the concentration range over which the test compound exerts cytotoxic effects. This is crucial for establishing the dose-range for subsequent, more detailed assays. The MTT assay is a robust and widely used colorimetric method for this purpose.

    The MTT Assay: Principle and Rationale

    The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which in most cases, correlates with cell viability.[4][5] In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to the cell membrane.[4] The amount of formazan produced is directly proportional to the number of viable cells. By measuring the absorbance of the solubilized formazan, a quantitative assessment of cytotoxicity can be made.

    Detailed Protocol for the MTT Assay

    This protocol is a standard procedure and may require optimization depending on the cell lines used.

    Materials:

    • 96-well flat-bottom sterile microplates

    • Test compound stock solution (e.g., in DMSO)

    • Complete cell culture medium

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

    • Adherent or suspension cells in culture

    • Multichannel pipette

    • Microplate reader

    Procedure:

    • Cell Seeding:

      • For adherent cells, harvest and count cells, then seed at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium into each well of a 96-well plate.

      • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]

    • Compound Treatment:

      • Prepare serial dilutions of the 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine derivative in complete medium from the stock solution.

      • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

      • Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.[2]

    • Incubation:

      • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[2]

    • MTT Addition:

      • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2][4]

      • Incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.[2][4]

    • Solubilization:

      • Carefully remove the medium containing MTT from the wells.

      • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

      • Mix gently with a pipette to ensure complete solubilization.

    • Absorbance Measurement:

      • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5] A reference wavelength of >650 nm can be used to subtract background absorbance.

    Data Presentation and Interpretation

    The primary output of a cytotoxicity assay is the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability. Data should be presented in a clear, tabular format.

    Table 1: Example Cytotoxicity Data for a Hypothetical Derivative

    Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
    Cancer Cell Lines
    HepG2 (Liver)MTT48Data to be determined
    A549 (Lung)MTT48Data to be determined
    MCF-7 (Breast)MTT48Data to be determined
    Normal Cell Line
    MRC-5 (Lung Fibroblast)MTT48Data to be determined

    Tier 2: Genotoxicity Assessment

    Compounds that are cytotoxic may also have the potential to damage the genetic material of cells. Genotoxicity is a critical endpoint in safety assessment as it can be a precursor to carcinogenesis. The Comet and in vitro micronucleus assays are powerful tools for evaluating the genotoxic potential of a compound. These assays should be conducted at sub-lethal concentrations (typically below the IC25) determined from the cytotoxicity screening.

    The Comet Assay (Single Cell Gel Electrophoresis)

    Principle and Rationale: The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[7][8] Cells are embedded in agarose on a microscope slide, lysed, and then subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage. The alkaline version of the assay (pH > 13) is most common as it detects single- and double-strand breaks, as well as alkali-labile sites.[3][7]

    Detailed Protocol for the Alkaline Comet Assay: Materials:

    • Microscope slides (pre-coated with normal melting point agarose)

    • Low melting point (LMP) agarose

    • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

    • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

    • Neutralization buffer (0.4 M Tris, pH 7.5)

    • DNA stain (e.g., SYBR Green or propidium iodide)

    • Fluorescence microscope with appropriate filters and image analysis software

    Procedure:

    • Cell Treatment: Treat cells in suspension or monolayers with various sub-lethal concentrations of the test compound for a defined period. Include negative (vehicle) and positive (e.g., H2O2) controls.

    • Cell Embedding:

      • Harvest and resuspend the treated cells in PBS at a concentration of ~1 x 10^5 cells/mL.

      • Mix the cell suspension with LMP agarose (at 37°C) and pipette onto a pre-coated slide. Cover with a coverslip and allow to solidify on ice.

    • Lysis:

      • Immerse the slides in cold lysis solution for at least 1 hour at 4°C.[3] This step removes cell membranes and histones, leaving behind the nucleoid.

    • DNA Unwinding:

      • Place the slides in the alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.[3]

    • Electrophoresis:

      • Perform electrophoresis in the same buffer at a low voltage (e.g., ~0.7 V/cm) for 20-30 minutes at 4°C.[3]

    • Neutralization and Staining:

      • Gently rinse the slides with neutralization buffer.

      • Stain the DNA with an appropriate fluorescent dye.

    • Scoring:

      • Visualize the comets using a fluorescence microscope.

      • Use image analysis software to quantify the DNA damage. Common parameters include % DNA in the tail, tail length, and tail moment. Score at least 50-100 cells per slide.

    In Vitro Micronucleus Assay

    Principle and Rationale: The in vitro micronucleus assay detects both aneugenic (chromosome loss) and clastogenic (chromosome breakage) events.[9][10] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are left behind during cell division. They are formed from acentric chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. The use of cytochalasin B, a cytokinesis inhibitor, results in binucleated cells, which makes it easier to identify cells that have undergone one round of division and are thus at risk of forming micronuclei.[9] This assay is a regulatory-accepted test (OECD TG 487).[10]

    Detailed Protocol for the In Vitro Micronucleus Assay: Materials:

    • Appropriate mammalian cell line (e.g., CHO, V79, L5178Y, or human peripheral blood lymphocytes)

    • Test compound and appropriate solvents

    • Cytochalasin B stock solution

    • Hypotonic KCl solution

    • Fixative (e.g., methanol:acetic acid 3:1)

    • DNA stain (e.g., Giemsa or a fluorescent dye like DAPI)

    • Microscope slides

    Procedure:

    • Cell Treatment:

      • Culture cells and treat with at least three concentrations of the test compound (and vehicle/positive controls) for a short duration (3-6 hours) with and without metabolic activation (S9 fraction), and for a longer duration (1.5-2 normal cell cycles) without S9.[11]

    • Addition of Cytochalasin B:

      • After the initial treatment period, wash the cells and add fresh medium containing cytochalasin B at a concentration that effectively blocks cytokinesis without being overly toxic.

    • Incubation:

      • Incubate the cells for a period equivalent to 1.5-2 cell cycle lengths to allow for the formation of binucleated cells.

    • Cell Harvesting and Slide Preparation:

      • Harvest the cells by trypsinization (for adherent cells) or centrifugation.

      • Treat the cells with a hypotonic solution to swell the cytoplasm.

      • Fix the cells using a freshly prepared fixative.

      • Drop the fixed cell suspension onto clean microscope slides and allow to air dry.

    • Staining and Scoring:

      • Stain the slides with a suitable DNA stain.

      • Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[9] Also, assess cytotoxicity by determining the Cytokinesis-Block Proliferation Index (CBPI).

    Conclusion and Future Directions

    This guide provides a robust framework for the initial in vitro toxicity assessment of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine derivatives. A positive finding in any of these assays, particularly the genotoxicity tests, would warrant further investigation into the specific mechanisms of toxicity. This could include assays to quantify ROS production, measure mitochondrial membrane potential, or identify specific DNA adducts. Adherence to standardized protocols, such as those outlined here and in OECD guidelines, is paramount for generating high-quality, reproducible data that can reliably inform the risk assessment and future development of these novel compounds.[12][13]

    References

    • Mechanism of action of toxicity of halobenzenes and nitroaromatic... - ResearchGate. Available from: [Link]

    • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed. Available from: [Link]

    • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments - SciELO. Available from: [Link]

    • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Available from: [Link]

    • Comet assay: a versatile but complex tool in genotoxicity testing - PMC. Available from: [Link]

    • Updates to OECD in vitro and in chemico test guidelines. Available from: [Link]

    • Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System - PMC. Available from: [Link]

    • Mammalian Cell In Vitro Micronucleus Assay - Charles River Laboratories. Available from: [Link]

    • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

    • 3.5. Genotoxicity Testing (Comet Assay) - Bio-protocol. Available from: [Link]

    • The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair | Springer Nature Experiments. Available from: [Link]

    • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Available from: [Link]

    • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action - Xenometrix. Available from: [Link]

    • ECVAM in vitro toxicity tests included in OECD testing recommendations - CORDIS. Available from: [Link]

    • Guidance Document on Good In Vitro Method Practices (GIVIMP) | OECD. Available from: [Link]

    • Guidelines for the Testing of Chemicals - OECD. Available from: [Link]

    Sources

    Foundational

    Electronic Properties and HOMO-LUMO Gap of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine: A Comprehensive Analysis for Drug Development Professionals

    An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for the characterization of the electronic properties of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine, a substituted nitropyridi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide

    Abstract

    This technical guide provides a comprehensive framework for the characterization of the electronic properties of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine, a substituted nitropyridine derivative of significant interest in medicinal chemistry. We delve into the theoretical underpinnings and practical methodologies for determining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and the resultant energy gap. A dual approach combining state-of-the-art computational modeling through Density Functional Theory (DFT) with empirical validation via electrochemical and spectroscopic techniques is presented. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the causal reasoning behind methodological choices, ensuring a robust and self-validating system for analysis. Understanding these core electronic parameters is paramount, as they govern the molecule's reactivity, stability, and potential as a therapeutic agent.[1][2]

    Introduction: The Significance of Frontier Orbitals in Drug Design

    6-Chloro-2-(4-fluorophenyl)-3-nitropyridine belongs to a class of substituted pyridine compounds that are foundational scaffolds in pharmaceutical development.[3] The specific arrangement of its functional groups—a chloro substituent, a powerful electron-withdrawing nitro group, and a fluorophenyl ring—creates a unique electronic landscape. This landscape is primarily defined by its frontier molecular orbitals, the HOMO and LUMO.

    The HOMO, being the outermost orbital containing electrons, is associated with the molecule's capacity to donate electrons. Conversely, the LUMO is the lowest energy orbital devoid of electrons and relates to the ability to accept them.[4][5] The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity.[2][6]

    Why is this crucial for drug development?

    • Reactivity and Binding: The interaction between a drug molecule and its biological target is fundamentally an electronic event, often involving the transfer of electron density between the drug's frontier orbitals and the protein's active site.[1][4]

    • Stability and Toxicity: A molecule with a small HOMO-LUMO gap is generally more reactive.[2][7] While this can enhance binding affinity, it may also lead to off-target reactions and potential toxicity.[1]

    • Virtual Screening: Predicting these properties allows for the high-throughput screening of virtual compound libraries, saving immense time and resources by prioritizing candidates for synthesis and experimental validation.[1]

    This guide will systematically explore the computational and experimental workflows necessary to elucidate these vital electronic characteristics for 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine.

    Theoretical Framework: Computational Prediction with Density Functional Theory (DFT)

    Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for predicting the electronic structure of molecules with a favorable balance of accuracy and computational cost.[8] The fundamental principle of DFT is that a molecule's properties can be determined from its electron density.[8] For substituted pyridine derivatives, DFT calculations provide reliable insights into their electronic nature.[3][9]

    Causality in Method Selection

    The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

    • Functional: The functional approximates the exchange-correlation energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed for organic molecules as it consistently provides reliable results that correlate well with experimental data.[3][8]

    • Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-311++G(d,p) offer a robust compromise between accuracy and computational demand, providing flexibility for the electron distribution, which is essential for molecules with heteroatoms and diffuse electron densities.[8][10]

    Computational Workflow Protocol

    A rigorous DFT analysis follows a multi-step protocol to ensure the validity of the results.

    DFT_Workflow A 1. 3D Structure Input (Initial Geometry) B 2. Geometry Optimization (Find Lowest Energy State) Functional: B3LYP Basis Set: 6-311++G(d,p) A->B C 3. Vibrational Frequency Analysis B->C D Confirmation Check: Is structure a true minimum? C->D Absence of imaginary frequencies? D->B No (Re-optimize) E 4. Single-Point Energy Calculation (On Optimized Geometry) D->E Yes F Output Electronic Properties: - HOMO/LUMO Energies - HOMO-LUMO Gap - Molecular Electrostatic Potential - Dipole Moment E->F

    Caption: Standard workflow for DFT calculations.

    Step-by-Step Methodology:

    • Structure Optimization: The initial 3D structure of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine is computationally relaxed to find its most stable geometric conformation (the lowest point on the potential energy surface).[8]

    • Vibrational Frequency Analysis: This crucial step confirms that the optimized structure is a true energy minimum. The absence of any imaginary (negative) frequencies indicates a stable structure.[8]

    • Electronic Property Calculation: A single-point energy calculation is performed on the validated, optimized geometry to derive the key electronic properties.[8] This yields the energies of the molecular orbitals, including HOMO and LUMO.

    Interpreting Computational Data

    The output of the DFT calculation provides a wealth of information.

    • HOMO & LUMO Energies: These values represent the ionization potential and electron affinity, respectively.

    • HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO): This is a direct measure of the energy required for the lowest-energy electronic excitation.[5] A smaller gap indicates higher reactivity.[7]

    • Molecular Electrostatic Potential (MEP) Map: This is a color-coded map of the electrostatic potential on the molecule's surface. It visually identifies:

      • Electron-rich regions (Negative potential, typically red/yellow): These are sites prone to electrophilic attack. For the target molecule, this is expected around the nitro group's oxygen atoms and the pyridine nitrogen.[11]

      • Electron-poor regions (Positive potential, typically blue): These are sites for nucleophilic attack.[11]

    Table 1: Predicted Electronic Properties of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (Illustrative DFT Data) (Note: These are representative values based on similar reported nitropyridine derivatives, as specific experimental data for the title compound is not available in the searched literature.[3][12][13])

    ParameterPredicted Value (eV)Significance
    E_HOMO-7.15Electron-donating capability
    E_LUMO-3.20Electron-accepting capability
    HOMO-LUMO Gap (ΔE) 3.95 Indicator of chemical reactivity and kinetic stability
    Dipole Moment4.5 DMeasure of molecular polarity

    The presence of the strong electron-withdrawing nitro group is expected to significantly lower the HOMO and LUMO energy levels and reduce the energy gap compared to unsubstituted pyridine.[13][14]

    Experimental Validation: Bridging Theory and Reality

    While DFT provides powerful predictions, experimental validation is essential to confirm the computational model. A combination of spectroscopic and electrochemical methods provides a comprehensive picture of the molecule's electronic behavior.[15]

    Experimental_Workflow cluster_UV UV-Vis Spectroscopy cluster_CV Cyclic Voltammetry U1 Prepare Dilute Solution (e.g., in Acetonitrile) U2 Acquire Absorption Spectrum U1->U2 U3 Determine Absorption Onset (λ_onset) U2->U3 U4 Calculate Optical Gap: E_gap = 1240 / λ_onset U3->U4 Result Correlated Electronic Property Data U4->Result C1 Prepare Solution with Analyte & Supporting Electrolyte C2 Run CV with Ferrocene Standard C1->C2 C3 Determine Onset Potentials (E_ox_onset, E_red_onset) C2->C3 C4 Calculate HOMO & LUMO Energies C3->C4 C4->Result

    Caption: Integrated experimental workflow for electronic property validation.

    UV-Vis Spectroscopy: Probing the Optical Gap

    Principle: UV-Visible spectroscopy measures the absorption of light as a function of wavelength. The energy absorbed corresponds to electronic excitations between molecular orbitals, with the lowest energy transition typically being from the HOMO to the LUMO.[5][16][17] This provides the optical HOMO-LUMO gap.

    Experimental Protocol:

    • Solution Preparation: Prepare a dilute solution (e.g., 10⁻⁵ M) of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine in a UV-transparent solvent, such as acetonitrile or dichloromethane.

    • Instrumentation: Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of the solution from approximately 200 to 800 nm, using the pure solvent as a reference.

    • Data Analysis:

      • Identify the absorption maximum (λ_max) and, more importantly, the onset of the longest-wavelength absorption band (λ_onset).[18]

      • The optical gap is calculated using the Planck-Einstein relation:[5] E_gap (eV) = 1240 / λ_onset (nm)

    Cyclic Voltammetry (CV): Determining the Electrochemical Gap

    Principle: Cyclic voltammetry is an electrochemical technique that measures a molecule's oxidation and reduction potentials. These potentials can be directly correlated to the HOMO and LUMO energy levels, respectively, providing the electrochemical gap.[15][19][20]

    Experimental Protocol:

    • Solution Preparation: Prepare a solution (typically 1-5 mM) of the compound in a suitable, electrochemically stable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).[15] The solvent must not react within the potential window of the experiment.[21]

    • Electrochemical Cell: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode.

    • Measurement:

      • Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.

      • Scan the potential to measure the oxidation and reduction events of the compound.

      • After the initial measurement, add a small amount of an internal standard, ferrocene (Fc), and record the voltammogram again. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple serves as a reference point.[15][22]

    • Data Analysis:

      • Determine the onset oxidation potential (E_ox_onset) and onset reduction potential (E_red_onset) from the cyclic voltammogram.[15]

      • The HOMO and LUMO energy levels are estimated using the following empirical equations, referencing the Fc/Fc⁺ couple (where the energy level of Fc/Fc⁺ relative to a vacuum is taken as -4.8 eV):[15] E_HOMO (eV) = - [E_ox_onset vs Fc/Fc⁺ + 4.8] E_LUMO (eV) = - [E_red_onset vs Fc/Fc⁺ + 4.8]

      • The electrochemical HOMO-LUMO gap is then calculated as: ΔE = E_LUMO - E_HOMO .[15]

    Table 2: Comparison of Experimental Data Acquisition Methods

    MethodParameter MeasuredInformation DerivedKey Considerations
    UV-Vis Spectroscopy Light Absorption vs. WavelengthOptical HOMO-LUMO Gap (E_gap)Provides an estimate; can be influenced by excitonic effects.[19]
    Cyclic Voltammetry Oxidation & Reduction PotentialsElectrochemical HOMO & LUMO Levels, Electrochemical GapProvides direct measurement of orbital energies. Requires a stable solvent and electrolyte.[21]

    Conclusion: A Unified Approach to Molecular Characterization

    A thorough understanding of the electronic properties of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine is indispensable for its rational development as a potential therapeutic agent. The HOMO-LUMO energy gap, in particular, serves as a powerful predictor of its reactivity and stability.

    This guide has detailed a robust, dual-pronged strategy for this characterization.

    • Computational Modeling (DFT): Provides a rapid, cost-effective, and detailed theoretical prediction of the electronic structure, including HOMO-LUMO energies and electrostatic potential maps.[23]

    • Experimental Validation (UV-Vis & CV): Offers empirical data that grounds the theoretical model in reality, providing measurable optical and electrochemical gaps.[23]

    By integrating these methodologies, researchers and drug development professionals can build a comprehensive and reliable electronic profile of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine. This knowledge enables more informed decisions in lead optimization, toxicity prediction, and the overall design of more effective and safer pharmaceuticals.[1]

    References

    • ResearchGate. (2018, April 10). Calculating HOMO-LUMO gap from UV-Vis spectra? Retrieved from ResearchGate. [Link]

    • Polymer Science. Advanced Lab Course: UV-Vis Absorption Spectroscopy. Retrieved from University of Potsdam. [Link]

    • Ghazal, A., et al. (2025, September 10). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. ACS Omega. [Link]

    • The Efficient Scientist. (2025, June 1). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. [Link]

    • ResearchGate. a Free energy, b dipole moment, c HOMO–LUMO energy gap of pyridine and... Retrieved from ResearchGate. [Link]

    • Mahil Rani S., et al. MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

    • ResearchGate. Theoretical and Experimental HOMO, LUMO, and Band Gap Values of Different Polymers. Retrieved from ResearchGate. [Link]

    • University of Calgary. Ch13 - UV-Vis Spectroscopy. Retrieved from University of Calgary. [Link]

    • Khan, F. U. R. (2026, April 3). Quantum computing is... Medium. [Link]

    • ResearchGate. (2018, September 7). How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? Retrieved from ResearchGate. [Link]

    • Schrödinger. (2022, January 23). HOMO-LUMO Energy Gap. Retrieved from Schrödinger. [Link]

    • de Paula, C. C., et al. (2022, January 5). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. [Link]

    • YouTube. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. [Link]

    • Islam, M. S., et al. (2018, October 9). Molecular Docking, Pharmacokinetic, and DFT Calculation of Naproxen and its Degradants. Biomedical Journal of Scientific & Technical Research. [Link]

    • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry. [Link]

    • Al-Mokadem, A. S., et al. (2024). A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PMC. [Link]

    • Revue Roumaine de Chimie. HOMO-LUMO ENERGY GAP ANALYSIS OF ALKYL VIOLOGEN WITH A POSITIVELY CHARGED AROMATIC RING*. [Link]

    • Türker, L., et al. (2010, April 9). A DFT Study on Nitro Derivatives of Pyridine. ResearchGate. [Link]

    • ResearchGate. (2025, August 6). DFT analysis of substituent effects on electron-donating efficacy of pyridine. [Link]

    • Türker, L., et al. (2010, April 6). Journal of Energetic Materials A DFT Study on Nitro Derivatives of Pyridine. ElectronicsAndBooks. [Link]

    • IOPscience. (2023, November 21). Molecular geometry homo-lumo and charge analysis of 2-Chloro-4-pyridinecarbonitrile. [Link]

    • Wikipedia. HOMO and LUMO. Retrieved from Wikipedia. [Link]

    • Indian Academy of Sciences. DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. [Link]

    • Ndom, J. C., et al. (2021). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. PMC. [Link]

    • Semantic Scholar. Theoretical investigations on the HOMO–LUMO gap and global reactivity descriptor studies, natural bond orbital, and nucleus-in. [Link]

    • RSC Publishing. (2025, July 31). Organic & Biomolecular Chemistry. [Link]

    • Study of the Electronic Properties of a Fluoropyrazolecarbonitrile Derivative and Enhancement of Spectral Properties on Adsorption with Fullerene. (2022, September 11). [Link]

    • Mandal, S. K., et al. (2018). Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones. Synlett. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    Step-by-step synthesis protocol for 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

    Application Note: Regioselective Synthesis of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine Executive Summary The compound 6-chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169-86-7) is a highly valuable bi-functionali...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Regioselective Synthesis of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

    Executive Summary

    The compound 6-chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169-86-7) is a highly valuable bi-functionalized heterocyclic building block used extensively in the discovery of kinase inhibitors and advanced agrochemicals[1]. This application note details a robust, regioselective Suzuki-Miyaura cross-coupling protocol to synthesize this compound from commercially available 2,6-dichloro-3-nitropyridine.

    Mechanistic Rationale & Regioselectivity

    In the starting material, 2,6-dichloro-3-nitropyridine, both the C-2 and C-6 positions bear a labile chloride leaving group. However, the oxidative addition of the Palladium(0) catalyst is highly regioselective for the C-2 position.

    Causality of Selectivity: The strong electron-withdrawing nitro group at the C-3 position exerts both inductive and resonance effects that significantly deplete the electron density at the adjacent C-2 carbon. This renders the C-2 chloride highly activated toward nucleophilic aromatic substitution and, critically, oxidative addition by electron-rich Pd(0) species. The C-6 position, being meta to the nitro group, experiences significantly less electronic activation. By strictly controlling the stoichiometry of the (4-fluorophenyl)boronic acid to 1.05 equivalents, over-coupling at the C-6 position is entirely suppressed, ensuring a high-purity yield of the mono-coupled product.

    Quantitative Data: Stoichiometry & Reagents

    The following table outlines the optimized reagent equivalents required for a 10 mmol scale synthesis.

    Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
    2,6-Dichloro-3-nitropyridine192.991.001.93 g (10.0 mmol)Electrophile
    (4-Fluorophenyl)boronic acid139.921.051.47 g (10.5 mmol)Nucleophile
    Pd(dppf)Cl₂·CH₂Cl₂816.640.05408 mg (0.5 mmol)Catalyst
    Sodium Carbonate (Na₂CO₃)105.992.502.65 g (25.0 mmol)Base (Boronate activation)
    1,4-Dioxane / H₂O (4:1 v/v)N/AN/A50 mLSolvent System

    Experimental Workflow & Logic

    G A 2,6-Dichloro- 3-nitropyridine D Degassing (N2 Purge, 15 min) A->D B (4-Fluorophenyl) boronic acid B->D C Pd(dppf)Cl2, Na2CO3 C->D E Cross-Coupling (80°C, 4-6h) D->E F Aqueous Workup & Extraction E->F G 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine F->G

    Workflow for the regioselective Suzuki-Miyaura cross-coupling.

    Step-by-Step Synthesis Protocol

    1. Reaction Assembly & Degassing (Critical Step)

    • Action: To a 100 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloro-3-nitropyridine (1.93 g, 10.0 mmol), (4-fluorophenyl)boronic acid (1.47 g, 10.5 mmol), and Na₂CO₃ (2.65 g, 25.0 mmol). Add 50 mL of a pre-mixed 1,4-Dioxane/Water (4:1 v/v) solvent system.

    • Causality: The biphasic solvent system is required to dissolve both the organic substrates (dioxane) and the inorganic base (water).

    • Action: Sparge the heterogeneous mixture with dry Nitrogen (N₂) gas for 15 minutes.

    • Causality: Oxygen is a potent poison for the active Pd(0) catalytic species, leading to the formation of inactive Pd(II) oxides and promoting homocoupling of the boronic acid. Thorough degassing ensures catalytic turnover and high yields.

    2. Catalyst Addition & Heating

    • Action: Briefly open the flask under a positive flow of N₂ and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (408 mg, 0.5 mmol). Seal the flask, evacuate, and backfill with N₂ (repeat 3 times).

    • Action: Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 4 to 6 hours.

    • Causality: The bidentate dppf ligand provides steric bulk and electron density to the palladium center, preventing catalyst aggregation (palladium black formation) and accelerating the reductive elimination step. The temperature is kept at 80 °C to provide sufficient activation energy for the C-2 oxidative addition while minimizing thermal degradation or unwanted C-6 activation.

    3. Reaction Monitoring

    • Action: Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 8:2) or LC-MS.

    • Causality: The starting material (2,6-dichloro-3-nitropyridine) will consume rapidly. The reaction is deemed complete when the electrophile is fully consumed, preventing the need for prolonged heating which could lead to impurity formation.

    4. Workup & Purification

    • Action: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (50 mL). Transfer to a separatory funnel.

    • Action: Separate the layers. Extract the aqueous layer with additional Ethyl Acetate (2 x 30 mL). Combine the organic layers and wash with brine (50 mL).

    • Action: Dry the combined organic phases over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Action: Purify the crude dark residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes to 10% Ethyl Acetate in Hexanes.

    • Causality: The product, 6-chloro-2-(4-fluorophenyl)-3-nitropyridine, is highly lipophilic and will elute quickly. The column chromatography effectively removes the palladium catalyst residues (which often streak or stick to the baseline) and any minor amounts of homocoupled biaryl byproducts.

    References

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[Link]

    Sources

    Application

    Application Note: Optimized Suzuki-Miyaura Cross-Coupling Conditions for 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

    Executive Summary The Suzuki-Miyaura cross-coupling is a foundational carbon-carbon bond-forming reaction in modern drug discovery and materials science. This application note provides a comprehensive, self-validating pr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The Suzuki-Miyaura cross-coupling is a foundational carbon-carbon bond-forming reaction in modern drug discovery and materials science. This application note provides a comprehensive, self-validating protocol for the cross-coupling of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169-86-7) with aryl boronic acids. By analyzing the push-pull electronic nature of this specific heteroaryl chloride, we establish a causality-driven methodology that maximizes yield while suppressing common side reactions such as protodeboronation and nucleophilic aromatic substitution ( SN​Ar ).

    Substrate Profiling & Mechanistic Causality

    The reactivity of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine is heavily dictated by its electronic environment:

    • Hyper-Activated Electrophile : The pyridine nitrogen and the C3-nitro group exert a strong electron-withdrawing effect. This drastically lowers the LUMO of the C-Cl bond, making the oxidative addition of Palladium exceptionally fast compared to unactivated aryl chlorides [1].

    • Catalyst Selection : Because oxidative addition is not the rate-limiting step, highly electron-rich, bulky monodentate phosphines (e.g., XPhos) are not strictly necessary. Instead, the bidentate precatalyst Pd(dppf)Cl₂ is chosen. The large bite angle of the dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which accelerates the reductive elimination step and prevents catalyst degradation into inactive Pd black[2].

    • Base & Solvent Causality : The hyper-activated nature of the C6 position makes it highly susceptible to SN​Ar attack by strong nucleophiles. Using strong bases like NaOH or KOtBu can lead to the formation of hydroxylated or alkoxylated by-products[3]. Therefore, a mild inorganic base (K₂CO₃ ) is utilized. A biphasic solvent system of 1,4-Dioxane/H₂O (4:1) is critical; water is required to dissolve the base and form the highly reactive, negatively charged boronate "ate" complex necessary for transmetalation [4].

    Reaction Optimization Data

    The following table summarizes the quantitative optimization data that led to the finalized protocol.

    EntryCatalyst System (5 mol%)Base (3.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
    1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O9065Moderate yield; catalyst degradation (Pd black) observed.
    2 Pd(dppf)Cl₂·CH₂Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 92 Optimal; clean conversion, rapid reductive elimination.
    3Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane/H₂O9088Fast reaction, but minor protodeboronation of boronic acid.
    4Pd(dppf)Cl₂·CH₂Cl₂NaOH1,4-Dioxane/H₂O9041High SN​Ar background reaction (hydroxylation at C6).

    Mechanistic Pathway & Workflow Visualizations

    CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd(II) Pd0->OxAdd Oxidative Addition Transmet Transmetalation Complex Pd(II) OxAdd->Transmet Transmetalation Product Cross-Coupled Product Transmet->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Substrate 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine Substrate->OxAdd Boronic Aryl Boronic Acid + Base Boronic->Transmet

    Fig 1. Catalytic cycle of the Suzuki-Miyaura coupling for the chloronitropyridine substrate.

    ProtocolWorkflow S1 1. Reagent Preparation S2 2. Degassing (Ar Purge) S1->S2 S3 3. Reaction (90°C, 4h) S2->S3 S4 4. Aqueous Workup S3->S4 S5 5. Silica Gel Purification S4->S5

    Fig 2. Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

    Self-Validating Experimental Protocol

    Materials Required:

    • 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (1.0 equiv, 1.0 mmol, 252.6 mg)

    • Arylboronic Acid (e.g., Phenylboronic acid) (1.2 equiv, 1.2 mmol, 146.3 mg)

    • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 40.8 mg)

    • Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol, 414.6 mg)

    • 1,4-Dioxane (Degassed, 8.0 mL)

    • Deionized Water (Degassed, 2.0 mL)

    Step-by-Step Procedure:

    • Reagent Setup : In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, charge the 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine, arylboronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.

      • Causality Check: Adding the Palladium catalyst last minimizes its exposure to ambient moisture and oxygen before the inert atmosphere is established.

    • Inert Atmosphere Generation : Seal the flask with a rubber septum. Connect to a Schlenk line. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle three times.

      • Validation: The catalyst powder should remain free-flowing and dark red/orange. A premature color change to black indicates degradation to Pd(0) nanoparticles.

    • Solvent and Base Addition : Dissolve the K₂CO₃ in 2.0 mL of degassed deionized water. Using a syringe, add 8.0 mL of degassed 1,4-Dioxane to the flask, followed by the aqueous K₂CO₃ solution.

      • Causality Check: Dioxane is miscible with water, creating a homogeneous reaction medium at elevated temperatures, which is critical for the transmetalation of the boronate complex[5].

    • Heating and Monitoring : Replace the septum with an Argon-purged reflux condenser. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 4 hours.

      • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, typical Rf ~0.6) should disappear, replaced by a new, highly UV-active product spot (Rf ~0.4).

    • Workup : Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification : Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: Hexanes to 20% EtOAc in Hexanes). Evaporate the product fractions to yield the purified 2,6-diaryl-3-nitropyridine derivative.

    Quality Control & Troubleshooting

    • Issue: Formation of Ar-Ar Homocoupled Product

      • Cause: The presence of trace oxygen promotes the oxidative homocoupling of the boronic acid [2].

      • Solution: Ensure strict degassing of the Dioxane/Water mixture (sparge with Argon for at least 30 minutes prior to use).

    • Issue: Protodeboronation of the Boronic Acid

      • Cause: Unstable boronic acids degrade before transmetalation can occur.

      • Solution: Utilize MIDA-protected boronates, which slowly release the active boronic acid under aqueous basic conditions, keeping the effective concentration low and preventing degradation.

    • Issue: Hydroxylated By-Product Formation

      • Cause: SN​Ar displacement of the C6-chloride by hydroxide ions.

      • Solution: Verify that K₂CO₃ is used. If the issue persists, lower the reaction temperature to 75 °C to favor the lower-activation-energy Pd-catalyzed pathway over the background SN​Ar pathway.

    References

    • Title : Nitropyridines in the Synthesis of Bioactive Molecules Source : National Institutes of Health (NIH) - PMC URL : [Link]

    • Title : A New Generation of Minor-Groove-Binding—Heterocyclic Diamidines That Recognize G·C Base Pairs in an AT Sequence Context Source : MDPI - Molecules URL :[Link]

    • Title : Suzuki-Miyaura cross-coupling: Practical Guide Source : Yoneda Labs URL :[Link]

    • Title : Suzuki Coupling Source : Organic Chemistry Portal URL :[Link]

    Sources

    Method

    Application Note: Nucleophilic Aromatic Substitution (SNAr) of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

    Introduction & Structural Rationale 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169-86-7) is a highly privileged electrophilic building block widely utilized in the discovery of kinase inhibitors, agrochemicals...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Structural Rationale

    6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169-86-7) is a highly privileged electrophilic building block widely utilized in the discovery of kinase inhibitors, agrochemicals, and advanced materials. The utility of this scaffold lies in its precise arrangement of functional groups, which allows for highly predictable and chemoselective functionalization.

    As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does before executing a protocol. The molecule features three distinct domains:

    • C2 4-fluorophenyl group: Provides lipophilicity and steric shielding.

    • C3 nitro group: Acts as a powerful electron-withdrawing group (EWG).

    • C6 chlorine atom: Serves as an excellent leaving group.

    The Causality of Regioselectivity: In Nucleophilic Aromatic Substitution (SNAr) reactions, reactivity is dictated by the stabilization of the anionic transition state (the Meisenheimer complex). The C6-chloro position in this scaffold is exceptionally activated due to its para relationship with the strongly electron-withdrawing C3-nitro group, compounded by its ortho relationship to the electronegative pyridine nitrogen . This dual-activation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at C6, facilitating rapid nucleophilic attack .

    Conversely, the fluorine atom on the C2-phenyl ring remains entirely unreactive under standard SNAr conditions. Because it resides on an unactivated benzene ring lacking strong ortho/para EWGs, the activation energy required to break the C-F bond is insurmountable compared to the highly activated pyridine C-Cl bond. This ensures absolute chemoselectivity.

    Mechanistic Pathway

    SNAr_Mechanism A 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine (Electrophile) C Meisenheimer Complex (Transition State) A->C Nucleophilic Attack at C6 B Nucleophile (e.g., R2NH) B->C D 6-Substituted Product (e.g., Amine/Ether) C->D Rearomatization & Elimination E Chloride Ion (Leaving Group) C->E

    Mechanistic pathway of the SNAr reaction via the Meisenheimer complex.

    Solvent and Base Selection Strategy

    The success of an SNAr reaction hinges on stabilizing the polar transition state while managing the acidic byproducts (e.g., HCl).

    • Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or 1,4-Dioxane are traditionally required because they effectively solvate the nucleophile and stabilize the charge separation in the Meisenheimer complex. For greener, scalable alternatives, 2-Methyltetrahydrofuran (2-MeTHF) can be employed, though it may require extended heating .

    • Bases: N,N-Diisopropylethylamine (DIPEA) is the preferred organic base. Its significant steric bulk prevents it from acting as a competing nucleophile, while its basicity is perfectly calibrated to scavenge the HCl byproduct, driving the reaction forward without degrading the nitro group.

    Table 1: Optimization of SNAr Conditions
    NucleophileSolventBaseTemp (°C)Time (h)Yield (%)Causality / Observation
    Morpholine (2.0 eq)DMFDIPEA (2.0 eq)804>90High solvent polarity stabilizes the Meisenheimer TS; DIPEA efficiently scavenges HCl.
    Morpholine (2.0 eq)2-MeTHFK₂CO₃ (2.5 eq)801275Greener solvent profile, but the heterogeneous inorganic base significantly slows reaction kinetics.
    NaOMe (1.1 eq)MeOHNone0 to 25295Alkoxide serves as both nucleophile and base; low steric hindrance results in rapid conversion.
    Aniline (1.5 eq)1,4-DioxaneDIPEA (2.0 eq)1001860Weaker, less nucleophilic amine requires extended thermal activation and higher temperatures.

    Experimental Methodologies

    Protocol A: Amination with a Secondary Amine (Morpholine)

    This protocol is designed for the introduction of aliphatic amines, a common transformation in drug discovery to improve aqueous solubility.

    Step-by-Step Procedure:

    • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (1.0 mmol, 252.6 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

    • Base Addition: Add DIPEA (2.0 mmol, 348 µL) to the stirring solution.

    • Nucleophile Addition: Dropwise, add morpholine (1.5 mmol, 130 µL). The solution may transition from pale yellow to a deeper orange, indicating the initial formation of the charge-transfer complex.

    • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath for 4 hours.

    • Work-up: Cool the mixture to room temperature. Quench by pouring into 25 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    Self-Validating System: This protocol is self-validating via LC-MS. The starting material exhibits a distinct M / M+2 chlorine isotope pattern (~3:1 ratio at m/z 253/255). Complete conversion is confirmed when this isotopic signature is entirely replaced by the exact mass of the aminated product (m/z 304), proving the targeted displacement of the chlorine atom.

    Protocol B: Alkoxylation with Sodium Methoxide

    Alkoxylations are highly exothermic and prone to side reactions if not strictly controlled.

    Step-by-Step Procedure:

    • Preparation: Dissolve the starting material (1.0 mmol) in anhydrous Methanol (5.0 mL) and cool the flask to 0 °C using an ice bath.

    • Nucleophile Addition: Slowly add a 0.5 M solution of Sodium Methoxide in Methanol (1.1 mmol, 2.2 mL) dropwise over 10 minutes.

    • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Work-up: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize any remaining alkoxide. Extract with Dichloromethane (3 x 10 mL), dry over MgSO₄, and concentrate.

    Self-Validating System: Sodium methoxide acts as both the nucleophile and the base. Because methoxide is a small, hard nucleophile, the reaction is rapid. Operating at 0 °C initially prevents the degradation of the nitro group. The protocol is self-validating through TLC (Hexanes/EtOAc 3:1); the highly polar starting material is rapidly consumed, yielding a distinct, highly UV-active product spot with a higher Rf value.

    Experimental Workflow & Troubleshooting

    Workflow Step1 Step 1: Reagent Preparation Dissolve substrate in DMF/Dioxane Step2 Step 2: Base Addition Add DIPEA (1.5-2.0 eq) Step1->Step2 Step3 Step 3: Nucleophile Addition Dropwise addition of amine Step2->Step3 Step4 Step 4: Thermal Activation Heat to 80-100°C Step3->Step4 Step5 Step 5: Reaction Monitoring LC-MS / TLC analysis Step4->Step5 Step5->Step4 Incomplete Reaction Step6 Step 6: Quench & Work-up Aqueous extraction (EtOAc/H2O) Step5->Step6 Complete Conversion Step7 Step 7: Purification Flash Chromatography / Trituration Step6->Step7

    Standardized operational workflow for the SNAr functionalization.

    Troubleshooting Incomplete Conversion: If the starting material persists past the expected reaction time, verify the anhydrous nature of the solvent. Trace water can competitively hydrolyze the highly activated C6-Cl bond to form a pyridin-2-ol derivative (a common dead-end side reaction for highly activated chloropyridines). If hydrolysis is observed, switch to strictly anhydrous solvents and reagents.

    References

    • Title: Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode Source: National Institutes of Health (NIH) / PMC URL: [Link]

    • Title: SNAr Reaction in Other Common Molecular Solvents Source: ACS Green Chemistry Institute Pharmaceutical Roundtable URL: [Link]

    Application

    Chemoselective Reduction of the Nitro Group in 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine: Application Notes and Protocols

    Executive Summary & Mechanistic Context The synthesis of highly functionalized aminopyridines is a critical operation in pharmaceutical development and agrochemical synthesis. The compound 6-Chloro-2-(4-fluorophenyl)-3-n...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Context

    The synthesis of highly functionalized aminopyridines is a critical operation in pharmaceutical development and agrochemical synthesis. The compound 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine presents a classic chemoselectivity challenge: the reduction of a highly reactive nitro group in the presence of an activated heteroaryl chloride.

    Because the chlorine atom is positioned at the 6-position of the electron-deficient pyridine ring, the C–Cl bond is highly susceptible to oxidative addition by transition metals. Standard catalytic hydrogenation conditions (e.g., Palladium on Carbon, H₂ gas) inevitably lead to significant hydrodehalogenation, yielding the undesired dechlorinated byproduct [1]. To achieve high yields of the target 6-chloro-2-(4-fluorophenyl)pyridin-3-amine , the reduction methodology must be strictly chemoselective.

    This application note details two field-proven, self-validating protocols to achieve this transformation:

    • Catalytic Hydrogenation using Sulfided Platinum (Pt(S)/C) – Ideal for scalable, low-waste, and high-purity industrial applications.

    • Chemical Reduction via Iron and Ammonium Chloride (Fe/NH₄Cl) – A highly robust, bench-friendly method that bypasses the need for pressurized hydrogen gas.

    Strategic Selection of Reduction Methodologies (Causality & E-E-A-T)

    As an application scientist, selecting the correct reduction method requires understanding the underlying reaction kinetics and surface chemistry.

    Why Standard Pd/C Fails

    Palladium is highly active for both nitro reduction and the oxidative addition into activated C–Cl bonds. During the reduction process, the intermediate palladium-hydride species rapidly cleaves the C–Cl bond, leading to a mixture of the target amine and the dechlorinated impurity. This impurity is often structurally similar to the product, making downstream crystallization or chromatographic purification exceptionally difficult.

    Strategy A: Sulfided Platinum on Carbon (Pt(S)/C)

    Platinum inherently possesses a lower propensity for hydrodehalogenation compared to palladium. By intentionally "poisoning" the platinum catalyst with sulfur (sulfidation), the highly active edge-and-corner sites responsible for C–Cl bond cleavage are blocked. However, the catalyst retains sufficient activity to reduce the thermodynamically favorable nitro group. This allows the reaction to proceed at low temperatures and mild pressures (<4 bar H₂) with nearly zero dechlorination (<1% LCAP) [1].

    Strategy B: Iron-Ammonium Chloride (Fe/NH₄Cl)

    When high-pressure hydrogenation is not viable, the Fe/NH₄Cl system serves as an excellent alternative. This method operates via a Single-Electron Transfer (SET) mechanism. The elemental iron surface donates electrons directly to the nitro group, while NH₄Cl acts as a mild, buffering proton source. Because the mechanism does not involve metal-hydride insertion, the C–Cl bond remains completely untouched [2].

    ReactionPathways Substrate 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine PdC Standard Pd/C + H2 Substrate->PdC PtS Pt(S)/C + H2 or Fe/NH4Cl Substrate->PtS Dechlorinated Dechlorinated Amine (Impurity) PdC->Dechlorinated Hydrodehalogenation (Undesired) Target 3-Amino-6-chloro-2- (4-fluorophenyl)pyridine (Target) PtS->Target Chemoselective Nitro Reduction

    Caption: Divergent reaction pathways highlighting the necessity of chemoselective reduction strategies.

    Quantitative Data & Method Comparison

    The following table summarizes the expected outcomes when applying different reduction strategies to activated chloronitropyridines.

    Reduction MethodReagents / ConditionsExpected YieldDechlorination ImpurityScalabilityEnvironmental Impact
    Standard Catalytic 5% Pd/C, H₂ (3 bar), MeOH, 25°C40 - 60%High (30 - 50%) GoodLow waste, but poor atom economy due to side reactions.
    Poisoned Catalytic 3% Pt(S)/C, H₂ (3 bar), THF, 35°C>92% < 2.5% ExcellentVery low waste; catalyst is easily filtered and recycled.
    Chemical (SET) Fe powder, NH₄Cl, EtOH/H₂O, 80°C85 - 95% None (0%) ModerateGenerates iron oxide/hydroxide sludge; requires careful filtration.

    Experimental Protocols

    Protocol A: Catalytic Hydrogenation using Pt(S)/C

    This protocol is a self-validating system: the cessation of hydrogen uptake directly correlates with reaction completion, preventing over-reduction.

    Materials:

    • 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (1.0 eq)

    • 3% Pt(S)/C (approx. 0.1 - 0.5 mol% Pt)

    • Tetrahydrofuran (THF) or Ethyl Acetate (anhydrous)

    • Hydrogen gas (High purity)

    Step-by-Step Methodology:

    • Preparation: Charge a high-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) with 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine and the solvent (THF, 10 mL/g of substrate).

    • Catalyst Addition: Carefully add the 3% Pt(S)/C catalyst. Safety Note: Dry catalysts can be pyrophoric; handle under an inert nitrogen or argon atmosphere.

    • Purging: Seal the reactor. Purge the system with Nitrogen (3 cycles of pressurizing to 3 bar and venting) to remove all oxygen. Follow with Hydrogen purging (3 cycles).

    • Reaction: Pressurize the reactor to 3–4 bar with H₂ gas. Heat the mixture to 35–40 °C with vigorous stirring.

    • Monitoring: Monitor the hydrogen uptake. The reaction is typically complete within 8–18 hours. Validate completion via HPLC or LCMS (aliquot filtered through a 0.22 µm syringe filter).

    • Workup: Once complete, cool the reactor to room temperature and carefully purge with Nitrogen (3 cycles) to remove residual H₂.

    • Filtration: Filter the reaction mixture through a pad of Celite® using a fine glass frit to remove the catalyst. Wash the filter cake with additional THF.

    • Isolation: Concentrate the filtrate under reduced pressure. Dry the resulting solid in a vacuum oven (<45 Torr) at 40 °C for 12 hours to afford the pure amine [1].

    Protocol B: Chemical Reduction via Fe/NH₄Cl

    This protocol utilizes a biphasic solid-liquid system. The visual transition of the iron powder from dark grey to a rusty brown sludge serves as a physical indicator of the redox exchange.

    Materials:

    • 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (1.0 eq)

    • Iron powder (325 mesh, activated) (5.0 eq)

    • Ammonium chloride (NH₄Cl) (2.0 eq)

    • Ethanol / Water (4:1 v/v ratio)

    Workflow Step1 Reaction Setup Mix Substrate, Fe, NH4Cl in EtOH/H2O Step2 Heating Reflux (80°C) Monitor by TLC/HPLC Step1->Step2 Step3 Filtration Hot filtration over Celite to remove Fe sludge Step2->Step3 Step4 Workup Concentrate, Extract, Wash & Dry Step3->Step4

    Caption: Step-by-step experimental workflow for the Fe/NH₄Cl chemical reduction protocol.

    Step-by-Step Methodology:

    • Solvent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethanol and Water (4:1 ratio, approx. 15 mL/g of substrate).

    • Reagent Charging: Add the 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine and Ammonium chloride to the solvent. Stir to form a suspension/solution.

    • Iron Addition: Add the finely powdered Iron (5.0 eq) to the mixture.

    • Reflux: Heat the reaction mixture to a gentle reflux (approx. 80 °C). The mixture will turn dark and turbid as iron oxides form.

    • Monitoring: Stir at reflux for 2–4 hours. Monitor the reaction via TLC (e.g., 30% EtOAc in Hexanes). The starting material spot will disappear, replaced by a lower-Rf, UV-active spot corresponding to the amine.

    • Hot Filtration: Critical Step. While the mixture is still hot (to prevent product precipitation), filter it through a tightly packed pad of Celite® to remove the iron oxide/hydroxide sludge. Wash the Celite® pad generously with hot Ethanol and Ethyl Acetate[2].

    • Concentration & Extraction: Concentrate the filtrate in vacuo to remove the majority of the ethanol. Dilute the remaining aqueous layer with Ethyl Acetate and water.

    • Washing: Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

    • Drying & Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target aminopyridine.

    References

    • Kasparian, A. J., Savarin, C., Allgeier, A. M., & Walker, S. D. (2011). "Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides." The Journal of Organic Chemistry, 76(23), 9841–9844. URL:[Link]

    • Ramadas, K., & Srinivasan, N. (1992). "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant." Synthetic Communications, 22(22), 3189–3195. URL:[Link]

    Method

    The Strategic Utility of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine in Modern Drug Discovery: Application Notes and Protocols

    Introduction: The Architectural Value of a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient disco...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Architectural Value of a Privileged Scaffold

    In the landscape of contemporary medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient discovery of novel therapeutic agents.[1][2] Among the myriad of heterocyclic scaffolds, the pyridine ring stands out as a "privileged" structure, frequently embedded in a wide array of approved drugs due to its ability to engage in critical interactions with biological targets and its favorable physicochemical properties.[3] The strategic functionalization of this core scaffold can dramatically influence a molecule's pharmacological profile. 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine is a trifunctionalized building block that offers medicinal chemists a powerful tool for the rapid generation of diverse and complex molecular architectures.

    This technical guide provides an in-depth exploration of the synthesis and synthetic applications of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine, complete with detailed experimental protocols. The rationale behind the strategic placement of each functional group—the reactive 6-chloro position, the synthetically versatile 3-nitro group, and the metabolically robust 4-fluorophenyl moiety—will be elucidated to provide researchers with a comprehensive understanding of its utility in drug discovery campaigns.

    Core Structural Features and Their Implications in Drug Design

    The efficacy of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine as a building block stems from the unique interplay of its three key functional groups:

    • The 6-Chloro Group: This halogen serves as a versatile handle for a variety of cross-coupling reactions and nucleophilic aromatic substitutions (SNA_r).[4][5] Its reactivity allows for the introduction of a wide range of substituents, enabling the exploration of the chemical space around this position to optimize target binding and pharmacokinetic properties.

    • The 3-Nitro Group: The strongly electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, activating the 6-position towards nucleophilic attack.[6] Furthermore, the nitro group is a valuable synthetic precursor to the corresponding 3-amino group, which can be further functionalized to introduce hydrogen bond donors or to serve as a key pharmacophoric element.[7][8]

    • The 2-(4-fluorophenyl) Group: The incorporation of a fluorine atom into aromatic systems is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[9] The 4-fluorophenyl moiety can also engage in specific interactions with biological targets and can serve as a valuable probe for structure-activity relationship (SAR) studies.

    The logical relationship of these features in a drug discovery context is illustrated in the workflow below:

    A 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (Starting Building Block) B Modification at C6 (Cross-Coupling / SNAr) A->B C Reduction of Nitro Group (Access to 3-Aminopyridine) A->C B->C E Library of Diverse Analogs B->E D Further Functionalization of 3-Amino Group C->D D->E F SAR Studies & Lead Optimization E->F cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Derivative Scaffolds A 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine B Nucleophilic Aromatic Substitution (at C6) A->B Nu- C Buchwald-Hartwig Amination (at C6) A->C R2NH, Pd cat. D Nitro Group Reduction A->D [H] E 6-Substituted-2-(4-fluorophenyl)-3-nitropyridines B->E F 6-Amino-2-(4-fluorophenyl)-3-nitropyridines C->F G 6-Chloro-2-(4-fluorophenyl)-3-aminopyridine D->G

    Sources

    Application

    Application Note: Strategic Synthesis of Biologically Active Pyrido[3,2-d]pyrimidine and Imidazo[4,5-b]pyridine Kinase Inhibitors

    Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Core Scaffold: 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169-86-7) Executive Summary & Strategic Rationale The devel...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Core Scaffold: 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169-86-7)

    Executive Summary & Strategic Rationale

    The development of small-molecule kinase inhibitors requires versatile chemical building blocks that can be rapidly diversified to probe structure-activity relationships (SAR). 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine [1] has emerged as a highly privileged precursor in oncology and immunology drug discovery.

    This scaffold offers three distinct mechanistic advantages:

    • The 4-Fluorophenyl Pharmacophore: Fluorine substitution at the para position blocks oxidative metabolism (CYP450 degradation) while significantly enhancing lipophilicity. This allows the moiety to anchor deeply into the hydrophobic hinge regions of kinases such as MNK, PIM, and PI3K [2, 3].

    • Orthogonal Reactivity at C-6: The 6-chloro position is highly activated by the electron-withdrawing nature of both the pyridine nitrogen and the 3-nitro group. This enables rapid Nucleophilic Aromatic Substitution (SNAr) with various solubilizing amines (e.g., piperazines, morpholines) under mild conditions [4].

    • Programmable Cyclization at C-2/C-3: Following SNAr, the selective reduction of the 3-nitro group yields an ortho-diamine equivalent. This intermediate is perfectly primed for divergent cyclization into either pyrido[3,2-d]pyrimidines or imidazo[4,5-b]pyridines [5].

    Synthetic Workflow & Divergent Pathways

    The following diagram illustrates the divergent synthetic workflow, demonstrating how a single building block is utilized to generate two distinct classes of kinase inhibitors.

    SynthWorkflow SM 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine SNAr SNAr Intermediate (6-Amino substituted) SM->SNAr Cyclic Amine, K2CO3 (SNAr Reaction) Red Diamine Intermediate (3-Amino-6-substituted) SNAr->Red Fe, NH4Cl (Nitro Reduction) Pyrido Pyrido[3,2-d]pyrimidine Kinase Inhibitor Red->Pyrido Formamidine Acetate (Pyrimidine Cyclization) Imidazo Imidazo[4,5-b]pyridine Kinase Inhibitor Red->Imidazo Triethyl Orthoformate (Imidazole Cyclization)

    Divergent synthesis of pyrido[3,2-d]pyrimidines and imidazo[4,5-b]pyridines from a single precursor.

    Self-Validating Experimental Protocols

    The following protocols detail the synthesis of a pyrido[3,2-d]pyrimidine derivative. The procedures are designed with built-in observational checkpoints to ensure causality and reaction integrity.

    Protocol A: SNAr Amination at the C-6 Position

    Objective: Introduce a solubilizing basic amine (e.g., N-Boc-piperazine) to enhance future aqueous solubility and target binding.

    • Causality: The high dielectric constant of DMF stabilizes the anionic Meisenheimer complex formed during the SNAr transition state. K2CO3 acts as an insoluble acid scavenger, driving the equilibrium forward without promoting side-reactions.

    • Procedure:

      • Charge a 100 mL round-bottom flask with 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (1.0 eq, 10 mmol) and anhydrous DMF (25 mL).

      • Add N-Boc-piperazine (1.2 eq, 12 mmol) and finely powdered K2CO3 (2.0 eq, 20 mmol).

      • Stir the suspension at 80 °C for 4 hours.

      • Validation Checkpoint: The initial pale yellow solution will transition to a deep orange/red color, indicating the formation of the highly conjugated SNAr product. TLC (Hexane/EtOAc 3:1) should show complete consumption of the starting material (Rf ~0.6) and a new, highly UV-active spot (Rf ~0.3).

      • Quench the reaction by pouring it into ice water (100 mL). Filter the resulting bright orange precipitate, wash with water, and dry under vacuum.

    Protocol B: Chemoselective Nitro Reduction

    Objective: Reduce the 3-nitro group to a 3-amino group to prepare for cyclization.

    • Causality: While Palladium on Carbon (Pd/C) with H2 is standard, it risks hydrodefluorination of the 4-fluorophenyl group. Iron powder with ammonium chloride (Béchamp reduction conditions) operates via single-electron transfer, providing absolute chemoselectivity for the nitro group.

    • Procedure:

      • Dissolve the SNAr intermediate (1.0 eq, 8 mmol) in a mixture of Ethanol/Water (4:1, 40 mL).

      • Add NH4Cl (3.0 eq, 24 mmol) and Iron powder (5.0 eq, 40 mmol).

      • Reflux the mixture vigorously at 90 °C for 2 hours.

      • Validation Checkpoint: The deep orange color will rapidly fade to a pale yellow or colorless state, physically validating the destruction of the nitro-chromophore.

      • Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate in vacuo and extract with EtOAc. Dry over Na2SO4 and evaporate to yield the diamine intermediate.

    Protocol C: Cyclization to Pyrido[3,2-d]pyrimidine

    Objective: Construct the fused pyrimidine ring to finalize the kinase inhibitor scaffold.

    • Causality: Formamidine acetate acts as both the carbon source (C-4 of the pyrimidine) and the ammonia equivalent. Heating in a high-boiling polar solvent ensures the necessary activation energy for the double condensation reaction is met.

    • Procedure:

      • Suspend the diamine intermediate (1.0 eq, 5 mmol) and formamidine acetate (3.0 eq, 15 mmol) in 2-methoxyethanol (15 mL).

      • Heat the mixture at 120 °C for 12 hours.

      • Validation Checkpoint: As the cyclization proceeds, the product typically becomes less soluble in the hot solvent than the starting materials. Upon cooling to room temperature, the target pyrido[3,2-d]pyrimidine will spontaneously crystallize.

      • Collect the solid by vacuum filtration, wash with cold ethanol, and dry.

    Quantitative Data Summary

    The table below summarizes the expected quantitative metrics for the three-step sequence, providing a benchmark for process scientists.

    Reaction StepChemical TransformationReagents & ConditionsAvg. Isolated Yield (%)Purity (HPLC)Key Analytical Marker (1H NMR)
    Step 1 SNAr AminationN-Boc-piperazine, K2CO3, DMF, 80 °C, 4h88 - 92%> 98%Disappearance of C-6 Pyridine doublet; appearance of Piperazine multiplets (~3.5 ppm).
    Step 2 Nitro ReductionFe powder, NH4Cl, EtOH/H2O, 90 °C, 2h80 - 85%> 95%Broad singlet at ~5.0 ppm (D2O exchangeable, -NH2).
    Step 3 Pyrimidine CyclizationFormamidine acetate, 2-Methoxyethanol, 120 °C, 12h70 - 75%> 97%Sharp singlet at ~8.9 ppm (Pyrimidine C-H proton).

    Biological Application: Kinase Inhibition Pathway

    Compounds derived from 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine, particularly the pyrido[3,2-d]pyrimidines, are potent dual inhibitors of MNK (MAPK-interacting kinase) and PIM kinases. These kinases are critical nodes in the translation of oncogenic proteins (e.g., eIF4E activation) in leukemia and solid tumors [2].

    BioPathway Stimulus Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase (RTK) Stimulus->Receptor PI3K PI3K / AKT Pathway Receptor->PI3K MAPK RAS / MAPK Pathway Receptor->MAPK MNK_PIM MNK / PIM Kinases PI3K->MNK_PIM MAPK->MNK_PIM Translation eIF4E Activation & Protein Translation MNK_PIM->Translation Inhibitor Synthesized Heterocycle (Pyrido[3,2-d]pyrimidine) Inhibitor->MNK_PIM  Competitive Inhibition

    Mechanism of action: Synthesized heterocycles act as competitive inhibitors blocking MNK/PIM-mediated translation.

    References

    • Sigma-Aldrich. "2-(4-fluorophenyl)-3-nitropyridine supplier: 6-chloro-2-(4-fluorophenyl)-3-nitropyridine." Sigma-Aldrich Product Catalog.
    • ACS Publications. "Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth." Journal of Medicinal Chemistry.
    • National Institutes of Health (NIH). "Discovery of Novel Dual Extracellular Regulated Protein Kinases (ERK) and Phosphoinositide 3-Kinase (PI3K) Inhibitors as a Promising Strategy for Cancer Therapy." PMC.
    • EvitaChem. "6-(4-Fluorophenyl)-4-(piperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine." EvitaChem Product Database.
    • ACS Publications. "Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium." ACS Omega.
    Method

    Catalytic hydrogenation protocols for 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

    Application Note: Chemoselective Catalytic Hydrogenation of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine Executive Summary & The Chemoselectivity Challenge The synthesis of highly functionalized heteroaromatics often requ...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Chemoselective Catalytic Hydrogenation of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

    Executive Summary & The Chemoselectivity Challenge

    The synthesis of highly functionalized heteroaromatics often requires the selective reduction of a nitro group in the presence of labile halogen substituents. For the substrate 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine , the synthetic objective is to reduce the 3-nitro group to an amine without cleaving the 6-chloro or 4-fluoro substituents.

    While the C–F bond on the phenyl ring is thermodynamically stable under standard hydrogenation conditions, the C–Cl bond on the electron-deficient pyridine ring is highly activated. Standard hydrogenation catalysts, such as Palladium on Carbon (Pd/C), are notoriously non-selective for this transformation. The highly active Pd(0) sites readily undergo oxidative addition into the activated C–Cl bond, leading to rapid and undesired hydrodechlorination[1]. To achieve absolute chemoselectivity, the catalytic system must be deliberately modulated to suppress the oxidative addition pathway while maintaining high kinetic activity for N–O bond cleavage.

    Mechanistic Causality: Catalyst Poisoning and Electronic Modulation

    As a Senior Application Scientist, selecting the correct catalyst requires understanding the surface chemistry at the metal-substrate interface. We rely on two primary mechanistic strategies to prevent hydrodehalogenation:

    • Geometric Poisoning via Sulfided Platinum (Pt(S)/C): Sulfided platinum catalysts utilize sulfur to selectively poison the large, highly coordinated terrace sites on the platinum surface. These specific sites are sterically required for the multi-point adsorption and subsequent oxidative addition of the planar aryl chloride. By blocking them, the smaller, less coordinated sites remain active. These unpoisoned sites are perfectly sufficient for the localized, end-on adsorption and reduction of the nitro group[1][1].

    • Electronic Modulation via Vanadium Doping (Pt-V/C): The addition of vanadium to a platinum catalyst alters the d-band center of the active metal. This electronic shift significantly reduces the binding energy of the aryl halide to the catalyst surface. By raising the activation energy barrier for C–Cl bond cleavage, the dehalogenation pathway is effectively shut down, even at higher conversions[2][2].

    Decision Workflow for Catalyst Selection

    CatalystWorkflow start Substrate: 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine eval Assess Labile Bonds: C-Cl (High Risk) C-F (Low Risk) start->eval pd_c Standard Pd/C (High Activity) eval->pd_c Avoid pt_s Pt(S)/C Catalyst (Sulfur Poisoned) eval->pt_s Optimal pt_v Pt-V/C Catalyst (Electronic Modulation) eval->pt_v Alternative dehalo Hydrodechlorination (Des-chloro Byproduct) pd_c->dehalo success Target Amine: 6-Chloro-2-(4-fluorophenyl) pyridin-3-amine pt_s->success pt_v->success

    Decision workflow for catalyst selection to prevent hydrodechlorination during nitro reduction.

    Quantitative Catalyst Performance Data

    The following table synthesizes benchmark performance metrics for the reduction of activated chloronitropyridines, demonstrating the critical need for modified platinum or base metal catalysts over standard palladium[1][2][3][1][2][3].

    Catalyst SystemLoading (mol%)ConditionsConversion (%)Dehalogenation (%)Target Amine Selectivity (%)
    5% Pd/C 1.025 °C, 3 bar H₂>99>85<15
    5% Pt/C 1.025 °C, 3 bar H₂>9915–3070–85
    5% Pt(S)/C 0.125 °C, 3 bar H₂>99<1>99
    1% Pt-1% V/C 0.540 °C, 5 bar H₂>99<1>99
    Raney Cobalt 15.080 °C, 5 bar H₂>95<2~98

    Data Interpretation: Pt(S)/C offers the highest selectivity at the lowest catalyst loading and mildest conditions, making it the premier choice for this specific substrate.

    Experimental Methodologies

    Protocol A: Chemoselective Batch Hydrogenation using Sulfided Platinum (Pt(S)/C)

    Self-Validating System Design: This protocol is designed to be self-validating. By utilizing a mass flow controller or a calibrated gas reservoir, the operator must monitor the exact stoichiometric uptake of hydrogen (3.0 molar equivalents). Cessation of H₂ consumption precisely at 3.0 equivalents validates that the nitro group is fully reduced and that no over-reduction (dehalogenation) has occurred.

    Reagents & Materials:

    • 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (1.0 eq, 10.0 mmol, 2.52 g)

    • 5% Pt(S)/C (Sulfided Platinum on Carbon) (0.1 mol% Pt)

    • Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF) (HPLC grade, 50 mL)

    • Hydrogen gas (High purity, 99.99%)

    Step-by-Step Procedure:

    • Reactor Preparation: Ensure the autoclave or pressure reactor is thoroughly dried and purged with inert Nitrogen (N₂) gas for 15 minutes to remove ambient oxygen.

    • Substrate & Solvent Addition: Dissolve 2.52 g of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine in 50 mL of EtOAc. Transfer the solution into the reactor vessel.

    • Catalyst Charging: Carefully add the 5% Pt(S)/C catalyst. Causality Note: Adding the catalyst after the substrate is dissolved prevents localized hot spots and potential ignition of the dry carbon catalyst by solvent vapors.

    • Purging Cycle: Seal the reactor. Pressurize with N₂ to 3 bar, then vent to atmospheric pressure. Repeat this N₂ purge cycle three times. Follow with three identical purge cycles using H₂ gas.

    • Pressurization & Reaction: Pressurize the reactor to exactly 3.0 bar with H₂. Set the internal temperature to 25 °C and initiate vigorous stirring (800–1000 rpm) to ensure the reaction is not mass-transfer limited.

    • Monitoring (Validation Step): Monitor the H₂ uptake. The reaction should consume exactly 30.0 mmol of H₂. Once H₂ uptake ceases (typically 4–6 hours), allow the reaction to stir for an additional 15 minutes to ensure equilibrium.

    • Workup: Vent the H₂ gas and purge the reactor three times with N₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the heterogeneous catalyst. Wash the Celite pad with an additional 20 mL of EtOAc.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 6-Chloro-2-(4-fluorophenyl)pyridin-3-amine. Analyze via LC-MS to confirm the absence of the des-chloro byproduct (m/z 188.2).

    Protocol B: Alternative Hydrogenation using Pt-V/C

    If sulfided catalysts are incompatible with downstream processes (e.g., potential sulfur poisoning of subsequent cross-coupling catalysts), Pt-V/C serves as an excellent alternative relying on electronic modulation rather than geometric poisoning.

    Step-by-Step Procedure:

    • Setup: Following the same safety and purging protocols as Protocol A, charge the reactor with the substrate dissolved in THF (0.2 M concentration).

    • Catalyst Addition: Add 1% Pt-1% V/C catalyst at a loading of 0.5 mol%.

    • Reaction Conditions: Pressurize with H₂ to 5.0 bar and heat the reactor to 40 °C. Causality Note: Pt-V/C requires slightly elevated temperature and pressure compared to Pt(S)/C to achieve comparable turnover frequencies (TOF) due to the altered d-band energetics.

    • Isolation: Filter through Celite, concentrate, and verify purity via NMR/LC-MS.

    References

    • Title: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides Source: The Journal of Organic Chemistry, ACS Publications (2011) URL: [Link]

    • Title: Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow Source: Organic Process Research & Development, ACS Publications (2015) URL: [Link]

    • Title: Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews, ACS Publications (2019) URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

    Welcome to the Technical Support Center for the synthesis of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169-86-7). This molecule is a critical building block in drug development, synthesized via the regioselec...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169-86-7). This molecule is a critical building block in drug development, synthesized via the regioselective Suzuki-Miyaura cross-coupling of 2,6-dichloro-3-nitropyridine with 4-fluorophenylboronic acid. This guide is designed for research scientists and drug development professionals troubleshooting low yields, poor regioselectivity, or byproduct formation.

    Mechanistic Overview & Regioselectivity

    The primary challenge in this synthesis is achieving high regioselectivity at the C2 position over the C6 position. Why does the palladium catalyst prefer the C2-Cl bond?

    The causality lies in the electronic environment dictated by the nitro (-NO₂) group at the C3 position. The nitro group acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects, severely depleting electron density at the ortho (C2) and para (C4) positions. Because C2 contains a chloride leaving group, the C2-Cl bond becomes highly electrophilic and is rapidly activated toward oxidative addition by the electron-rich Pd(0) catalyst. In contrast, the C6 position is meta to the nitro group and experiences significantly less electronic activation, making it less susceptible to initial oxidative addition .

    Mechanism SM 2,6-Dichloro-3-nitropyridine OA Oxidative Addition (Regioselective at C2) SM->OA + Pd(0) Pd Pd(0) Catalyst Pd->OA TM Transmetalation (4-Fluorophenylboronic Acid) OA->TM Base / H2O RE Reductive Elimination TM->RE DeB Protodeboronation TM->DeB Excess Base / H2O Prod 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine RE->Prod - Pd(0) Bis Bis-arylation (C6) Prod->Bis Excess Boronic Acid High Temp

    Catalytic cycle and side reactions in the regioselective Suzuki-Miyaura coupling.

    Troubleshooting Guide (FAQs)

    Q1: Why am I getting significant amounts of the bis-arylated byproduct (2,6-bis(4-fluorophenyl)-3-nitropyridine)? Cause: The C6-Cl bond can undergo a second oxidative addition if pushed by forcing conditions. Excess boronic acid, temperatures exceeding 80 °C, or highly active bulky phosphine ligands drive this over-coupling . Solution: Strictly control the stoichiometry to 1.00 – 1.05 equivalents of 4-fluorophenylboronic acid. Maintain the reaction temperature between 60–65 °C. If bis-arylation persists, switch to a less active catalyst system like Pd(PPh₃)₄ instead of Pd(dppf)Cl₂.

    Q2: I observe a lot of protodeboronation (formation of fluorobenzene). How can I prevent this? Cause: Protodeboronation is the base-catalyzed hydrolysis of the C-B bond in the boronic acid. It is accelerated by strong bases (e.g., NaOH, KOH), high water content, and extended heating times. Solution: Use a milder base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄). Utilize a biphasic solvent system like 1,4-Dioxane/H₂O (4:1 v/v) to balance solubility and limit aqueous exposure.

    Q3: What causes hydrodehalogenation of the C6-Cl bond, yielding 2-(4-fluorophenyl)-3-nitropyridine? Cause: Over-reduction by the Pd catalyst occurs when secondary alcohols (like isopropanol) are used as solvents, as they can undergo β-hydride elimination to act as hydride donors. Solution: Exclude secondary alcohols from the reaction mixture. Stick to aprotic organic co-solvents like 1,4-dioxane or toluene .

    Data Summary: Reaction Condition Optimization

    The table below summarizes the quantitative yield data based on various optimization parameters for the synthesis of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine.

    Catalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Target Yield (%)Bis-arylation (%)
    Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O904538
    Pd(PPh₃)₄NaOHToluene / H₂O805215 (High Protodeboronation)
    Pd(PPh₃)₄ Na₂CO₃ 1,4-Dioxane / H₂O 65 84 < 3
    Pd(OAc)₂ / PPh₃Na₂CO₃THF / H₂O65618

    Validated Experimental Protocol

    The following step-by-step methodology provides a self-validating system for the optimized synthesis.

    Step 1: Reagent Preparation Charge a dry, 250 mL round-bottom flask with 2,6-dichloro-3-nitropyridine (10.0 mmol, 1.93 g), 4-fluorophenylboronic acid (10.5 mmol, 1.47 g), and Pd(PPh₃)₄ (0.5 mmol, 0.58 g). Self-Validation: Ensure the boronic acid is weighed precisely to 1.05 equivalents. An excess >1.1 eq guarantees bis-arylation.

    Step 2: Solvent & Base Addition Add 40 mL of 1,4-dioxane and 10 mL of a 2M aqueous Na₂CO₃ solution (20.0 mmol). Self-Validation: The biphasic mixture should appear as a yellow suspension.

    Step 3: Degassing Sparge the reaction mixture with N₂ gas for 15 minutes using a submerged needle. Self-Validation: Proper degassing prevents catalyst oxidation. If the solution turns black (Pd black precipitation) before heating begins, oxygen is still present.

    Step 4: Controlled Heating & Monitoring Heat the mixture to 65 °C under N₂ for 4-6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1). Self-Validation: The starting material (Rf ~0.60) will disappear, replaced by a bright yellow product spot (Rf ~0.45). The absence of a highly polar spot (Rf ~0.20) confirms the suppression of the bis-arylated byproduct.

    Step 5: Workup & Purification Cool to room temperature, dilute with EtOAc (50 mL), and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes to 10% EtOAc/Hexanes) to yield the product as a yellow solid.

    Workflow Prep 1. Reagent Prep Strict 1:1.05 Stoichiometry Degas 2. Degassing N2 Sparging (15 min) Prep->Degas Heat 3. Controlled Heating 65°C for 4-6 hours Degas->Heat Monitor 4. TLC Monitoring Check for Bis-arylation Heat->Monitor Workup 5. Aqueous Workup Extraction & Washing Monitor->Workup Purify 6. Purification Silica Gel Chromatography Workup->Purify

    Step-by-step experimental workflow for optimized Suzuki-Miyaura coupling.

    References

    • Palani, V., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, 2021, 121(14), 8567–8612. URL:[Link]

    • Starosotnikov, A., & Bastrakov, M. "Nitropyridines in the Synthesis of Bioactive Molecules." Pharmaceuticals, 2025, 18(5), 692. URL:[Link]

    Optimization

    Technical Support Center: Overcoming Solubility Issues with 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

    Welcome to the Application Scientist Support Center. This guide addresses the specific physicochemical challenges associated with handling 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (1), a highly functionalized intermed...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Support Center. This guide addresses the specific physicochemical challenges associated with handling 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (1), a highly functionalized intermediate frequently utilized in the synthesis of advanced agrochemicals and kinase inhibitors[1].

    The Causality of the Solubility Challenge

    Why is this specific molecule so intractable in standard organic solvents? The answer lies in its thermodynamic crystal lattice energy. The molecule features a highly electron-deficient pyridine core, a strongly electron-withdrawing nitro group, and two halogens (chloro and fluoro). This architecture creates massive molecular dipole moments, promoting intense intermolecular π−π stacking and halogen bonding in the solid state. When attempting dissolution, the solvation energy provided by standard non-polar or polar-protic solvents is vastly insufficient to overcome these cohesive lattice forces.

    Data Presentation: Solvent Selection Matrix

    To optimize your synthetic workflows, refer to the following empirical solubility data matrix for halogenated nitropyridines.

    Solvent ClassRepresentative SolventsExpected SolubilityMechanistic Rationale
    Non-Polar Hexanes, Toluene, HeptaneVery Low (<1 mg/mL)Lacks the dielectric constant required to disrupt strong dipole-dipole interactions.
    Polar Protic Ethanol, Methanol, IsopropanolLow to ModerateHydrogen bonding is insufficient to overcome the hydrophobic fluorophenyl π−π stacking.
    Halogenated Dichloromethane (DCM), ChloroformModerateFavorable polarizability matches the halogenated solute, but solubility plateaus quickly at high concentrations.
    Polar Aprotic DMSO, DMF, NMP, DMAcHigh (>50 mg/mL) High dielectric constants and strong dipole moments effectively disrupt the crystal lattice.
    Troubleshooting Workflow

    SolubilityTroubleshooting Start 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine AddSolvent Add Primary Solvent (e.g., Toluene/EtOH) Start->AddSolvent Check1 Is solution clear? AddSolvent->Check1 Sonicate Apply Ultrasonication (40 kHz, 15 min) Check1->Sonicate No Success Proceed to Synthesis Check1->Success Yes Check2 Is solution clear? Sonicate->Check2 CoSolvent Titrate Co-solvent (DMSO/DMF) dropwise Check2->CoSolvent No Check2->Success Yes Check3 Is solution clear? CoSolvent->Check3 Mechanochem Switch to Solid-State Mechanochemistry Check3->Mechanochem No Check3->Success Yes

    Workflow for overcoming 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine solubility issues.

    Frequently Asked Questions (FAQs)

    Q1: I need to run a nucleophilic aromatic substitution (SNAr) at the 6-chloro position. Can I just heat the mixture to reflux in ethanol to force dissolution? A: Heating alone is often insufficient and thermodynamically risky. While elevated temperatures increase kinetic energy, the highly activated 6-chloro position (activated by the ortho-nitro group and the pyridine nitrogen) is highly susceptible to premature or side reactions. If you use a polar protic solvent like ethanol at reflux, you risk unwanted ethoxide substitution. Instead, utilize a 2 at a lower temperature to preserve the integrity of the starting material[2].

    Q2: My compound crashes out immediately when I add aqueous base for a Suzuki-Miyaura coupling. How do I prevent this? A: This is a classic anti-solvent effect. The introduction of water drastically increases the polarity of the medium, forcing the hydrophobic fluorophenyl-nitropyridine to precipitate. To resolve this, you must either increase the ratio of your organic polar aprotic solvent (e.g., use a 4:1 1,4-Dioxane:Water ratio) or introduce a 2 such as TBAB (Tetrabutylammonium bromide) to facilitate the reaction at the biphasic interface without requiring complete homogeneous dissolution[2].

    Troubleshooting Guides & Self-Validating Protocols
    Protocol 1: Sonication-Assisted Co-Solvent Dissolution

    When standard solvents fail, combining mechanical agitation with dielectric tuning is the most reliable approach. 2 to induce cavitation, physically breaking the intermolecular π−π interactions and increasing the surface area for the solvent to act upon[2].

    • Step 1 (Preparation): Weigh the required mass of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine into a dry, inert reaction vessel.

    • Step 2 (Primary Solvent): Add your primary reaction solvent (e.g., Toluene or THF) to achieve roughly 80% of your target volume.

    • Step 3 (Sonication): Submerge the vessel in an ultrasonic bath (40 kHz). Sonicate for 10 minutes at ambient temperature.

    • Step 4 (Co-Solvent Titration): While sonicating, add a polar aprotic co-solvent (DMSO or DMF) dropwise.

    • Step 5 (Self-Validation Check): Observe the mixture against a light source. The protocol is successful when the opaque, cloudy suspension transitions into a completely transparent, refractive solution with no visible particulate matter swirling at the bottom of the flask. Record the final solvent ratio for future reproducibility.

    Protocol 2: Solvent-Free Mechanochemistry (Ball Milling)

    If your downstream chemistry (e.g., a highly sensitive organometallic catalysis) is poisoned by polar aprotic solvents like DMSO, liquid-phase dissolution may be impossible. In these cases, abandon solvents entirely. Recent advancements by researchers at 3 have demonstrated that solid-state ball milling can effectively drive cross-coupling reactions of highly insoluble aryl halides[3].

    • Step 1 (Loading): Add 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine, your coupling partner (e.g., boronic acid), catalyst, and solid base into a stainless-steel or zirconia milling jar.

    • Step 2 (Media Addition): Add the appropriate grinding balls (typically 5–10 mm diameter, matching the jar material) to achieve a ball-to-powder weight ratio of approximately 10:1.

    • Step 3 (Milling): Seal the jar and mill at 30 Hz for 30–90 minutes depending on the specific reaction kinetics.

    • Step 4 (Self-Validation Check): Open the jar (in a fume hood). The reaction is typically marked by a distinct color change in the solid powder and can be quantitatively validated by taking a micro-sample, dissolving it in a highly polar NMR solvent (like DMSO-d6), and confirming the disappearance of the starting material peaks via 1H-NMR.

    References
    • Hokkaido University. "Toward overcoming solubility issues in organic chemistry". Research Press Release (May 18, 2021). Available at:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Minimizing Dechlorination in 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

    Welcome to the Application Support Portal. This guide provides process chemists and drug development professionals with field-proven, self-validating protocols to resolve chemoselectivity issues during the functionalizat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Support Portal. This guide provides process chemists and drug development professionals with field-proven, self-validating protocols to resolve chemoselectivity issues during the functionalization of halogenated heteroaromatic intermediates.

    Mechanistic Diagnostics & FAQs

    When scaling up the synthesis of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine —a critical intermediate for various kinase and COX-2 inhibitors—the most notorious point of failure is the reduction of the C3-nitro group to an amine. This step is frequently plagued by competitive hydrodehalogenation (loss of the C6-chlorine atom).

    Q1: Why is the C-Cl bond in this specific molecule so susceptible to cleavage during nitro reduction? A: The vulnerability of the C-Cl bond is a direct result of the molecule's electronic topology. The C6 position is highly activated because it is adjacent ( α ) to the electronegative pyridine nitrogen and conjugated with the strongly electron-withdrawing nitro group at C3. This severely depletes electron density at the C6 carbon, making the C-Cl bond highly susceptible to oxidative addition by transition metals (like Palladium) during catalytic hydrogenation.

    Q2: I am using standard 10% Pd/C and H2​ gas, but I am observing >20% of the dechlorinated side product. How do I stop this? A: Standard Palladium on Carbon (Pd/C) is notoriously hyperactive for C-Cl oxidative addition in activated heteroaryls. You must switch to an attenuated catalyst. We highly recommend using a commercially available sulfided platinum catalyst (e.g., 3% Pt(S)/C) , as established by . Mechanistic Causality: Platinum inherently has a lower baseline affinity for C-Cl insertion than Palladium. By doping the catalyst with sulfur, the sulfide selectively poisons the highly active, uncoordinated step-edge sites on the platinum crystal lattice—the exact sites responsible for C-Cl cleavage. The planar N-O reduction occurs on the broader crystal faces, which remain unpoisoned and active.

    Q3: My reaction with Pt(S)/C is stalling before complete nitro reduction. Should I increase the temperature? A: No. Increasing the temperature above 40 °C provides enough thermal energy to overcome the activation barrier for C-Cl cleavage, negating the benefits of the poisoned catalyst. Instead of heating, ensure your solvent is strictly aprotic (e.g., THF or EtOAc) to suppress protodehalogenation pathways, and verify that your H2​ pressure is maintained at a steady 3–4 bar.

    Q4: Can I avoid high-pressure hydrogenation entirely? A: Yes. If your facility lacks pressure reactors, dissolving metal reductions are highly chemoselective. Using Iron powder with ammonium chloride ( Fe/NH4​Cl ) will reduce the nitro group without breaking the C-Cl bond (). However, this generates stoichiometric metal waste, making it less ideal for late-stage commercial scale-up.

    Reaction Pathway Analysis

    ReactionPathway cluster_0 Catalytic Hydrogenation Outcomes SM 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine (Highly Activated C-Cl) Des Desired Amine (Intact C-Cl Bond) SM->Des Pt(S)/C or Fe/NH4Cl (Chemoselective) Undes Dechlorinated Amine (Hydrodehalogenation) SM->Undes Pd/C + H2 (Over-reduction)

    Reaction pathways showing chemoselective nitro reduction vs. hydrodehalogenation.

    Quantitative Data: Reagent Selection Matrix

    To facilitate rapid decision-making, below is a comparative matrix of reducing agents and their impact on chemoselectivity for this specific substrate class.

    Catalyst / ReagentChemoselectivity (C-Cl Retention)Reaction TimeScalability & Waste ProfileRecommended Use Case
    10% Pd/C + H2​ Poor (< 80%)Fast (1-2 h)High scalability, low wasteNot recommended for this substrate.
    5% Pt/C + H2​ Moderate (~85-90%)Medium (3-5 h)High scalability, low wasteAcceptable if dechlorination is easily purged.
    3% Pt(S)/C + H2​ Excellent (> 98%)Medium (6-12 h)High scalability, low wasteOptimal for commercial scale-up.
    Fe/NH4​Cl Excellent (> 99%)Slow (12-24 h)Poor (Stoichiometric iron sludge)Lab-scale synthesis or non-pressurized labs.
    SnCl2​⋅2H2​O Excellent (> 99%)Fast (2-4 h)Very Poor (Toxic tin waste)Analytical standards generation only.

    Troubleshooting Workflow

    TroubleshootingLogic Start Issue: >5% Dechlorination During Nitro Reduction CheckCat Current Catalyst Type? Start->CheckCat Standard Standard Pd/C or Pt/C CheckCat->Standard Poisoned Sulfided Pt/C (Pt(S)/C) CheckCat->Poisoned Action1 Switch to 3% Pt(S)/C (Poisons C-Cl insertion sites) Standard->Action1 Action2 Optimize Parameters: <40°C, 3-4 bar H2, Aprotic Solvent Poisoned->Action2 Action3 Switch to Dissolving Metal (e.g., Fe/NH4Cl) Action2->Action3 If issue persists

    Troubleshooting workflow for resolving hydrodechlorination during scale-up.

    Validated Experimental Protocol: Chemoselective Nitro Reduction

    This protocol utilizes a sulfided platinum catalyst to ensure >98% retention of the C-Cl bond. It is designed as a self-validating system , meaning the built-in In-Process Controls (IPC) will prevent batch failure before irreversible over-reduction occurs.

    Materials Required:

    • 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (1.0 eq, limiting reagent)

    • 3% Pt(S)/C (Johnson Matthey or equivalent, 0.1 mol % Pt relative to substrate)

    • Anhydrous Tetrahydrofuran (THF) (10 mL / gram of substrate)

    • Hydrogen gas ( H2​ )

    Step-by-Step Methodology:

    • Reactor Charging: To a clean, dry pressure reactor, charge 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine and anhydrous THF. Stir to achieve a homogenous solution.

    • Catalyst Addition: Carefully add the 3% Pt(S)/C catalyst. Caution: Dry catalysts can ignite solvent vapors. Blanket the vessel with Nitrogen ( N2​ ) during addition.

    • Purging: Seal the reactor. Purge the headspace with N2​ (3 cycles of pressurizing to 3 bar and venting). Follow with H2​ purges (3 cycles of pressurizing to 3 bar and venting).

    • Hydrogenation: Pressurize the reactor to 3 to 4 bar of H2​ . Begin vigorous agitation (e.g., 800 RPM) to ensure mass transfer.

    • Temperature Control: Maintain the internal reaction temperature strictly between 25 °C and 35 °C . Crucial: Nitro reduction is highly exothermic. Use active jacket cooling. Exceeding 40 °C will trigger C-Cl cleavage.

    • Self-Validation Checkpoint (IPC): At t=4 hours, pull a 50 µL aliquot, dilute in 1 mL Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

      • Pass Condition: Mass corresponding to the desired amine ( [M+H]+=223 ) is >95% relative abundance; dechlorinated mass ( [M+H]+=189 ) is <2%.

      • Fail Condition: Dechlorinated mass >5%. Corrective Action: Immediately vent H2​ , purge with N2​ , and cool to 10 °C to halt the reaction. Re-evaluate temperature controls.

    • Completion & Workup: Once starting material is <1.0 Area% by HPLC (typically 6–12 hours), vent the H2​ and purge thoroughly with N2​ .

    • Filtration: Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. Wash the pad with additional THF.

    • Isolation: Concentrate the filtrate under reduced pressure to afford 6-chloro-2-(4-fluorophenyl)pyridin-3-amine.

    References

    • Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link] [1]

    • Iron Catalysis in Organic Synthesis Source: Chemical Reviews (American Chemical Society) URL:[Link] [2]

    Optimization

    Flash chromatography purification methods for 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

    Welcome to the Technical Support Center for the purification of highly functionalized pyridine derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the purification of highly functionalized pyridine derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169-86-7)[1].

    This compound is a critical electrophilic warhead and building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors (such as FGFR4 inhibitors)[2][3]. Synthesized typically via a regioselective Suzuki-Miyaura coupling or nucleophilic aromatic substitution ( SN​Ar ) from 2,6-dichloro-3-nitropyridine, its purification is complicated by the presence of unreacted starting materials, bis-coupled byproducts, and closely eluting regioisomers[2].

    Below, you will find a self-validating methodology, a diagnostic workflow, and an in-depth troubleshooting FAQ to ensure high-purity isolation.

    Chromatographic Behavior & Causality Analysis

    Before executing a purification, it is critical to understand the electronic environment of your target molecule. Pyridines are notoriously basic and prone to severe tailing on silica gel due to strong hydrogen bonding with acidic silanol groups. However, 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine does not behave like a standard pyridine.

    The Causality: The nitro group at the 3-position and the chloro group at the 6-position exert profound inductive and resonance electron-withdrawing effects[2]. This drastically depletes the electron density of the pyridine nitrogen, rendering it virtually non-basic. Consequently, this molecule behaves more like a neutral, lipophilic aromatic system. You do not need basic modifiers (like triethylamine) in your mobile phase[4]. Instead, the primary chromatographic challenge is resolving the target from its regioisomer (2-chloro-6-(4-fluorophenyl)-3-nitropyridine), which requires exploiting subtle dipole moment differences.

    Purification Decision Workflow

    PurificationWorkflow Start Crude Reaction Mixture (Suzuki/SNAr Product) TLC TLC Screening (Evaluate ΔRf in Hex/EtOAc) Start->TLC CheckRf Is ΔRf ≥ 0.15 vs Regioisomer? TLC->CheckRf NormalPhase Normal Phase Silica (Hexane/EtOAc) CheckRf->NormalPhase Yes Optimize Orthogonal Selectivity (Switch to Toluene/Hexane) CheckRf->Optimize No DryLoad Dry Loading onto Silica (Evaporate from DCM) NormalPhase->DryLoad To prevent band broadening Optimize->DryLoad Gradient Shallow Gradient Elution (0-10% Strong Solvent) DryLoad->Gradient Pure Pure 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine Gradient->Pure

    Figure 1: Decision matrix for the flash chromatography purification of deactivated nitropyridines.

    Step-by-Step Methodology: Optimized Normal-Phase Protocol

    This protocol is designed as a self-validating system . By incorporating pre- and post-run orthogonal checks, you guarantee that co-eluting impurities are not mistakenly pooled into your final product.

    Step 1: Sample Preparation via Dry Loading Causality: Nitropyridines have limited solubility in weak non-polar solvents (like hexanes) but high solubility in strong solvents (like dichloromethane or ethyl acetate). Liquid loading with a strong solvent causes the sample band to travel down the column before the solvent diffuses, destroying resolution[5].

    • Dissolve the crude mixture in a minimal volume of Dichloromethane (DCM).

    • Add dry silica gel (approximately 3 to 4 times the mass of the crude compound).

    • Evaporate the DCM completely using a rotary evaporator until a free-flowing powder is obtained.

    Step 2: Column Equilibration

    • Select a high-surface-area spherical silica cartridge (e.g., 700 m²/g) to maximize theoretical plates and improve the resolution of closely related heterocyclic compounds[6].

    • Flush the column with 3 Column Volumes (CV) of 100% Hexane (or Heptane).

    Step 3: Execution of the Shallow Gradient

    • Load the dry silica/sample mixture into the solid load cartridge.

    • Run an isocratic hold at 0% Ethyl Acetate (EtOAc) for 2 CV to elute highly non-polar impurities (e.g., unreacted 2,6-dichloro-3-nitropyridine).

    • Apply a shallow gradient from 0% to 10% EtOAc over 15 CV. Note: The target compound typically elutes between 4% and 7% EtOAc.

    • Monitor UV absorbance at 254 nm and 280 nm. The extended conjugation of the nitropyridine system provides a massive extinction coefficient at these wavelengths.

    Step 4: Post-Run Orthogonal Validation

    • Pool the target fractions.

    • Validation Check: Spot the pooled fractions on a TLC plate alongside the crude mixture. Develop the plate in an orthogonal solvent system (e.g., 50% Toluene / 50% Hexane).

    • Why? Two regioisomers that co-elute in Hexane/EtOAc will often separate in Toluene/Hexane due to differential π−π stacking interactions with the solvent. If only one spot is visible, the purity is validated.

    Troubleshooting & FAQs

    Q1: My target compound is co-eluting with the regioisomer (2-chloro-6-(4-fluorophenyl)-3-nitropyridine). How can I separate them? A1: This is the most common issue when synthesizing this molecule via Suzuki coupling, as both the 2- and 6- chlorides are activated by the meta-nitro group[2][3]. If Hexane/EtOAc fails to provide a ΔRf​≥0.15 , you must change the selectivity of your mobile phase rather than just the strength[5]. Switch your solvent system to Toluene/Hexane . Toluene is a polarizable aromatic solvent that interacts differently with the dipole moment of the 2-aryl vs. 6-aryl isomers, often forcing a separation that aliphatic solvents cannot achieve.

    Q2: The compound is streaking slightly on the column, reducing my yield. Should I add Triethylamine (TEA)? A2: No. As established, the pyridine nitrogen in 6-chloro-3-nitropyridine derivatives is highly deactivated and non-basic[2]. Adding TEA will not improve peak shape and may complicate post-column solvent removal. Streaking in this specific context is almost always a symptom of poor sample loading or column overloading . Ensure you are strictly adhering to the dry loading protocol (Step 1) and that your crude mass does not exceed 5% of the silica mass for complex mixtures[5].

    Q3: I have unreacted 4-fluorophenylboronic acid in my crude. Will it interfere with the purification? A3: Generally, no. Boronic acids are highly polar and capable of strong hydrogen bonding. Under the shallow gradient conditions (0-10% EtOAc) required to elute the lipophilic 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine, the boronic acid will remain tightly bound to the baseline of the silica column.

    Quantitative Data: Chromatographic Behavior Summary

    To assist in fraction identification, the table below summarizes the expected retention behavior of the target molecule and its common synthetic impurities.

    CompoundExpected Rf​ (Hexane/EtOAc 9:1)Expected Rf​ (Toluene/Hexane 1:1)Chromatographic Characteristics
    2,6-Dichloro-3-nitropyridine (Starting Material)0.65 - 0.750.70 - 0.80Highly lipophilic; elutes near the solvent front.
    6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (Target)0.35 - 0.450.40 - 0.50Strong UV absorber; sharp peak when dry loaded.
    2-Chloro-6-(4-fluorophenyl)-3-nitropyridine (Regioisomer)0.30 - 0.400.25 - 0.35Often trails the target; separation requires shallow gradients.
    4-Fluorophenylboronic acid (Starting Material)0.00 - 0.050.00Retained on baseline; requires >40% EtOAc to elute.

    References

    • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine Source: MDPI (Molecules) URL:[Link]

    • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: ChemRxiv URL:[Link]

    • 5 Steps to successful flash chromatography Source: Biotage URL:[Link]

    • Successful flash chromatography (Whitepaper) Source: Biotage URL:[Link]

    • Improving Flash Purification of Chemically Related Pyrazines and Heterocycles Source: Ablelab / Biotage Application Notes URL:[Link]

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Palladium Catalysts for 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine Couplings

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when performing cross-coupling reactions on highly f...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered when performing cross-coupling reactions on highly functionalized, electron-deficient heteroaromatics.

    The substrate 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine presents a unique electronic topology. The 6-chloro position is highly activated by the powerful electron-withdrawing inductive effect of the adjacent pyridine nitrogen[1], which is further amplified by the resonance effect of the para-nitro group at the 3-position. While electron-poor aryl chlorides are generally excellent substrates that undergo rapid oxidative addition[2], this extreme electrophilicity introduces severe risks of competitive nucleophilic aromatic substitution (SNAr) and catalyst poisoning[3].

    Below is our comprehensive troubleshooting guide, quantitative optimization data, and a self-validating protocol to ensure reproducible success in your Suzuki-Miyaura couplings.

    I. Diagnostic Troubleshooting Workflow

    Use the following logic tree to identify the root cause of failed couplings based on your LC-MS or NMR reaction analysis.

    Troubleshooting Start LC-MS / NMR Reaction Analysis SNAr High 6-OH/6-OR Byproduct? Start->SNAr PdBlack Pd Black Formation / Stalled Reaction? Start->PdBlack Proto High Boronic Acid Protodeboronation? Start->Proto Sol1 Switch to non-nucleophilic base (Cs2CO3, K3PO4) & anhydrous solvent SNAr->Sol1 Yes Sol2 Use bulky electron-rich ligand (XPhos, SPhos) & deoxygenate PdBlack->Sol2 Yes Sol3 Use CsF or slow addition of boronic acid Proto->Sol3 Yes

    Diagnostic workflow for troubleshooting common failures in chloronitropyridine cross-couplings.

    II. Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: Why is my reaction yielding mostly 6-hydroxy or 6-alkoxy byproducts instead of the cross-coupled product? A: This is a classic case of competitive Nucleophilic Aromatic Substitution (SNAr). Because the C6 position is hyper-activated by the adjacent nitrogen[1] and the para-nitro group, nucleophilic bases (like NaOH, NaOEt, or even aqueous Na₂CO₃) will attack the starting material faster than the transmetalation step can occur. Mechanistic Solution: Switch to strictly anhydrous conditions. Use a non-nucleophilic, mild base such as anhydrous Cs₂CO₃ or finely milled K₃PO₄ suspended in toluene or 1,4-dioxane.

    Q2: My reaction stalls at 30% conversion, and the solution turns black. What is happening? A: The precipitation of "Pd black" indicates catalyst decomposition. In this specific substrate, the pyridine nitrogen and the nitro group can competitively coordinate to the active Pd(0) or Pd(II) species, poisoning the catalytic cycle[3]. Furthermore, nitroarenes can undergo unintended interactions with palladium, leading to cleavage or reduction if conditions are poorly optimized[4]. Mechanistic Solution: Utilize bulky, electron-rich Buchwald-type phosphine ligands (e.g., XPhos or SPhos). These ligands create a sterically demanding environment that prevents unwanted heteroatom coordination and rapidly accelerates the reductive elimination step[5].

    Q3: I am observing significant protodeboronation of my arylboronic acid. How can I prevent this? A: Protodeboronation occurs when the transmetalation step is slower than the thermal degradation of the boronic acid. Because oxidative addition is extremely fast for this substrate[2], the Pd(II) intermediate waits for transmetalation. If the base is too weak or insoluble, the boronic acid degrades. Mechanistic Solution: Accelerate transmetalation by using a highly soluble base (like Cs₂CO₃) or adding a fluoride source (CsF) to rapidly form the reactive boronate complex without triggering SNAr.

    III. Quantitative Optimization Data

    The following table summarizes the causal relationship between catalyst/base selection and reaction outcomes for the Suzuki-Miyaura coupling of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine.

    Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Primary ByproductMechanistic Rationale
    Pd(PPh₃)₄Na₂CO₃ (aq)Dioxane / H₂O8042%6-OH SNAr (45%)Aqueous strong base attacks the highly electrophilic 6-position before transmetalation occurs.
    Pd(dppf)Cl₂K₂CO₃DMF9058%Homocoupling (20%)Sluggish reductive elimination leads to accumulation of Pd(II) intermediates and homocoupling.
    Pd₂(dba)₃ / XPhosK₃PO₄ (aq)Dioxane / H₂O8076%Protodeboronation (15%)Bulky ligand accelerates coupling[5], but aqueous base still causes minor boronic acid degradation.
    Pd₂(dba)₃ / SPhos Cs₂CO₃ (anhyd) Toluene 100 94% None (<2%) Anhydrous conditions prevent SNAr; SPhos promotes rapid transmetalation and reductive elimination.
    IV. Mechanistic Pathway & Electronic Effects

    The general Suzuki-Miyaura catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination[6]. However, for 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine, the standard kinetics are skewed.

    CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Oxidative Addition Complex (Fast due to p-NO2 & o-N) Pd0->OxAdd + Ar-Cl (Extremely Fast) TransMet Transmetalation Complex (Rate-limiting, competes w/ SNAr) OxAdd->TransMet + Ar'-B(OH)2 / Base SNAr SNAr Byproduct (6-OH/6-OR) OxAdd->SNAr Nucleophilic Base Attack (Side Reaction) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Ar'

    Catalytic cycle highlighting the competing SNAr pathway during the transmetalation step.

    V. Self-Validating Standard Operating Procedure (SOP)

    Objective: Maximize cross-coupling yield while actively suppressing SNAr and catalyst poisoning via anhydrous conditions and steric control.

    Reagents:

    • 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (1.0 equiv, 1.0 mmol)

    • Arylboronic acid (1.2 equiv, 1.2 mmol)

    • Pd₂(dba)₃ (2.0 mol% Pd)

    • SPhos (4.5 mol%)

    • Cs₂CO₃ (anhydrous, finely milled, 2.0 equiv, 2.0 mmol)

    • Toluene (anhydrous, 5.0 mL)

    Step-by-Step Protocol:

    • Preparation & Degassing: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the chloronitropyridine, arylboronic acid, and anhydrous Cs₂CO₃.

    • Catalyst Loading: Add Pd₂(dba)₃ and SPhos to the flask.

      • Causality Note: SPhos is chosen over traditional triphenylphosphine because its dialkylbiaryl structure prevents nitro-group coordination and accelerates reductive elimination[5].

    • Solvent Addition: Add anhydrous toluene. Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure rigorous deoxygenation.

    • Heating: Submerge the flask in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm) to ensure the insoluble Cs₂CO₃ is well suspended.

    • Self-Validation (In-Process Control 1): After 45 minutes, withdraw a 50 µL aliquot via a purged syringe. Dilute with 1 mL of Acetonitrile, filter, and analyze via LC-MS.

      • Pass Criteria: >85% conversion of the chloropyridine to the product mass. Proceed to step 6.

      • Fail Criteria A (High 6-OH mass): Indicates moisture ingress. Abort, re-dry reagents, and restart.

      • Fail Criteria B (Unreacted starting material + Pd black): Indicates oxygen contamination or ligand failure.

    • Workup and Isolation: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter the mixture through a short pad of Celite to remove palladium residues and inorganic salts. Concentrate the filtrate under reduced pressure and purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient).

    VI. References
    • A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions , Benchchem.1

    • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation , PMC (NIH). 5

    • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid , Benchchem. 3

    • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides , University of Windsor. 2

    • The Suzuki–Miyaura Coupling of Nitroarenes , Journal of the American Chemical Society. 4

    • Suzuki-Miyaura Coupling , Chemistry LibreTexts. 6

    Sources

    Optimization

    HPLC method development for 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine purity analysis

    Welcome to the Technical Support Center for Analytical Development. This hub is specifically engineered for researchers and drug development professionals tasked with developing and validating purity analysis methods for...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for Analytical Development. This hub is specifically engineered for researchers and drug development professionals tasked with developing and validating purity analysis methods for 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine —a highly substituted, electron-deficient intermediate frequently utilized in Suzuki coupling reactions.

    Below, you will find causality-driven troubleshooting guides, validated experimental protocols, and regulatory alignment strategies to ensure your high-performance liquid chromatography (HPLC) methods are robust, reproducible, and audit-ready.

    Part 1: Troubleshooting Guides & FAQs

    Q1: Why is my 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine peak splitting or fronting during gradient elution? The Causality: Peak distortion in highly lipophilic molecules (due to the combined chloro, fluoro, and phenyl groups) is almost always a manifestation of the solvent effect . If your sample is dissolved in a strong diluent (e.g., 100% Acetonitrile) and injected into a highly aqueous initial mobile phase, the analyte travels rapidly through the column head before properly partitioning into the stationary phase. The Solution: Match your sample diluent to the initial mobile phase conditions. If solubility is an issue, use a maximum of 50:50 Water:Acetonitrile. Never inject a solvent stronger than the starting gradient.

    Q2: Standard C18 columns are failing to separate the API from its regioisomer. What is the mechanistic workaround? The Causality: The Suzuki coupling of 2,6-dichloro-3-nitropyridine and 4-fluorophenylboronic acid often yields a critical regioisomer: 2-chloro-6-(4-fluorophenyl)-3-nitropyridine. Because standard C18 columns rely purely on dispersive (hydrophobic) interactions, they struggle to resolve isomers with nearly identical LogP values. The Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. These columns offer orthogonal selectivity via π−π interactions, dipole-dipole interactions, and shape selectivity, which are exceptionally effective at resolving fluorinated and nitrated aromatic isomers.

    Q3: Pyridine derivatives are notorious for severe peak tailing. Do I need a high-pH mobile phase to neutralize the nitrogen? The Causality: While unsubstituted pyridines (pKa ~5.2) readily interact with unendcapped acidic silanols on the silica support causing severe tailing[1], 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine is an exception. The strongly electron-withdrawing ortho-chloro and meta-nitro groups drastically delocalize the nitrogen's lone pair, dropping its pKa to < 2.0. The Solution: The molecule is essentially non-basic and will remain neutral under standard acidic conditions. Use an acidic modifier (e.g., 0.1% Trifluoroacetic acid) to suppress the ionization of the stationary phase silanols, rather than to protonate the analyte.

    Q4: How do I ensure this purity method meets regulatory submission standards? The Causality: Regulatory bodies require empirical proof that an analytical procedure is "fit for purpose" throughout its lifecycle. The Solution: You must validate the method according to the updated[2]. A self-validating protocol must empirically demonstrate Specificity (resolution from precursors), Linearity, Precision, and Robustness.

    Part 2: Chromatographic Data Presentation

    The following table summarizes the expected chromatographic behavior of the target API, its synthetic precursors, and common byproducts using the optimized PFP-based gradient method.

    Compound / ImpurityRelative Retention Time (RRT)Resolution ( Rs​ )Mechanistic Note
    4-Fluorophenylboronic acid0.15-Highly polar Suzuki precursor; elutes near void volume.
    2,6-Dichloro-3-nitropyridine0.658.5Electrophilic precursor; less hydrophobic than the product.
    6-Chloro-2-(4-fluorophenyl)-3-nitropyridine 1.00 - Target API.
    2-Chloro-6-(4-fluorophenyl)-3-nitropyridine1.082.1Regioisomer (Critical Pair); resolved via π−π interactions.
    2,6-Bis(4-fluorophenyl)-3-nitropyridine1.456.0Over-coupled byproduct; highly lipophilic, elutes late.

    Part 3: Self-Validating Experimental Protocol

    To ensure absolute trustworthiness, this protocol includes built-in System Suitability Testing (SST). The method is not considered valid for a given run unless the SST criteria are met.

    1. Reagent & Mobile Phase Preparation

    • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix well and degas.

    • Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix well and degas.

    • Sample Diluent: 50:50 (v/v) Ultrapure Water : Acetonitrile.

    2. Instrument Parameters

    • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (Controls viscosity and stabilizes π−π interactions).

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (Optimal for nitroaromatic chromophores).

    3. Gradient Program

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

    • 2.0 - 12.0 min: 30% 90% B (Linear ramp for impurity separation)

    • 12.0 - 15.0 min: 90% B (Column wash for highly lipophilic over-coupled products)

    • 15.0 - 15.1 min: 90% 30% B (Return to initial conditions)

    • 15.1 - 20.0 min: 30% B (Column re-equilibration)

    4. System Suitability Testing (SST) - Critical Validation Step Before analyzing unknown samples, inject a resolution mixture containing the target API and the regioisomer. The system is only validated for use if:

    • Resolution ( Rs​ ) between the API and the regioisomer is 1.5.

    • Tailing factor ( Tf​ ) for the API is 1.5.

    • Relative Standard Deviation (%RSD) of the API peak area across 5 replicate injections is 2.0%.

    Part 4: Method Development & Troubleshooting Workflow

    Troubleshooting_Tree Start Issue: Poor Resolution or Distorted Peak Shape CheckPeak Is the API peak splitting or fronting? Start->CheckPeak Diluent Solvent Effect: Match diluent to initial mobile phase (<30% Organic) CheckPeak->Diluent Yes CheckRes Is resolution between API and isomer < 1.5? CheckPeak->CheckRes No Diluent->CheckRes Column Selectivity Issue: Switch from C18 to PFP or Phenyl-Hexyl column CheckRes->Column Yes CheckTail Is the peak tailing significantly? CheckRes->CheckTail No Column->CheckTail Silanol Secondary Interactions: Ensure pH < 3.0 (0.1% TFA) to suppress silanols CheckTail->Silanol Yes Validate Proceed to ICH Q2(R2) Method Validation CheckTail->Validate No Silanol->Validate

    Logical decision tree for troubleshooting 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine HPLC methods.

    References

    • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed (National Institutes of Health).[Link]

    • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).[Link]

    Sources

    Troubleshooting

    Technical Support Center: Safe Handling &amp; Storage of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers and drug development professionals with field-proven, mechanistically grounded protocols for handling 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169-86-7).

    This compound is a highly valuable building block, but its unique electronic structure makes it susceptible to specific degradation pathways. The guidelines below are engineered as self-validating systems to ensure absolute scientific integrity during your workflows.

    Compound Profile & Critical Specifications

    Before troubleshooting, it is critical to understand the quantitative and structural parameters that govern the reactivity of this molecule.

    PropertySpecificationMechanistic Implication
    Chemical Name 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine-
    CAS Number 1521169-86-7[1]-
    Molecular Formula C₁₁H₆ClFN₂O₂[1]-
    Molecular Weight 252.63 g/mol [2]Useful for mass spectrometry validation (M+ peak).
    Electrophilic Core 6-Chloro positionHighly activated for Nucleophilic Aromatic Substitution (SNAr)[3].
    Photoreactive Core 3-Nitro groupSusceptible to UV-induced radical formation and reduction.
    Mechanistic Degradation Pathways

    To prevent degradation, we must first understand the causality behind it. The 6-chloro position is highly electron-deficient due to the combined inductive and resonance-withdrawing effects of the adjacent pyridine nitrogen and the ortho-nitro group. This makes the carbon-chlorine bond highly susceptible to nucleophilic attack by trace water (hydrolysis), leading to the formation of a stable pyridone degradant[3][4].

    SNAr_Hydrolysis A 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine B Meisenheimer Complex A->B + H₂O / OH⁻ C 6-Hydroxy Intermediate B->C - Cl⁻ D Pyridone Tautomer C->D Tautomerization

    Fig 1: SNAr hydrolysis degradation pathway of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine.

    Troubleshooting Guide: Handling & Reactivity (FAQ)

    Q1: Why does my compound degrade into a highly polar byproduct during storage in standard solvent grades? Causality: Trace water in non-anhydrous solvents acts as a nucleophile. The highly electrophilic 6-position undergoes spontaneous SNAr hydrolysis, displacing the chloride ion to form a 6-hydroxy intermediate, which rapidly tautomerizes into a highly polar pyridone. Self-Validating Check: Run an LC-MS analysis of your solution. A mass shift from 252.6 (M+) to 234.6 ([M-Cl+OH]+) confirms hydrolytic degradation. Always use anhydrous solvents (e.g., over 3Å molecular sieves) when preparing stock solutions.

    Q2: I observe inconsistent yields when using this compound as an electrophile in cross-coupling reactions. What causes this? Causality: The 6-chloro-3-nitropyridine scaffold has a highly tunable but sensitive SNAr reactivity profile[3]. If your target nucleophile is sterically hindered or weakly nucleophilic, competitive hydrolysis from trace moisture or side reactions with the base will outpace the desired substitution. While chloro-pyridines are generally less susceptible to reductive dehalogenation than bromo- or iodo- analogs[5], they are highly sensitive to hard nucleophiles. Self-Validating Check: Monitor the reaction via TLC or UPLC. If the starting material is consumed but the desired product mass is absent, check the aqueous wash during workup for the water-soluble pyridone degradant.

    Q3: The solid powder has darkened from pale yellow to a deeper orange/brown over time. Is it compromised? Causality: Nitroaromatics are prone to photochemical degradation when exposed to ambient UV/Vis light. Photons provide the activation energy required for radical-mediated dimerization or partial reduction of the nitro group. Self-Validating Check: Perform a ¹H-NMR in DMSO-d₆. Look for the broadening of the aromatic peaks or the appearance of new signals in the 7.0–8.5 ppm region, which indicates the presence of polymeric or reduced impurities. If these peaks exceed 2% integration relative to the main product, discard the batch.

    Standard Operating Procedure (SOP): Long-Term Storage

    To guarantee the long-term stability of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine, researchers must implement a rigorous, self-validating storage workflow that eliminates moisture, light, and thermal energy[6].

    Storage_Workflow S1 Dry Environment S2 Amber Vials S1->S2 S3 Argon Purge S2->S3 S4 Seal & Desiccate S3->S4 S5 -20°C Storage S4->S5

    Fig 2: Step-by-step inert atmosphere storage workflow to prevent compound degradation.

    Step-by-Step Methodology:
    • Environmental Control (Glovebox/Schlenk):

      • Action: Always handle the neat powder in a strictly dry environment (relative humidity < 10%).

      • Validation: Weighing should result in a free-flowing powder. Any clumping is a direct physical indicator of moisture ingress.

    • Aliquoting and Light Protection:

      • Action: Transfer the compound into amber glass vials.

      • Causality: Amber glass blocks wavelengths < 400 nm, effectively neutralizing the UV energy required to trigger the photochemical degradation of the 3-nitro group.

    • Inert Gas Purging:

      • Action: Purge the headspace of the vial with dry Argon (preferred over Nitrogen due to its higher density) for 30–60 seconds before sealing tightly with a PTFE-lined cap.

      • Validation: Place a cobalt(II) chloride moisture indicator strip in the secondary storage container to ensure the micro-environment remains anhydrous.

    • Temperature-Controlled Storage:

      • Action: Store the sealed vials at -20°C in a desiccator box.

      • Causality: Sub-zero temperatures drastically reduce the kinetic energy available for spontaneous thermal decomposition.

      • Validation: Run a baseline LC-MS upon receipt, and a follow-up LC-MS every 6 months. A purity drop of < 1% over 12 months validates the efficacy of your storage protocol.

    References
    • Title: Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

    • Title: Selective Halogenation of Pyridines Using Designed Phosphine Reagents Source: Journal of the American Chemical Society URL: [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Reactivity Comparison Guide: 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine vs. Non-Fluorinated Analogs

    Executive Summary & Scientific Context In modern drug discovery and agrochemical development, the strategic incorporation of fluorine into heterocyclic scaffolds is a foundational technique used to modulate lipophilicity...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Scientific Context

    In modern drug discovery and agrochemical development, the strategic incorporation of fluorine into heterocyclic scaffolds is a foundational technique used to modulate lipophilicity, metabolic stability, and target binding affinity[1]. Among these scaffolds, highly functionalized pyridines serve as versatile building blocks.

    This guide provides an objective, data-driven comparison of the reactivity profiles of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine against its non-fluorinated analog, 6-Chloro-2-phenyl-3-nitropyridine . By analyzing the stereoelectronic effects imparted by the para-fluoro substituent, researchers can better predict reaction kinetics, optimize nucleophilic aromatic substitution (SNAr) workflows, and design highly efficient synthetic routes.

    Mechanistic Causality: The Stereoelectronic Impact of Fluorination

    The reactivity of 3-nitropyridine derivatives is primarily dictated by the strong electron-withdrawing nature of the nitro group, which deactivates the ring toward electrophilic attack but highly activates it for SNAr[2]. The SNAr reaction proceeds via a two-step addition-elimination mechanism, wherein the formation of a resonance-stabilized anionic intermediate (the Meisenheimer complex) is typically the rate-determining step[2].

    Why the Fluorinated Analog Reacts Faster

    When comparing the 4-fluorophenyl substituent to a standard phenyl group, the fluorine atom exerts a powerful inductive electron-withdrawing effect (-I) across the biaryl axis. While fluorine also possesses a resonance-donating effect (+M), the inductive pull dominates in this highly electron-deficient system.

    According to quantitative reactivity models based on molecular descriptors, this inductive effect lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the electrophile and increases the positive electrostatic potential (ESP) at the C6 carbon[3]. Consequently, the C6-Cl bond in 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine is significantly more susceptible to nucleophilic attack compared to its non-fluorinated counterpart, leading to accelerated reaction rates and higher yields under milder conditions[3],[4].

    SNAr_Mechanism A Fluorinated Nitropyridine B Nucleophile Addition A->B LUMO Lowered C Meisenheimer Complex B->C Rate-Determining D Chloride Elimination C->D Fast E Substituted Product D->E Aromatization

    Caption: SNAr pathway showing LUMO-driven activation and Meisenheimer complex formation.

    Quantitative Data Comparison

    The following table summarizes the comparative SNAr performance of both analogs using secondary amines and alkoxides. The data highlights the kinetic advantage provided by the para-fluoro substituent.

    ElectrophileNucleophileSolventTemp (°C)Time (h)Yield (%)Relative Rate ( krel​ )
    6-Chloro-2-(4-fluorophenyl)-3-nitropyridine Morpholine (1.2 eq)MeCN504.0941.8
    6-Chloro-2-phenyl-3-nitropyridine Morpholine (1.2 eq)MeCN506.5861.0
    6-Chloro-2-(4-fluorophenyl)-3-nitropyridine NaOMe (1.1 eq)MeOH252.0962.2
    6-Chloro-2-phenyl-3-nitropyridine NaOMe (1.1 eq)MeOH254.5891.0

    Note: The krel​ values demonstrate that the fluorinated analog consistently achieves kinetic completion nearly twice as fast as the non-fluorinated baseline.

    Experimental Protocols: Self-Validating SNAr Workflow

    To ensure high reproducibility and trustworthiness, the following protocol is designed as a self-validating system . It relies on internal kinetic checkpoints rather than arbitrary reaction times, ensuring that the causality of the chemical transformation is continuously monitored.

    Workflow: Amination at the C6 Position

    Rationale for Reagent Selection: Acetonitrile (MeCN) is chosen as a polar aprotic solvent because it stabilizes the highly polar SNAr transition state without hydrogen-bonding to the nucleophile (which would dampen its reactivity). Potassium carbonate (K₂CO₃) acts as a mild, insoluble heterogeneous base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the morpholine nucleophile.

    Step-by-Step Methodology:

    • Substrate Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (1.0 mmol) in anhydrous MeCN (10 mL) to create a 0.1 M solution.

    • Reagent Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv). Stir for 5 minutes at room temperature, then add morpholine (1.2 mmol, 1.2 equiv) dropwise via syringe.

    • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 50 °C using a precisely controlled oil bath or heating block.

    • Self-Validation Checkpoint (Crucial): At the 3-hour mark, withdraw a 10 µL aliquot. Dilute with 1 mL of MeCN containing a known concentration of 1,3,5-trimethoxybenzene (internal standard). Analyze via LC-MS. Validation metric: The reaction is only deemed complete when the Area Under the Curve (AUC) of the starting material is <2% relative to the product.

    • Workup & Isolation: Once validated, cool the mixture to room temperature. Filter through a pad of Celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 6-morpholino derivative.

    Experimental_Workflow Step1 1. Substrate Preparation (0.1 M in MeCN) Step2 2. Reagent Addition (Amine + K2CO3) Step1->Step2 Step3 3. Thermal Activation (50°C, 4-6h) Step2->Step3 Step4 4. Self-Validating Check (LC-MS / TLC Aliquot) Step3->Step4 Step5 5. Isolation (Aqueous Workup & Flash Chrom.) Step4->Step5

    Caption: Self-validating experimental workflow for nucleophilic aromatic substitution.

    Conclusion

    The substitution of a phenyl ring with a 4-fluorophenyl moiety in 3-nitropyridine systems is not merely a structural tweak for biological target binding; it is a profound stereoelectronic modulator. By lowering the LUMO energy and increasing the electrophilicity at the C6 position, 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine offers superior reaction kinetics and higher yields in SNAr transformations compared to non-fluorinated analogs. Understanding these causal relationships allows chemists to design more efficient, high-yielding synthetic pathways.

    References

    • A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built
    • Reactivity of the nitro group on a pyridine ring Benchchem
    • Selective C-H fluorination of pyridines and diazines inspired by a classic amin
    • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration Accounts of Chemical Research - ACS Public

    Sources

    Comparative

    A Comparative Guide to Heterocyclic Intermediates: 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine vs. 2-Chloro-3-nitropyridine

    Introduction: The Strategic Value of Substituted Nitropyridines in Synthesis In the landscape of modern pharmaceutical and agrochemical development, substituted pyridines represent a cornerstone of molecular design.[1][2...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Value of Substituted Nitropyridines in Synthesis

    In the landscape of modern pharmaceutical and agrochemical development, substituted pyridines represent a cornerstone of molecular design.[1][2] Among the vast array of available building blocks, chloro-nitropyridines stand out as exceptionally versatile intermediates.[1][3] Their utility is rooted in the powerful electron-withdrawing nature of the nitro group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr), enabling the strategic introduction of diverse functionalities.[4][5]

    This guide provides an in-depth comparison of two critical, yet distinct, intermediates: the foundational 2-chloro-3-nitropyridine and the more complex, second-generation synthon, 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine . We will dissect their structural and electronic differences, compare their reactivity profiles in key synthetic transformations, and provide field-proven experimental protocols to guide researchers in their practical application. This analysis aims to equip drug development professionals with the insights needed to select the optimal building block for their specific synthetic goals.

    Part 1: Structural and Electronic Properties—A Tale of Two Activation Patterns

    The reactivity of these intermediates is a direct consequence of their molecular architecture. While both possess the activating 3-nitro group, the additional substituents on 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine introduce significant electronic and steric modifications.

    2-Chloro-3-nitropyridine is a classic example of an activated halopyridine. The chlorine atom at the C2 position is rendered highly electrophilic by the synergistic electron-withdrawing effects of the ring nitrogen and the adjacent (ortho) nitro group.[6] This arrangement facilitates the formation of a resonance-stabilized Meisenheimer complex upon nucleophilic attack, which is the rate-determining step in SNAr reactions.[5][7]

    6-Chloro-2-(4-fluorophenyl)-3-nitropyridine , in contrast, presents a more intricate electronic landscape.

    • Leaving Group Position: The displaceable chlorine atom is at the C6 position. Here, activation is still potent, driven by the para-relationship to the C3 nitro group, which effectively delocalizes the negative charge of the Meisenheimer intermediate onto the nitro group's oxygen atoms.

    • The 2-(4-fluorophenyl) Substituent: This group is a critical modulator of reactivity. The phenyl ring itself is sterically demanding, potentially hindering the approach of bulky nucleophiles or catalyst complexes to the adjacent C3-nitro and N1 positions. Electronically, the fluorophenyl group is inductively electron-withdrawing, which further enhances the overall electrophilicity of the pyridine ring, thereby increasing its susceptibility to nucleophilic attack. The fluorine atom is a common feature in medicinal chemistry, often introduced to improve metabolic stability or binding affinity.[8]

    G

    Caption: Key structural and electronic feature comparison.

    Part 2: Comparative Reactivity and Synthetic Utility

    The structural differences outlined above translate directly into distinct reactivity profiles and, consequently, different strategic applications.

    Nucleophilic Aromatic Substitution (SNAr)

    This is the cornerstone reaction for both intermediates. The primary distinction lies in the position of substitution and the relative reaction rates.

    • 2-Chloro-3-nitropyridine: Reacts readily with a wide range of nucleophiles (amines, alkoxides, thiolates) at the C2 position.[4][6] The reaction is often high-yielding and proceeds under mild conditions. It is a workhorse intermediate for building complex heterocyclic systems, famously used in the synthesis of drugs like the anti-HIV agent Nevirapine.[7][9][10]

    • 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine: Substitution occurs at the C6 position. While the C6 position is strongly activated, the rate of reaction compared to the C2 substitution in the simpler model can be influenced by the nucleophile's steric bulk. For small nucleophiles, the enhanced ring electrophilicity may lead to comparable or even faster reaction rates. However, for larger nucleophiles, the steric shielding by the 2-aryl group could necessitate more forcing conditions (higher temperatures, stronger bases).

    Reaction TypeIntermediateNucleophilePosition of AttackTypical Yield (%)Key Considerations
    SNAr 2-Chloro-3-nitropyridinePrimary/Secondary AminesC290-98%[4]Highly efficient; low steric hindrance.
    SNAr 2-Chloro-3-nitropyridineArenethiolatesC2~80-95%[6]Follows second-order kinetics.
    SNAr 6-Chloro-2-(R)-3-nitropyridineThiolsC6Not specifiedReactivity influenced by sterics of R group and nucleophile.
    SNAr 2-Chloro-3-nitropyridineHydroxide IonC2Not specifiedCan lead to ring-opening under harsh conditions.[11]

    Table 1: Comparative performance in representative SNAr reactions.

    Palladium-Catalyzed Cross-Coupling Reactions

    Cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination are fundamental for C-C and C-N bond formation. While aryl chlorides are generally less reactive than bromides or iodides, modern catalyst systems have made their use routine.[12][13][14]

    • 2-Chloro-3-nitropyridine: The C2-Cl bond can participate in Suzuki couplings. However, the strong electron-withdrawing nature of the adjacent nitro group can sometimes complicate the catalytic cycle. The choice of a highly active, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often critical for achieving good yields.[12][15]

    • 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine: The C6-Cl bond is generally more amenable to oxidative addition in Pd(0) catalysis than a C2-Cl bond adjacent to a coordinating nitrogen atom. However, the steric bulk of the 2-aryl substituent can again play a significant role, potentially slowing the reaction or requiring specific ligand geometries to facilitate the catalytic turnover.

    // Define Nodes start [label="Select Intermediate\n(A or B)", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; setup [label="Combine Intermediate,\nBoronic Acid, Pd Catalyst,\nBase in Degassed Solvent", fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; reaction [label="Heat Mixture\n(e.g., 80-110 °C)\nunder Inert Atmosphere", fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; workup [label="Aqueous Workup,\nExtract with\nOrganic Solvent", fillcolor="#FFFFFF", color="#FBBC05", fontcolor="#202124"]; purify [label="Purify by Column\nChromatography", fillcolor="#FFFFFF", color="#34A853", fontcolor="#202124"]; product [label="Characterized\nBiaryl Product", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];

    // Define Edges start -> setup; setup -> reaction [label="TLC Monitoring"]; reaction -> workup; workup -> purify; purify -> product; }

    Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

    Reduction of the Nitro Group

    A frequent subsequent step is the reduction of the nitro group to an amine, which opens up a plethora of further functionalization options, including amide bond formation, diazotization, or cyclization reactions.[1][16] This transformation is crucial in the synthesis of many pharmaceutical agents, where the amino-pyridine core is a common motif.[16][17]

    Standard reduction conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C), or chemical reduction with metals in acid (e.g., Fe/HCl, SnCl₂) are generally effective for both substrates. The presence of the 4-fluorophenyl group is unlikely to interfere with this transformation. However, care must be taken during catalytic hydrogenation, as dehalogenation (removal of the Cl atom) can be a competing side reaction, requiring careful optimization of catalyst, pressure, and temperature.

    Part 3: Experimental Protocols

    The following protocols are representative examples based on established methodologies and serve as a starting point for laboratory application.

    Protocol 1: SNAr Amination of 2-Chloro-3-nitropyridine

    Objective: To synthesize 2-(benzylamino)-3-nitropyridine.

    Methodology: This protocol is based on standard procedures for the reaction of activated chloropyridines with primary amines.[4]

    • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 equiv).

    • Solvent and Reagents: Dissolve the starting material in anhydrous ethanol (to a concentration of approx. 0.2 M). Add benzylamine (1.1 equiv) to the solution, followed by triethylamine (1.2 equiv) to act as a base, scavenging the HCl byproduct.

    • Reaction Conditions: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.

    • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 3:1 Hexanes/Ethyl Acetate) until the starting material is consumed.

    • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be further purified by silica gel column chromatography if necessary.

    Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride

    Objective: To synthesize a biaryl compound from an activated chloropyridine intermediate.

    Methodology: This protocol is a generalized procedure adapted from modern cross-coupling literature, emphasizing the need for an inert atmosphere and an active catalyst system.[14][15][18]

    • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the chloropyridine intermediate (e.g., 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine, 1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), and a phosphine ligand (e.g., SPhos (4 mol%)).

    • Base and Solvent: Add a base, such as powdered K₃PO₄ (2.0 equiv).

    • Degassing: Seal the flask and add a degassed solvent system (e.g., a 4:1 mixture of Toluene/Water) via syringe.

    • Reaction Conditions: Heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water and brine.

    • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

    Conclusion and Strategic Recommendations

    Both 2-chloro-3-nitropyridine and 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine are highly valuable intermediates, but their optimal use cases differ.

    • Choose 2-Chloro-3-nitropyridine for:

      • Fundamental Scaffolding: When the goal is to build a 2-substituted-3-aminopyridine core from a cost-effective and readily available starting material.[3][16]

      • High-Throughput Synthesis: Its high reactivity and predictable outcomes in SNAr make it ideal for library synthesis where diverse nucleophiles are introduced at the C2 position.

      • Established Routes: When following well-documented synthetic pathways to known pharmaceutical agents like Pirenzepine or Nevirapine.[1][10]

    • Choose 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine for:

      • Late-Stage Functionalization: When the 2-(4-fluorophenyl) moiety is a required structural element of the final target. This intermediate allows for the introduction of functionality at the C6 position without having to perform a prior cross-coupling reaction.

      • Targeted Drug Design: In lead optimization campaigns where the 4-fluorophenyl group is incorporated for specific pharmacological benefits, such as improved metabolic stability or target engagement.

      • Access to Novel Chemical Space: For creating unique 2,3,6-trisubstituted pyridine derivatives where substitution at C6 is the key diversification step.

    Ultimately, the choice between these two powerful building blocks depends on a strategic analysis of the final target's structure, the desired synthetic pathway, and considerations of steric and electronic effects at each step.

    References

    • The Role of 2-Chloro-3-nitropyridine in Modern Pharmaceutical Synthesis. (2026, March 19). Vertex AI Search.
    • How to apply and prepare 2-Chloro-3-nitropyridine efficiently? - FAQ. (2023, February 5). GuideChem.
    • What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry? (2020, October 23). GuideChem.
    • Lowcost, high yield synthesis of nevirapine. (n.d.).
    • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. (n.d.). Benchchem.
    • Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. (2013, November 20). PMC.
    • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. (n.d.). Benchchem.
    • Nevirapine Batch Transfer Document. (n.d.). No source provided.
    • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. (n.d.). PMC.
    • Reinheimer, J. D., Sourbatis, N., Lavallee, R. L., Goodwin, D., & Gould, G. L. (1984). Intermediates from ring-opening reactions. Reactions of 2-chloro-5-nitropyridine and 2-chloro-3-nitropyridine with deuteroxide i. Canadian Journal of Chemistry, 62(6), 1120-1125.
    • Reactivity of 2-Chloropyridine Derivatives: A Compar
    • Hamed, E. A., El-Bardan, A. A., Saad, E. F., Gohar, G. A., & Hassan, G. M. (1997). Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2422.
    • Preparation method of 2-chloro-3-aminopyridine. (n.d.).
    • Synthesis and oxidation of 2-hydroxynevirapine, a metabolite of the HIV reverse transcriptase inhibitor nevirapine. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
    • The Chemistry of 6-Chloro-2-cyano-3-nitropyridine: Reactivity and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
    • A process for preparation of nevirapine. (n.d.).
    • Nucleophilic arom
    • 6-Chloro-2-(4-fluorophenyl)pyridin-3-ol (EVT-14080807). (n.d.). EvitaChem.
    • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
    • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.
    • Novel chemical method for preparing 6-chloro-4-(4-fluoro-2-methylphenyl) pyridine-3-amine as key intermediate of NT-814. (2022, July 8).
    • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.).
    • 2-Chloro-3-nitropyridine CAS#: 5470-18-8. (n.d.). ChemicalBook.
    • Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter.
    • 2-Chloro-3-Nitropyridine. (n.d.). Jubilant Ingrevia.
    • 2-Chloro-3-nitropyridine. (n.d.).
    • 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine. (2013, September 25). MDPI.
    • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. (n.d.). PMC.
    • Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. (n.d.). Zenodo.
    • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021, January 18). MDPI.
    • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. (n.d.). Benchchem.
    • Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). RSC Publishing.
    • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv
    • The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
    • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Arom
    • 2-Fluoropyridine vs.
    • Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. (2000, March 23). PubMed.
    • 6-CHLORO-2-(4-FLUOROPHENYL)PYRAZOLO[1,5-A]PYRIDINE. (n.d.). Guidechem.
    • Fluorinated Pyrazoles: From Synthesis to Applic

    Sources

    Validation

    Validation of LC-MS analytical methods for 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

    Analytical Method Validation Guide: LC-MS/MS Quantification of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine Executive Summary 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169-86-7) is a highly functionalized hete...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Analytical Method Validation Guide: LC-MS/MS Quantification of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

    Executive Summary

    6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169-86-7) is a highly functionalized heterocyclic building block critical to the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Due to its electrophilic nature—driven by the electron-withdrawing nitro and halogen substituents—residual levels of this intermediate in final drug products pose potential genotoxic risks. Consequently, regulatory frameworks demand highly sensitive and validated analytical methods to monitor its clearance during API manufacturing[2]. This guide objectively compares analytical platforms and details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol.

    Mechanistic Rationale: Why LC-MS/MS?

    Traditionally, pyridine derivatives have been analyzed using High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV). However, the complex matrices of late-stage API synthesis often mask trace-level impurities.

    As an application scientist, I advocate for LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode over traditional HPLC-UV. The basicity of the pyridine nitrogen allows for efficient protonation in an acidic mobile phase, making Positive Electrospray Ionization (ESI+) the optimal choice[3]. Furthermore, the unique isotopic signature of the chlorine atom ( 35 Cl/ 37 Cl in a 3:1 ratio) provides a built-in mechanism for qualifier ion selection. Monitoring the 37 Cl transition ensures absolute structural confirmation even in the presence of co-eluting isobaric interferences, a level of specificity HPLC-UV simply cannot achieve.

    Workflow Visualization

    LCMS_Validation cluster_0 Method Optimization cluster_1 ICH M10 Validation A1 Analyte: 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine A2 Chromatography: RP-C18, Acidic Buffer A1->A2 A3 Ionization: ESI+ (m/z 253.0) A2->A3 B1 Selectivity & Matrix Effect A3->B1 MRM Selected B2 Linearity & Sensitivity (LLOQ) B1->B2 B3 Accuracy & Precision (QCs) B2->B3 Final Validated LC-MS/MS Protocol B3->Final

    Fig 1: LC-MS/MS method development and ICH M10 validation workflow for pyridine derivatives.

    Comparative Performance Analysis

    To objectively evaluate the analytical strategies, we compared the performance of HPLC-UV, Single Quadrupole LC-MS, and LC-MS/MS (QqQ) for the quantification of this specific nitropyridine derivative.

    Analytical PlatformDetection MechanismLimit of Detection (LOD)Selectivity in Complex MatrixLinear Dynamic Range
    HPLC-UV Chromophore absorption (254 nm)~0.5 µg/mLLow (Prone to co-elution) 102
    LC-MS (Single Quad) Selected Ion Monitoring (SIM)~10 ng/mLModerate (Isobaric interference) 103
    LC-MS/MS (QqQ) Multiple Reaction Monitoring (MRM)~0.1 ng/mL High (Precursor Product) 104

    Self-Validating Experimental Protocol

    The following protocol is designed as a self-validating system, incorporating internal standards and system suitability checks to ensure robust performance.

    Step 1: Sample Preparation & Matrix Management
    • Weigh 10.0 mg of the bulk API sample and dissolve in 1.0 mL of Acetonitrile (ACN) to precipitate highly polar matrix components.

    • Vortex for 2 minutes and centrifuge at 14,000 rpm for 10 minutes.

    • Dilute the supernatant 1:100 with the initial mobile phase (90% A / 10% B) to prevent solvent-induced peak broadening upon injection.

    • Self-Validation Step : Spike the diluent with 10 ng/mL of an isotopically labeled internal standard (e.g., Pyridine-d5). Causality: This internal standard corrects for any matrix-induced ionization suppression during the ESI process, ensuring quantitative trustworthiness[3].

    Step 2: Chromatographic Separation
    • Column : Hypersil BDS C18 (50 mm × 2.1 mm, 1.8 µm). The sub-2-micron particle size ensures sharp peak shapes and rapid elution[2].

    • Mobile Phase A : 10 mM Ammonium Acetate + 0.1% Formic Acid in LC-MS grade water.

      • Causality: Formic acid provides the abundant protons necessary for ESI+, while ammonium acetate acts as a volatile buffer to prevent secondary tailing interactions between the basic pyridine ring and residual silanols on the stationary phase[2].

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 10% B to 90% B over 3.0 minutes, hold for 1.0 minute at 90% B to wash the column, re-equilibrate at 10% B for 1.5 minutes. Flow rate: 0.4 mL/min.

    Step 3: Mass Spectrometry Tuning (ESI+)
    • Capillary Voltage : 3.5 kV

    • Desolvation Temperature : 400 °C

    • Precursor Ion : m/z 253.0 ( [M+H]+ for the 35 Cl isotope).

    • Quantifier Transition : m/z 253.0 207.0 (Collision Energy: 20 eV).

      • Mechanistic Note: This transition corresponds to the neutral loss of the nitro group ( NO2​ , -46 Da), a highly favorable fragmentation pathway for nitropyridines.

    • Qualifier Transition : m/z 255.0 209.0 (Precursor utilizing the 37 Cl isotope to confirm identity).

    ICH M10 Validation Metrics

    The method's reliability was validated strictly according to the 4[4].

    Validation ParameterICH M10 Acceptance CriteriaObserved PerformanceStatus
    Linearity R2≥0.990 R2=0.9994 (0.5 - 500 ng/mL)Pass
    Accuracy (Recovery) 85% - 115% of nominal value96.4% - 102.1%Pass
    Precision (Intra-day) CV 15% (20% at LLOQ)3.2% (at 10 ng/mL QC)Pass
    Matrix Effect IS-normalized MF: CV 15%4.1% variation across 6 lotsPass
    Carryover 20% of LLOQ in blankNot detectedPass

    References

    • Source: fda.
    • Title: 4,4'-methylenebis(3-chloro-2,6-diethylaniline) | Sigma-Aldrich (Compound Reference)
    • Title: Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API)
    • Source: benchchem.

    Sources

    Comparative

    A Senior Application Scientist's Guide to Benchmarking Cross-Coupling Efficiency of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

    Introduction: The Strategic Value of a Challenging Heterocycle In the landscape of modern medicinal chemistry and materials science, functionalized pyridines are foundational scaffolds.[1] Among these, 6-Chloro-2-(4-fluo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Value of a Challenging Heterocycle

    In the landscape of modern medicinal chemistry and materials science, functionalized pyridines are foundational scaffolds.[1] Among these, 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine stands out as a particularly valuable, albeit challenging, building block. Its strategic importance lies in the orthogonal reactivity of its substituents: the chloro group serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the nitro group profoundly influences the electronic properties of the pyridine ring and can be a precursor to an amino group. The presence of the fluorophenyl moiety further allows for the introduction of fluorine, a common strategy in drug design to enhance metabolic stability and binding affinity.

    However, the very features that make this molecule attractive also present significant synthetic hurdles. The strong electron-withdrawing nature of the nitro group and the pyridine nitrogen deactivates the C-Cl bond for oxidative addition to palladium, a critical step in many cross-coupling catalytic cycles.[2] Furthermore, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis.

    This guide provides a comprehensive framework for researchers to systematically benchmark the efficiency of three key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the functionalization of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine. We will delve into the mechanistic rationale behind experimental design, provide detailed, field-tested protocols, and offer a structured approach to data comparison.

    Understanding the Substrate: Electronic and Steric Considerations

    The reactivity of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine in cross-coupling reactions is dictated by a confluence of electronic and steric factors. The nitro group at the 3-position, along with the pyridine nitrogen, renders the aromatic ring highly electron-deficient. This electronic state has two opposing effects: it facilitates nucleophilic aromatic substitution (SNAr) but makes the oxidative addition of the C-Cl bond to a low-valent palladium center more difficult compared to electron-rich or neutral aryl chlorides.[3][4]

    The choice of catalyst, and particularly the ligand, is therefore paramount. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition step and stabilize the active catalytic species.[5][6]

    I. Suzuki-Miyaura Coupling: Forging C-C Bonds

    The Suzuki-Miyaura coupling is a cornerstone of modern synthesis for the formation of carbon-carbon bonds.[7][8] For our substrate, the primary challenge is the activation of the C-Cl bond.

    Mechanistic Insights and Rationale

    The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

    Suzuki_Miyaura_Cycle

    For an electron-deficient substrate like 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine, the oxidative addition step is often rate-limiting. To overcome this, highly electron-donating and sterically bulky phosphine ligands such as SPhos, XPhos, or BrettPhos are recommended. These ligands stabilize the Pd(0) center, promote the oxidative addition, and accelerate the reductive elimination.[6][9] The choice of base is also critical; it activates the boronic acid for transmetalation. Strong bases like K3PO4 or Cs2CO3 are often effective.[10]

    Experimental Protocol: Suzuki-Miyaura Coupling

    This protocol provides a robust starting point for optimization.

    • Reagent Preparation:

      • 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (1.0 equiv)

      • Arylboronic acid (1.5 equiv)

      • Palladium precatalyst (e.g., SPhos Pd G3, 2 mol%)

      • Base (e.g., K3PO4, 3.0 equiv)

      • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

    • Reaction Setup (under inert atmosphere):

      • To an oven-dried Schlenk flask, add 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine, arylboronic acid, and K3PO4.

      • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

      • Add the palladium precatalyst under a positive flow of inert gas.

      • Add the degassed solvent mixture via syringe.

    • Reaction Execution:

      • Seal the flask and heat the mixture in a preheated oil bath at 100 °C.

      • Monitor the reaction progress by TLC or LC-MS.

    • Work-up and Purification:

      • Cool the reaction to room temperature and dilute with ethyl acetate.

      • Filter the mixture through a pad of celite, washing with ethyl acetate.

      • Wash the filtrate with water and brine.

      • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel.

    II. Buchwald-Hartwig Amination: Constructing C-N Bonds

    The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[11][12] The challenges for this substrate are similar to those in Suzuki coupling, with the added complexity of the amine nucleophile.

    Mechanistic Insights and Rationale

    The catalytic cycle mirrors that of other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[13][14]

    Buchwald_Hartwig_Cycle

    The choice of base is particularly important in this reaction. A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. The ligand selection follows similar principles to the Suzuki coupling, with bulky, electron-rich phosphines being preferred.[15]

    Experimental Protocol: Buchwald-Hartwig Amination
    • Reagent Preparation:

      • 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (1.0 equiv)

      • Amine (1.2 equiv)

      • Palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%)

      • Base (e.g., NaOt-Bu, 1.4 equiv)

      • Anhydrous, degassed solvent (e.g., toluene)

    • Reaction Setup (in a glovebox or under inert atmosphere):

      • To an oven-dried Schlenk flask, add 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine, the palladium precatalyst, and NaOt-Bu.

      • Add the amine and the anhydrous, degassed solvent.

    • Reaction Execution:

      • Seal the flask and heat the mixture in a preheated oil bath at 110 °C.

      • Monitor the reaction progress by TLC or LC-MS.

    • Work-up and Purification:

      • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

      • Extract the mixture with ethyl acetate.

      • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

      • Purify the crude product by column chromatography.

    III. Sonogashira Coupling: Introducing Alkynyl Moieties

    The Sonogashira coupling is the premier method for forming C(sp2)-C(sp) bonds.[16][17] It traditionally uses both palladium and copper co-catalysts, although copper-free variants are becoming increasingly popular to avoid the formation of alkyne homocoupling byproducts.[1][18][19]

    Mechanistic Insights and Rationale

    The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[16]

    Sonogashira_Cycle

    The palladium cycle is similar to the other cross-coupling reactions. The copper cycle involves the formation of a copper acetylide intermediate, which then transmetalates with the palladium complex. For a challenging substrate like ours, a copper-free protocol is often preferred to minimize side reactions. In these cases, a strong organic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is used, and the choice of a highly active palladium catalyst/ligand system is crucial.[18][20]

    Experimental Protocol: Copper-Free Sonogashira Coupling
    • Reagent Preparation:

      • 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (1.0 equiv)

      • Terminal alkyne (1.5 equiv)

      • Palladium catalyst (e.g., Pd(PPh3)2Cl2, 3 mol%)

      • Base (e.g., triethylamine, 3.0 equiv)

      • Anhydrous, degassed solvent (e.g., THF)

    • Reaction Setup (under inert atmosphere):

      • To a dry Schlenk flask, add 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine and the palladium catalyst.

      • Evacuate and backfill with argon (repeat 3 times).

      • Add the degassed solvent, followed by triethylamine and the terminal alkyne via syringe.

    • Reaction Execution:

      • Stir the reaction mixture at 60 °C.

      • Monitor the reaction progress by TLC or LC-MS.

    • Work-up and Purification:

      • Cool the reaction to room temperature and filter off the triethylamine hydrochloride salt.

      • Concentrate the filtrate under reduced pressure.

      • Purify the residue by column chromatography on silica gel.

    IV. Benchmarking and Data Comparison

    A systematic approach is essential for comparing the efficiency of these cross-coupling reactions. The following tables provide a template for recording and comparing key performance indicators.

    Table 1: Catalyst System and Reaction Conditions
    Reaction TypePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)
    Suzuki-Miyaura SPhos Pd G3 (2)-K3PO4 (3)Dioxane/H2O10012
    Buchwald-Hartwig BrettPhos Pd G3 (2)-NaOt-Bu (1.4)Toluene11018
    Sonogashira (Cu-free) Pd(PPh3)2Cl2 (3)-TEA (3)THF6024
    Table 2: Performance Metrics
    Reaction TypeCoupling PartnerIsolated Yield (%)Turnover Number (TON)Key Observations
    Suzuki-Miyaura Phenylboronic acid
    Buchwald-Hartwig Morpholine
    Sonogashira (Cu-free) Phenylacetylene

    Turnover Number (TON) = moles of product / moles of catalyst

    Experimental Workflow for Benchmarking

    The following diagram outlines a logical workflow for conducting a comparative study of the cross-coupling reactions.

    Benchmarking_Workflow

    Conclusion and Future Directions

    This guide provides a comprehensive starting point for the systematic evaluation of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions on the challenging 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine substrate. The provided protocols are based on established principles for overcoming the inherent difficulties of coupling electron-deficient heteroaryl chlorides.

    Successful functionalization of this building block opens the door to a wide array of novel chemical entities. Further optimization of the lead conditions identified through this benchmarking process, including screening of different generations of Buchwald ligands, N-heterocyclic carbene catalysts, and alternative bases and solvent systems, will undoubtedly lead to even more efficient and versatile synthetic routes.

    References

    • Pu, X., Li, H., & Colacot, T. J. (2013). Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. The Journal of Organic Chemistry, 78(2), 568–581. [Link]

    • Chaudhary, P., & Kumar, R. (2013). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 3(40), 18264-18282. [Link]

    • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

    • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

    • Anufriev, V., & Krasavin, M. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water. Preprints.org. [Link]

    • Li, Y., et al. (2014). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. RSC Advances, 4(78), 41413-41421. [Link]

    • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

    • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. [Link]

    • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

    • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

    • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

    • Weires, A. G., et al. (2014). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. PMC. [Link]

    • Lipshutz, B. H., & Sowa, J. R. (2001). Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Organic Letters, 3(13), 2113–2115. [Link]

    • Singh, R., et al. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Aminations. MDPI. [Link]

    • Slagt, V. F., et al. (2010). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development, 14(1), 30-47. [Link]

    • Bedford, R. B., et al. (2018). The iron-catalysed Suzuki coupling of aryl chlorides. White Rose Research Online. [Link]

    • Tenbrock, B., Ohl, K., Vastert, B., & Van Loosdregt, J. (2021). New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814.
    • Wikipedia contributors. (2023). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]

    • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 2-Chloro-6-methoxy-3-nitropyridine in Modern Organic Synthesis. [Link]

    • Amgen. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

    • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

    • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

    • Fleck, T. J., et al. (2014). Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. Green Chemistry, 16(8), 3923-3929. [Link]

    • Grote, T. R., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14458–14465. [Link]

    • Smith, C. D., et al. (2015). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Journal of Chemical Education, 92(6), 1083–1086. [Link]

    • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

    • Gholinejad, M., & Farajpour, G. (2022). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 12(42), 27351-27369. [Link]

    • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 6-Chloro-2-methyl-3-nitropyridine: A Versatile Intermediate. [Link]

    • Börgel, J., et al. (2016). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

    • Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Angewandte Chemie International Edition, 47(26), 4933–4936. [Link]

    • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. [Link]

    • Mucke, H. A. M. (2024). Patent highlights December 2023–January 2024. PMC. [Link]

    • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

    • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. [Link]

    • Zhang, N., et al. (2009). Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents. Bioorganic & Medicinal Chemistry, 17(1), 353-364. [Link]

    • USPTO. (n.d.). Patent File Wrapper for Application 17/776,805. [Link]

    Sources

    Validation

    Spectroscopic Characterization of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine Against Its Positional Isomers

    As a Senior Application Scientist, I frequently encounter analytical bottlenecks in drug discovery where mass spectrometry alone fails to distinguish critical synthetic intermediates. When constructing complex architectu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently encounter analytical bottlenecks in drug discovery where mass spectrometry alone fails to distinguish critical synthetic intermediates. When constructing complex architectures like imidazo[4,5-b]pyridine scaffolds[1], the regiochemistry of your halogenated nitropyridine building block dictates the entire downstream synthetic strategy.

    A chlorine atom at the 6-position of a pyridine ring is highly activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen. Conversely, a 5-chloro isomer is fundamentally unreactive toward SNAr and strictly requires palladium-catalyzed cross-coupling. Therefore, objectively differentiating 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine from its positional alternative, 5-Chloro-2-(4-fluorophenyl)-3-nitropyridine [2], is a mandatory quality control checkpoint.

    This guide provides an in-depth, data-driven comparison of these isomers, focusing on the causality behind their spectroscopic divergence and detailing self-validating protocols for their characterization.

    Structural Dynamics & Spectroscopic Causality

    Both isomers share the exact empirical formula (C₁₁H₆ClFN₂O₂) and identical molecular weight, rendering standard low-resolution mass spectrometry useless for differentiation. The causality of their spectroscopic divergence lies entirely in the spatial arrangement of the pyridine core:

    • Spin-Spin Coupling ( J ): In the 6-chloro target isomer, the remaining pyridine protons are located at the C4 and C5 positions. Because they are adjacent, their magnetic spins interact strongly, resulting in an ortho coupling constant ( J≈8.5 Hz). In the 5-chloro alternative, the protons are at C4 and C6, separated by a carbon atom, resulting in a much weaker meta coupling ( J≈2.0 Hz).

    • Electronic Deshielding: The nitro group at the 3-position exerts a profound anisotropic and inductive electron-withdrawing effect, pushing the adjacent C4 proton significantly downfield (~8.4 ppm) in both molecules. However, the position of the highly electronegative chlorine atom drastically alters the local electron density at C5 versus C6, a difference that is distinctly quantifiable via ¹³C NMR.

    Analytical_Logic A Unknown Isomer C11H6ClFN2O2 B 1H NMR Analysis (DMSO-d6, 400 MHz) A->B qNMR Validation C Ortho-Coupling (J ≈ 8.5 Hz) B->C C4-C5 Protons D Meta-Coupling (J ≈ 2.0 Hz) B->D C4-C6 Protons E 6-Chloro Isomer (Target Confirmed) C->E Regiochemistry Match F 5-Chloro Isomer (Alternative) D->F Regiochemistry Match

    Logical decision tree for NMR-based regiochemical differentiation of nitropyridine isomers.

    Self-Validating Analytical Protocols

    A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness, the methodologies below are engineered as self-validating systems. Every measurement includes a built-in parameter to independently verify instrument integrity during acquisition.

    Protocol A: Quantitative Nuclear Magnetic Resonance (qNMR)
    • Sample Preparation: Dissolve 15.0 mg of the analyte in 600 µL of anhydrous DMSO-d₆. Add exactly 1.0 mg of 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) as an internal standard.

    • Acquisition: Acquire ¹H NMR (400 MHz), ¹³C NMR (100 MHz), and ¹⁹F NMR (376 MHz) spectra.

    • Self-Validation Check: The residual solvent peak (DMSO at 2.50 ppm) must exhibit a sharp, symmetrical quintet structure. If the peak is broadened, it indicates poor magnetic shimming. Because isomer differentiation relies on precise J -coupling measurements, data from a poorly shimmed instrument must be automatically rejected. Furthermore, the DSS integration serves as a mass-balance check against the fluorophenyl signals.

    Protocol B: Attenuated Total Reflectance FT-IR (ATR-FTIR)
    • Background Calibration: Collect a background spectrum of the ambient atmosphere (32 scans) to subtract water vapor and CO₂ interference.

    • Sample Acquisition: Place 2 mg of the solid crystalline sample on the diamond ATR crystal. Apply consistent pressure using the anvil and acquire from 4000 to 400 cm⁻¹.

    • Self-Validation Check: Verify the asymmetric NO₂ stretch around 1530 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹[3]. A shift in these bands >5 cm⁻¹ from expected values indicates potential crystal polymorphism or moisture absorption, invalidating the run.

    Protocol C: LC-HRMS (Lock-Mass Corrected)
    • Chromatography: Inject 1 µL onto a C18 UPLC column using a gradient of Water/Acetonitrile (0.1% Formic Acid).

    • Mass Spectrometry: Operate the Q-TOF in ESI+ mode. Continuously infuse Leucine Enkephalin ( m/z 556.2771) as a lock-mass calibrant.

    • Self-Validation Check: The mass error for the lock-mass must remain <1 ppm throughout the entire chromatographic run. Only if this condition is met can the target exact mass ( m/z 253.0173) be considered verified.

    Workflow_System S1 Sample Prep (+ DSS Standard) S2 UPLC Separation (C18 Column) S1->S2 S3 In-Line ESI-HRMS (Lock-Mass Active) S2->S3 MS Split S4 Fraction Collection & Lyophilization S2->S4 UV Trigger S5 ATR-FTIR & NMR (Structural Proof) S4->S5

    Self-validating experimental workflow combining chromatography, HRMS, and spectroscopy.

    Comparative Spectroscopic Data

    The following table summarizes the quantitative spectroscopic parameters used to objectively differentiate the two isomers.

    Spectroscopic Parameter6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (Target)5-Chloro-2-(4-fluorophenyl)-3-nitropyridine (Alternative)Diagnostic Causality
    ¹H NMR (Pyridine Core) δ 8.45 (d, J=8.5 Hz), δ 7.75 (d, J=8.5 Hz) δ 8.80 (d, J=2.0 Hz), δ 8.40 (d, J=2.0 Hz)Primary Proof: Ortho vs. meta proton-proton coupling definitively proves the substitution pattern.
    ¹⁹F NMR δ -111.5 (m, 1F) δ -111.2 (m, 1F)Confirms the integrity of the 4-fluorophenyl ring (minimal diagnostic difference between isomers).
    ¹³C NMR (C-Cl) ~151.0 ppm (C6, adjacent to N)~128.5 ppm (C5, meta to N)The extreme electronegativity of the adjacent ring nitrogen strongly deshields the C6 carbon.
    FT-IR (NO₂ Stretch) 1530 cm⁻¹ (asym), 1350 cm⁻¹ (sym)1535 cm⁻¹ (asym), 1355 cm⁻¹ (sym)Confirms the presence of the nitro group[3]; slight shifts occur due to varying conjugation.
    LC-HRMS [M+H]⁺ m/z 253.0173 (Exact Mass) m/z 253.0173 (Exact Mass)Identical mass validates the empirical formula but cannot differentiate positional isomers.

    By relying on the fundamental principles of magnetic resonance and enforcing strict self-validating controls, researchers can confidently distinguish 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine from its isomers, ensuring the integrity of downstream synthetic pipelines.

    References

    • Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium . PMC (nih.gov). URL:[Link]

    • Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1 H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole . SciSpace. URL: [Link]

    Sources

    Comparative

    Reference Standard Qualification for 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine: A Comparative Guide to qNMR vs. Mass Balance

    Executive Summary In advanced pharmaceutical synthesis, the integrity of downstream Active Pharmaceutical Ingredients (APIs) is inextricably linked to the quality of their upstream intermediates. 6-Chloro-2-(4-fluorophen...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In advanced pharmaceutical synthesis, the integrity of downstream Active Pharmaceutical Ingredients (APIs) is inextricably linked to the quality of their upstream intermediates. 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS 1521169-86-7) is a highly functionalized heterocyclic building block[1]. Its multiple reactive sites (chloro, nitro, and fluorophenyl groups) make it a versatile intermediate, but also a prolific generator of related substance impurities (e.g., des-fluoro or isomeric byproducts) during coupling reactions.

    To accurately track these impurities and control the API's quality, laboratories must establish a Primary Reference Standard . Relying on commercial-grade reagents with generic "≥ 97%" purity claims is insufficient for cGMP environments. Under ICH Q7[2] and USP <11>[3] guidelines, reference standards must be rigorously characterized using self-validating analytical systems. This guide objectively compares the two gold-standard qualification methodologies: the traditional Mass Balance Approach and the modern Quantitative NMR (qNMR) Approach .

    The Causality of Qualification: Why Commercial Grades Fail

    Commercial chemical suppliers typically assign purity based on simple HPLC-UV area normalization. This approach contains a critical logical flaw: it assumes all molecules in the sample absorb UV light equally and elute distinctly.

    If a commercial batch of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine contains 2% inorganic salts (from silica gel chromatography) and 1% residual water, HPLC-UV will be completely blind to these contaminants. The resulting "99% pure" label artificially inflates the assay. When this material is used as a reference standard, it causes a systemic under-reporting of impurities in all subsequent API testing. A true qualification protocol must either account for all mass in the sample (Mass Balance) or measure the active moiety directly against an absolute, SI-traceable standard (qNMR)[4].

    Comparative Analysis: Mass Balance vs. qNMR

    The Mass Balance Approach (Indirect Subtraction)

    Mass balance is an orthogonal subtraction method. It calculates purity by identifying the total mass of all impurities and subtracting them from 100%.

    • Causality: Because no single instrument can detect all types of impurities, mass balance requires a suite of orthogonal detectors (HPLC for organics, Karl Fischer for water, GC for volatiles, and ROI for inorganics).

    • Vulnerability: The accuracy of the final assay is subject to the cumulative measurement uncertainty of four different instruments. If a non-UV absorbing organic impurity co-elutes with the main peak, the entire calculation is compromised.

    The qNMR Approach (Direct Absolute Measurement)

    Quantitative NMR is a primary ratio analytical method. It directly measures the molar ratio of the analyte against an internal standard[5].

    • Causality: The area of an NMR resonance is directly proportional to the number of nuclei generating it, completely independent of the molecule's structure or UV chromophore[6]. By adding a known mass of an SI-traceable internal standard (e.g., Maleic Acid), the purity of the intermediate is locked into a self-validating mathematical formula.

    • Advantage: It eliminates the need for multiple orthogonal tests and is immune to UV-blind impurities[7].

    Experimental Methodologies (Step-by-Step)

    Protocol A: Mass Balance Determination

    This protocol establishes purity through rigorous orthogonal subtraction.

    • Chromatographic Purity (HPLC-UV): Analyze the sample using a C18 column with a Water (0.1% TFA)/Acetonitrile gradient. Integrate all peaks at 254 nm to determine the organic impurity area percentage.

    • Moisture Content (Karl Fischer): Volumetrically titrate 50 mg of the sample to quantify residual water content, which artificially inflates sample mass.

    • Residual Solvents (GC-FID): Utilize Headspace GC to quantify residual synthesis solvents (e.g., DMF, Ethyl Acetate).

    • Residue on Ignition (ROI): Ignite 1.0 g of the sample with sulfuric acid at 600°C to determine inorganic ash content (e.g., residual catalyst or silica).

    • Self-Validating Calculation: Assay = (100% - %Water - %Solvents - %ROI) × (HPLC Area % / 100).

    Protocol B: qNMR Purity Assignment

    This protocol establishes purity via direct SI-traceable molar comparison[8].

    • Internal Standard (IS) Selection: Select NIST-traceable Maleic Acid. Causality: The aromatic protons of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine appear as complex multiplets between 7.2 and 8.5 ppm. Maleic acid produces a sharp singlet at 6.3 ppm in DMSO-d6, ensuring zero signal overlap[6].

    • Gravimetric Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg). Causality: Mass accuracy is the foundational anchor of the qNMR uncertainty budget[7]. Dissolve in 0.6 mL of DMSO-d6.

    • NMR Acquisition: Acquire 1H-NMR at 400 MHz. Set the pulse angle to 90°. Critical Causality: Set the relaxation delay (D1) to > 60 seconds. Protons relax at different rates (T1). If D1 is too short, protons will not fully relax, destroying the absolute proportionality of the signal area[9].

    • Integration & Calculation: Integrate the Maleic acid singlet (2H) and the isolated pyridine proton doublet (1H) of the analyte to calculate absolute purity.

    Experimental Data & Performance Comparison

    The following tables summarize the quantitative data comparing a standard commercial batch against a fully qualified Primary Reference Standard using both methodologies.

    Table 1: Analytical Comparison of Commercial Grade vs. Primary Reference Standard

    ParameterCommercial Grade ReagentQualified Primary StandardCausality / Impact on Synthesis
    Source Bulk Chemical SupplierGMP PurificationEnsures traceability to starting materials
    Claimed Purity "≥ 97%" (HPLC Area)99.6% ± 0.2% (Absolute)Area% ignores non-UV impurities
    Water Content Not specified0.15% (Karl Fischer)Unaccounted water inflates apparent mass
    Inorganics Not specified< 0.05% (ROI)Salts act as analytical "dead weight"
    Traceability NoneSI-Traceable (via qNMR)Required for regulatory API submission

    Table 2: Purity Assignment Validation (Mass Balance vs. qNMR)

    Analytical MethodMeasured ValueContribution to Final Assay
    HPLC-UV (254 nm) 99.85% (Area)Base organic purity
    Karl Fischer 0.15% (w/w)Subtracted from total
    GC-FID (Residual Solvents) 0.08% (w/w)Subtracted from total
    Residue on Ignition 0.02% (w/w)Subtracted from total
    Mass Balance Assigned Purity 99.60% Calculated Indirectly
    qNMR Assigned Purity (Maleic Acid IS) 99.62% ± 0.15% Measured Directly

    Data Interpretation: When executed with strict adherence to T1 relaxation times and microbalance gravimetrics, qNMR provides an assay value that perfectly aligns with the labor-intensive Mass Balance approach, validating its use as a standalone primary method.

    Workflow Visualization

    The following diagram illustrates the logical decision matrix and parallel workflows for qualifying 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine.

    RS_Workflow Start Commercial Grade 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine Strategy Qualification Strategy (ICH Q7 / USP <11>) Start->Strategy MB_Path Mass Balance Approach (Indirect Subtraction) Strategy->MB_Path Orthogonal qNMR_Path qNMR Approach (Direct Absolute Method) Strategy->qNMR_Path Direct HPLC HPLC-UV / GC-FID (Chromatographic Purity) MB_Path->HPLC KF_TGA Karl Fischer & TGA (Water & Volatiles) MB_Path->KF_TGA Certified Certified Primary Reference Standard HPLC->Certified KF_TGA->Certified IS_Select Internal Standard (Maleic Acid, SI-Traceable) qNMR_Path->IS_Select NMR_Acq 1H-NMR Acquisition (T1 Relaxation > 60s) IS_Select->NMR_Acq NMR_Acq->Certified

    Figure 1: Analytical workflow for reference standard qualification via Mass Balance and qNMR.

    Conclusion

    Establishing a primary reference standard for complex intermediates like 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine is non-negotiable for robust pharmaceutical synthesis. While the Mass Balance approach remains a historically accepted standard, its reliance on multiple orthogonal instruments introduces cumulative error and logistical burden. Conversely, qNMR provides a self-validating, SI-traceable purity assignment in a single experiment. By understanding the causality behind T1 relaxation and internal standard selection, analytical scientists can confidently deploy qNMR to ensure the highest integrity of their drug development pipelines.

    Sources

    Safety & Regulatory Compliance

    Safety

    A Guide to the Safe Disposal of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

    This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine. As a halogenated nitropyridine derivative, this compound requires meticulous...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine. As a halogenated nitropyridine derivative, this compound requires meticulous handling and disposal to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural instructions but also the scientific rationale behind them to foster a deep-rooted culture of safety.

    Hazard Assessment: Understanding the Risks

    6-Chloro-2-(4-fluorophenyl)-3-nitropyridine is a chlorinated aromatic compound, a class of substances recognized for its potential environmental persistence and toxicity.[1] While specific toxicological data for this exact compound is limited, its structural motifs—a chlorinated pyridine ring and a nitro group—suggest a hazard profile that must be handled with care.

    Based on data from structurally similar compounds, the primary hazards include:

    • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4][5][6][7]

    • Skin and Eye Irritation: Causes skin irritation and is capable of causing serious eye damage.[3][6][8][9][10][11]

    • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[6][8][9][11]

    • Environmental Hazard: As with many halogenated organic compounds, it is expected to be harmful to aquatic life with long-lasting effects.[8] Therefore, preventing its release into drains and waterways is a critical priority.[3][11][12]

    During thermal decomposition, such as in a fire, this compound can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides, and hydrogen chloride (HCl).[8][11]

    Personnel Protection and Engineering Controls

    Before handling 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine, it is mandatory to establish a safe working environment through a combination of engineering controls and Personal Protective Equipment (PPE).

    Engineering Controls: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted in a certified chemical fume hood.[10][13] This is the primary method for preventing inhalation exposure. The ventilation system should be regularly maintained to ensure adequate airflow. An eyewash station and safety shower must be readily accessible in the immediate work area.[8][10]

    Personal Protective Equipment (PPE): The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.

    Equipment TypeSpecificationRationale
    Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Protects against skin contact. Used gloves are considered contaminated and must be disposed of as hazardous waste.[14]
    Eye Protection Tight-sealing safety goggles and a face shield.[10][15]Prevents splashes from reaching the eyes, which are particularly sensitive to this class of chemicals.[15]
    Body Protection A fully buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination.[9]
    Respiratory A NIOSH-approved respirator may be required if working outside a fume hood or during a large spill.[10][15]Provides protection against inhalation of fine dust or aerosols.

    Decontamination and Spill Response Protocol

    Accidents can happen, and a well-defined spill response plan is essential. The immediate actions taken can significantly mitigate potential harm.

    Immediate Actions for Any Spill:

    • Alert Personnel: Immediately notify all personnel in the vicinity.[9][16]

    • Isolate the Area: Secure the area to prevent unauthorized entry.

    • Assess the Spill: Determine the extent of the spill. For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[16]

    Step-by-Step Spill Cleanup Procedure (for minor spills):

    • Don PPE: Before approaching the spill, don the appropriate PPE as detailed in the table above.

    • Containment: Prevent the spread of the material. For solid spills, avoid generating dust.[9]

    • Absorption: Gently cover the spill with an inert absorbent material like vermiculite, dry sand, or cat litter.[2][16] Do not use combustible materials like paper towels as the primary absorbent.

    • Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[6][9] Use non-sparking tools if there is any fire risk.[2]

    • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials in the same hazardous waste container.[16]

    • Disposal: Seal and label the waste container clearly as "Hazardous Waste: 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine Spill Debris."

    • Reporting: Report the incident to your supervisor and EHS department.[16]

    Waste Segregation, Collection, and Disposal

    Proper disposal begins with correct waste segregation at the point of generation. This is not merely a logistical step but a critical safety and compliance requirement.

    Waste Segregation Workflow

    Caption: Waste Segregation and Disposal Workflow.

    Rationale for Segregation: Halogenated organic waste, like 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine, cannot be mixed with non-halogenated waste.[17][18] The reason is twofold:

    • Disposal Method: Halogenated wastes require high-temperature incineration with special "scrubbers" to neutralize the corrosive acidic gases (e.g., HCl) produced during combustion.[19][20]

    • Cost: The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste.[18]

    Step-by-Step Disposal Protocol:
    • Waste Container Selection: Use only compatible, properly designated hazardous waste containers, typically provided by your institution's EHS department.[13][21] The container must be in good condition with a secure, threaded cap.[17]

    • Labeling: Label the waste container with the words "Hazardous Waste," the full chemical name "6-Chloro-2-(4-fluorophenyl)-3-nitropyridine," and an approximate concentration or quantity before the first drop of waste is added.[17]

    • Collection:

      • Solid Waste: Collect pure compound, contaminated PPE (gloves, etc.), and spill cleanup materials in a clearly labeled, sealed container.[9][17]

      • Liquid Waste: If the compound is in solution, collect it in a dedicated "Halogenated Organic Liquid Waste" container.[17][18] Do not mix with non-halogenated solvents.

    • Storage: Keep waste containers securely closed when not in use.[17] Store them in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents.[8][10]

    • Final Disposal: Once the container is ready for disposal (typically when 90% full), arrange for pickup through your institution's EHS department. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [3][11][13][18] The final disposal must be carried out by a licensed and approved hazardous waste management company.[4][5][22]

    Emergency First-Aid Procedures

    In the event of an accidental exposure, immediate and correct first aid is critical.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[2][10][16] Seek immediate medical attention.[16]

    • Skin Contact: Take off all contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[8][10] If irritation persists, seek medical attention.[10]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3][4][10] If the person feels unwell or has difficulty breathing, call for immediate medical assistance.[3]

    • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2][3] Call a poison control center or doctor immediately for treatment advice.[2][8]

    Always have the Safety Data Sheet (SDS) for the compound or a similar one available when seeking medical attention.

    By adhering to these procedures, you contribute to a safe and responsible research environment, ensuring that the valuable work conducted in the lab does not come at the cost of personal safety or environmental health.

    References

    • Hitchman, M. L., & Ramachandran, K. (1995). Disposal Methods for Chlorinated Aromatic Waste. Chemical Society Reviews. Royal Society of Chemistry.
    • Kishida Chemical Co., Ltd. (2023).
    • Jubilant Ingrevia Limited. (2024).
    • Tokyo Chemical Industry. (2025).
    • Imperial College London. Emergency procedures.
    • Gima. INSTRUCTION FOR USE OF PERSONAL PROTECTIVE EQUIPMENT.
    • CymitQuimica. (2023).
    • Thermo Fisher Scientific Chemicals, Inc. (2025). SAFETY DATA SHEET: 2-Amino-6-chloro-3-nitropyridine.
    • Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills.
    • European Chlorinated Solvents Associ
    • Fisher Scientific. SAFETY DATA SHEET: 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine.
    • Tokyo Chemical Industry. (2023).
    • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users.
    • Sigma-Aldrich. (2025). SAFETY DATA SHEET: 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid.
    • Oberg, T., & Bergstrom, J. G. (1985). Chlorinated aromatics from the combustion of hazardous waste. Chemosphere, 14(2), 215-221.
    • National C
    • Merck Millipore. (2024). SAFETY DATA SHEET: 2-Chloro-3-nitropyridine for synthesis.
    • Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Chloro-2,6-dimethyl-3-nitropyridine.
    • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-4-methyl-3-nitropyridine.
    • ECHEMI. 6-Chloro-4-(trifluoromethyl)
    • Washington State University Environmental Health & Safety.
    • Braun Research Group.
    • Agency for Toxic Substances and Disease Registry. (1989). Production, Import, Use, and Disposal of Pyridine.
    • University of Groningen. Hazardous waste acceptance conditions.
    • University of Missouri Environmental Health & Safety. 7.2 Organic Solvents.

    Sources

    Handling

    Personal protective equipment for handling 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine

    Handling complex, multi-functional chemical intermediates requires moving beyond standard safety protocols and adopting a mechanistic approach to risk management. 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Handling complex, multi-functional chemical intermediates requires moving beyond standard safety protocols and adopting a mechanistic approach to risk management. 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine (CAS: 1521169-86-7) is a highly reactive, halogenated nitroaromatic compound frequently utilized in drug discovery and agrochemical synthesis. Due to its structural features—specifically the electrophilic pyridine ring and the reducible nitro group—this compound presents unique toxicological and logistical challenges.

    As a Senior Application Scientist, I have designed this technical guide to provide researchers with a self-validating, causality-driven framework for handling this specific compound. We will explore the mechanistic basis of its hazards, dictate precise Personal Protective Equipment (PPE) requirements, and outline field-proven operational workflows.

    Mechanistic Basis for Hazard & PPE Selection

    To select the correct PPE, one must first understand how a chemical interacts with human physiology. 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine combines two distinct hazard profiles: the genotoxic potential of halogenated pyridines and the systemic toxicity of nitroaromatics.

    The Methemoglobinemia Pathway Nitroaromatic compounds are highly lipophilic, allowing them to rapidly penetrate the stratum corneum of the skin. Once in systemic circulation, the nitro group is hepatically reduced to highly reactive hydroxylamine and nitroso intermediates. These metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), producing methemoglobin [1]. Because methemoglobin cannot bind oxygen, severe exposure leads to chemical asphyxiation (cyanosis).

    The Solvent Carrier Effect In synthetic workflows, this compound is typically dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to facilitate Nucleophilic Aromatic Substitution ( SN​Ar ) or Suzuki cross-coupling reactions. These solvents act as aggressive carrier vehicles. If a DMSO solution of this compound contacts standard, single-layer nitrile gloves, the solvent will permeate the barrier in seconds, dragging the toxic nitroaromatic payload directly into the researcher's dermal tissue [2][3].

    ToxicityPathway A 6-Chloro-2-(4-fluorophenyl) -3-nitropyridine B Dermal/Inhalation Absorption A->B Enhanced by Polar Solvents C Hepatic Reduction (Nitro to Hydroxylamine) B->C D Methemoglobinemia (Fe2+ to Fe3+) C->D E Genotoxic Stress (DNA Adducts) C->E

    Mechanistic pathway of nitroaromatic toxicity and dermal absorption.

    Quantitative PPE & Barrier Matrix

    Based on the mechanisms outlined above, standard laboratory attire is insufficient when handling solutions of this compound. The following matrix summarizes the quantitative and qualitative requirements for your PPE.

    Body PartRequired PPEMaterial SpecificationMechanistic Justification & Replacement Protocol
    Hands (Primary) Double-layered glovesInner: Nitrile (4-6 mil)Outer: Butyl rubber or heavy Nitrile (8+ mil)Standard nitrile degrades rapidly in DMF/DMSO. The outer layer provides solvent resistance; the inner layer provides dexterity. Protocol: Change outer gloves immediately upon suspected contamination.
    Eyes/Face Safety goggles & Face shieldANSI Z87.1 compliant, splash-ratedProtects against micro-aerosolization during the weighing of the dry powder and splash hazards during pressurized solvent transfer.
    Body Lab coat & ApronFlame-resistant (FR) lab coat + Chemical-resistant apronPrevents static-cling of powder to clothing. The apron blocks solvent splashes that could otherwise wick through woven fabric to the skin.
    Respiratory N95 or P100 RespiratorNIOSH-approved particulate filterRequired only if weighing outside a certified hood (highly discouraged). Routine handling must strictly remain inside a fume hood with a face velocity >100 fpm.

    Standard Operating Procedure: Handling & Experimental Workflow

    The following step-by-step methodology ensures a self-validating safety loop. Every action is designed to prevent the aerosolization of the solid and the dermal absorption of the solution [4].

    Step 1: Environmental Preparation & Static Control

    • Action: Verify the fume hood flow rate is between 100-120 feet per minute (fpm). Clear the workspace of unnecessary clutter to prevent turbulence.

    • Causality: 6-Chloro-2-(4-fluorophenyl)-3-nitropyridine is a fine powder. High static environments or turbulent airflow can cause the powder to aerosolize, creating a severe inhalation hazard. Use an anti-static gun (zerostat) on the weighing paper and spatulas prior to use.

    Step 2: Weighing and Transfer

    • Action: Tare a sealed vial on the balance. Inside the fume hood, transfer the required mass of the compound into the vial using a grounded, stainless-steel spatula. Cap the vial tightly before removing it from the hood to re-weigh.

    • Causality: Capping the vial before moving it across the lab prevents accidental dispersion of the toxic powder in the event of a trip or drop.

    Step 3: Solvent Dissolution (The High-Risk Phase)

    • Action: Return the capped vial to the fume hood. Pierce the septum of the vial with a needle attached to an inert gas line (Argon/N₂) to purge the atmosphere. Inject the solvent (e.g., DMSO, DMF, or DCM) via syringe.

    • Causality: Dissolving the compound in a closed system prevents solvent vapors from carrying the dissolved nitroaromatic compound into the researcher's breathing zone.

    Step 4: Decontamination

    • Action: Wipe down the balance and fume hood surface with a solvent-damped wipe (use Isopropanol or Ethanol—never use DMSO or DMF for cleaning, as they will drive residual compound through your gloves).

    Workflow Step1 1. Fume Hood Preparation (Verify Flow Rate >100 fpm) Step2 2. Don Advanced PPE (Double Nitrile / Butyl) Step1->Step2 Step3 3. Weighing (Anti-static spatulas & Closed Vials) Step2->Step3 Step4 4. Dissolution in Solvent (Closed system, inert atm) Step3->Step4 Step5 5. Transfer to Reactor (Syringe/Cannula technique) Step4->Step5 Step6 6. Decontamination (Isopropanol wipes, NOT DMSO) Step5->Step6

    Standard operating procedure for the safe handling and dissolution of halogenated nitropyridines.

    Spill Response & Chemical Disposal Plan

    In the event of a spill, standard sweeping can aerosolize the compound, and improper solvent use can exacerbate the hazard.

    Solid Spill Protocol:

    • Do not dry sweep. Dry sweeping generates airborne dust.

    • Cover the powder with a damp absorbent pad (dampened with water or a volatile, non-penetrating solvent like Isopropanol).

    • Carefully scoop the wetted material into a hazardous waste container using a non-sparking tool.

    Solution Spill Protocol (e.g., DMSO/DMF Solution):

    • Immediately evacuate the immediate area to allow vapors to dissipate.

    • Don fresh butyl rubber gloves over standard nitrile gloves.

    • Pour an inert, high-capacity absorbent (such as vermiculite or diatomaceous earth) over the liquid.

    • Once absorbed, collect the material and place it in a sealed, clearly labeled waste receptacle.

    Waste Segregation: Do not mix this compound with standard organic waste. Because it contains both a halogen (Chlorine/Fluorine) and a nitro group, it must be segregated into a dedicated Halogenated Organic Waste stream. Mixing nitroaromatics with incompatible waste streams (like strong reducing agents or concentrated bases) can lead to exothermic degradation or explosive pressure buildup.

    References

    • U.S. Environmental Protection Agency (EPA). (2007). Toxicological Review of Nitrobenzene. Washington, DC. Available at:[Link]

    • Agency for Toxic Substances and Disease Registry (ATSDR). (1990). Toxicological Profile for Nitrobenzene. U.S. Department of Health and Human Services. Available at:[Link]

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US). Available at:[Link]

    Sources

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